molecular formula C15H10N6 B611523 Tyrphostin AG1112 CAS No. 153150-84-6

Tyrphostin AG1112

Cat. No.: B611523
CAS No.: 153150-84-6
M. Wt: 274.28 g/mol
InChI Key: OJMXHLJIMZMFGX-WEVVVXLNSA-N
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Description

structure given in first source

Properties

IUPAC Name

3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6/c16-6-9(14-12(7-17)15(18)21-20-14)5-10-8-19-13-4-2-1-3-11(10)13/h1-5,8,19H,(H3,18,20,21)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMXHLJIMZMFGX-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C3=C(C(=NN3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153150-84-6
Record name Tyrphostin AG 1112
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153150846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Tyrphostin AG1112: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG1112 is a synthetic benzylidene malononitrile derivative belonging to the tyrphostin family of protein tyrosine kinase inhibitors. While initially investigated for its potential to target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), current evidence points towards a more potent inhibitory action on Casein Kinase II (CK II) and the p210bcr-abl tyrosine kinase. This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the implicated signaling pathways.

Core Mechanism of Action

This compound functions primarily as an ATP-competitive inhibitor of specific protein tyrosine kinases. Its mechanism involves binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.

Current research indicates that the primary targets of this compound are:

  • Casein Kinase II (CK II): AG1112 is a potent inhibitor of CK II, a serine/threonine kinase that is ubiquitously expressed and plays a critical role in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.

  • p210bcr-abl Tyrosine Kinase: AG1112 effectively inhibits the constitutively active p210bcr-abl fusion protein, which is the hallmark of chronic myeloid leukemia (CML).[1] This inhibition induces differentiation and growth arrest in p210bcr-abl expressing cells.[1]

  • Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR): AG1112 has also demonstrated inhibitory activity against EGFR and PDGFR, albeit with lower potency compared to its effect on p210bcr-abl.[1]

Quantitative Data

The inhibitory potency of this compound against various kinases has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

Target KinaseCell Line/SystemIC50 Value (µM)Reference
p210bcr-ablp210bcr-abl expressing cells2[1]
EGFREGFR expressing cells15[1]
PDGFRPDGFR expressing cells20

Signaling Pathways

The inhibitory action of this compound disrupts key signaling pathways involved in cancer cell pathogenesis.

Bcr-Abl Signaling Pathway

In CML, the constitutively active Bcr-Abl tyrosine kinase drives uncontrolled cell proliferation and survival. AG1112, as the first-in-class ATP-competitive inhibitor of Bcr-Abl, blocks its downstream signaling.

Bcr_Abl_Signaling cluster_downstream Downstream Signaling Bcr_Abl Bcr-Abl (Constitutively Active) Ras Ras/MAPK Pathway Bcr_Abl->Ras PI3K PI3K/Akt Pathway Bcr_Abl->PI3K STAT5 JAK/STAT Pathway Bcr_Abl->STAT5 AG1112 This compound AG1112->Bcr_Abl Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT5->Proliferation

Bcr-Abl signaling pathway inhibited by this compound.
EGFR Signaling Pathway

While less potent, AG1112 can inhibit EGFR signaling. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell growth and survival.

EGFR_Signaling cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras/MAPK Pathway EGFR->Ras PI3K PI3K/Akt Pathway EGFR->PI3K AG1112 This compound AG1112->EGFR Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

EGFR signaling pathway potentially inhibited by this compound.

Experimental Protocols

The following are representative experimental protocols used to characterize the mechanism of action of tyrphostin inhibitors like AG1112.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of a specific kinase.

Methodology:

  • Reagents: Recombinant human kinase (e.g., p210bcr-abl, EGFR), kinase buffer, ATP, specific peptide substrate, this compound at various concentrations, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The kinase reaction is set up in a 96-well plate.

    • The kinase, peptide substrate, and this compound (or vehicle control) are pre-incubated in the kinase buffer.

    • The reaction is initiated by adding ATP.

    • The plate is incubated at 30°C for a defined period (e.g., 60 minutes).

    • The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinase_Assay_Workflow Start Start Prepare Prepare Kinase Reaction Mix (Kinase, Substrate, AG1112) Start->Prepare Incubate1 Pre-incubate Prepare->Incubate1 Add_ATP Initiate with ATP Incubate1->Add_ATP Incubate2 Incubate at 30°C Add_ATP->Incubate2 Stop Stop Reaction & Detect ADP Incubate2->Stop Analyze Analyze Data (Calculate IC50) Stop->Analyze End End Analyze->End

Workflow for a typical in vitro kinase assay.
Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.

Methodology:

  • Reagents: Cancer cell line of interest, complete culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

    • Cells are incubated for a specific period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The medium is removed, and the formazan crystals are dissolved in a solubilizing agent.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value for cell growth inhibition is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

  • Reagents: Cancer cell line, complete culture medium, this compound, Annexin V-FITC, Propidium Iodide (PI), and binding buffer.

  • Procedure:

    • Cells are treated with this compound or vehicle control for a specified time.

    • Both adherent and floating cells are collected, washed with PBS, and resuspended in binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The cells are incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry.

  • Data Analysis: The flow cytometry data is analyzed to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound is a multi-targeted kinase inhibitor with potent activity against CK II and the p210bcr-abl oncoprotein. Its inhibitory effects on EGFR and PDGFR are less pronounced. The primary mechanism of action involves competitive inhibition of ATP binding, leading to the disruption of key signaling pathways that control cell proliferation and survival. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and other novel kinase inhibitors in the drug development pipeline.

References

Tyrphostin AG1112: A Technical Guide to its Mechanisms and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG1112 is a potent, cell-permeable inhibitor of Casein Kinase II (CK2) and the p210bcr-abl tyrosine kinase.[1][2][3] This technical guide provides an in-depth overview of this compound, including its inhibitory activities, mechanism of action, and detailed protocols for its experimental evaluation. The information presented herein is intended to support researchers and drug development professionals in their investigation of this compound for potential therapeutic applications, particularly in the context of chronic myelogenous leukemia (CML) and other malignancies.

Introduction

Tyrphostins are a class of synthetic compounds designed as inhibitors of protein tyrosine kinases (PTKs).[4] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a significant tool for studying the roles of specific kinases in cancer biology due to its potent inhibitory effects on key oncogenic drivers.

Physicochemical Properties

PropertyValue
CAS Number 153150-84-6
Molecular Formula C₁₅H₁₀N₆
Molecular Weight 274.28 g/mol

Biological Activity and Mechanism of Action

This compound exhibits inhibitory activity against several protein kinases, with a pronounced effect on Casein Kinase II (CK2) and the p210bcr-abl fusion protein.

Quantitative Inhibitory Data

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound against various kinases.

Target KinaseIC₅₀ (µM)Cell Line/System
p210bcr-abl2p210bcr-abl expressing cells
EGFR15EGFR expressing cells
PDGFR20PDGFR expressing cells
Casein Kinase IIPotent InhibitorIn vitro assays
HER2/ErbB2Data not available
Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase. This means it binds to the ATP-binding site of the kinase domain, preventing the transfer of a phosphate group from ATP to the substrate protein. This inhibition blocks the downstream signaling pathways that are constitutively activated by the p210bcr-abl oncoprotein, leading to a reduction in cell proliferation and the induction of differentiation.

Signaling Pathways

The inhibitory action of this compound disrupts key signaling cascades implicated in cancer.

Inhibition of the Bcr-Abl Signaling Pathway

The p210bcr-abl fusion protein, characteristic of chronic myelogenous leukemia, is a constitutively active tyrosine kinase that drives malignant transformation. This compound's inhibition of p210bcr-abl blocks its downstream effector pathways, including the Ras/MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Grb2/Sos Grb2/Sos Bcr-Abl->Grb2/Sos PI3K PI3K Bcr-Abl->PI3K STAT5 STAT5 Bcr-Abl->STAT5 Differentiation_Block Differentiation_Block Bcr-Abl->Differentiation_Block Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT5->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AG1112 AG1112 AG1112->Bcr-Abl

Bcr-Abl Signaling Inhibition by this compound
Inhibition of the Casein Kinase II (CK2) Signaling Pathway

Casein Kinase II is a serine/threonine kinase that is often overexpressed in cancer and contributes to cell growth, proliferation, and suppression of apoptosis. By inhibiting CK2, this compound can interfere with these pro-survival signals.

CK2_Signaling_Pathway cluster_downstream Downstream Effectors cluster_cellular_processes Cellular Processes Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor CK2 CK2 Receptor->CK2 Akt Akt CK2->Akt NF-kB NF-kB CK2->NF-kB Wnt_Signaling Wnt_Signaling CK2->Wnt_Signaling AG1112 AG1112 AG1112->CK2 Survival Survival Akt->Survival Proliferation Proliferation NF-kB->Proliferation Apoptosis_Inhibition Apoptosis_Inhibition NF-kB->Apoptosis_Inhibition Wnt_Signaling->Proliferation

Casein Kinase II (CK2) Signaling Inhibition by this compound

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Inhibition Assay (p210bcr-abl)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against the p210bcr-abl kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Prepare_Reagents Prepare Kinase Buffer, Substrate, ATP, and This compound dilutions Incubate Incubate p210bcr-abl enzyme with this compound Prepare_Reagents->Incubate Add_Substrate_ATP Add Substrate and [γ-³²P]ATP to initiate kinase reaction Incubate->Add_Substrate_ATP Incubate_Reaction Incubate at 30°C Add_Substrate_ATP->Incubate_Reaction Stop_Reaction Stop reaction with phosphoric acid Incubate_Reaction->Stop_Reaction Filter_Binding Spot onto phosphocellulose paper and wash Stop_Reaction->Filter_Binding Quantify Quantify radioactivity using a scintillation counter Filter_Binding->Quantify

Workflow for In Vitro p210bcr-abl Kinase Inhibition Assay

Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na₃VO₄, 10 mM MgCl₂).

    • Substrate: Prepare a solution of a suitable peptide substrate for Bcr-Abl (e.g., Abltide) in kinase buffer.

    • ATP Solution: Prepare a stock solution of ATP. For radiometric assays, include [γ-³²P]ATP.

    • This compound: Prepare a stock solution in DMSO and create a serial dilution to test a range of concentrations.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the purified p210bcr-abl enzyme with varying concentrations of this compound or vehicle control (DMSO).

    • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate and ATP solution.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).

  • Detection and Analysis:

    • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the data on a semi-logarithmic graph.

In Vitro Casein Kinase II (CK2) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound on CK2 activity.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 200 mM HEPES, pH 7.5, with 650 mM KCl, 50 mM MgCl₂, 0.05 mM ATP, 25 mM DTT, 25 mM β−glycerophosphate, and 1 mM sodium orthovanadate).

    • CK2 Substrate: Use a specific peptide substrate for CK2 (e.g., Arg-Arg-Arg-Ala-Asp-Asp-Ser-Asp).

    • ATP Solution: Prepare a stock solution of ATP containing [γ-³²P]ATP.

    • This compound: Prepare serial dilutions in DMSO.

  • Kinase Reaction:

    • Combine the purified CK2 enzyme with different concentrations of this compound or DMSO control.

    • Add the CK2 substrate peptide.

    • Initiate the reaction by adding the [γ-³²P]ATP solution.

    • Incubate at 37°C for 10-15 minutes.

  • Detection and Analysis:

    • Stop the reaction and spot the mixture onto P81 phosphocellulose paper.

    • Wash the paper with 0.75% phosphoric acid to remove free ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • Determine the IC₅₀ value of this compound for CK2.

K562 Cell Differentiation Assay

This protocol details a method to evaluate the ability of this compound to induce erythroid differentiation in the K562 human chronic myelogenous leukemia cell line.

K562_Differentiation_Workflow Seed_Cells Seed K562 cells in a 96-well plate Treat_Cells Treat cells with varying concentrations of This compound Seed_Cells->Treat_Cells Incubate_Cells Incubate for 4-6 days Treat_Cells->Incubate_Cells Harvest_Cells Harvest cells by centrifugation Incubate_Cells->Harvest_Cells Stain_Cells Stain cells with benzidine solution Harvest_Cells->Stain_Cells Count_Cells Count benzidine-positive (blue) and total cells under a microscope Stain_Cells->Count_Cells Calculate_Percentage Calculate the percentage of differentiated cells Count_Cells->Calculate_Percentage

Workflow for K562 Cell Differentiation Assay

Methodology:

  • Cell Culture and Treatment:

    • Culture K562 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics).

    • Seed the cells at a suitable density in a multi-well plate.

    • Treat the cells with a range of concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO).

    • Incubate the cells for 4 to 6 days to allow for differentiation.

  • Benzidine Staining for Hemoglobin:

    • Prepare a fresh benzidine staining solution (e.g., 0.2% benzidine in 0.5 M acetic acid) and activate it with a small volume of 30% hydrogen peroxide immediately before use. Caution: Benzidine is a known carcinogen and should be handled with appropriate safety precautions.

    • Harvest a small aliquot of the cell suspension.

    • Mix the cell suspension with the activated benzidine solution.

    • Incubate at room temperature for 5-10 minutes.

  • Analysis:

    • Using a hemocytometer or a microscope slide, count the number of blue-stained (benzidine-positive) cells and the total number of cells in several fields of view.

    • Calculate the percentage of differentiated cells for each treatment condition.

    • An increase in the percentage of benzidine-positive cells indicates erythroid differentiation.

Conclusion

This compound is a valuable research tool for investigating the roles of Casein Kinase II and the p210bcr-abl tyrosine kinase in cellular processes and disease. Its ability to inhibit these key oncogenic drivers and induce differentiation in leukemia cells underscores its potential as a lead compound for the development of novel anti-cancer therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the biological activities and therapeutic potential of this compound. Further investigation into its broader kinase selectivity profile, particularly against other therapeutically relevant kinases like HER2, is warranted to fully elucidate its mechanism of action and potential clinical applications.

References

Tyrphostin AG1112: A Technical Guide to its Discovery, Mechanism, and Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Tyrphostin AG1112, a significant small molecule inhibitor in the landscape of targeted cancer therapy. We delve into its discovery as a member of the tyrphostin class of protein tyrosine kinase inhibitors and its historical significance in the context of chronic myelogenous leukemia (CML). The core of this document focuses on the molecular mechanism of AG1112, detailing its potent and competitive inhibition of the p210bcr-abl oncoprotein. Key preclinical experiments that established its efficacy in inducing erythroid differentiation in the K562 CML cell line are presented with detailed methodologies. Quantitative data on its inhibitory activity are summarized, and critical signaling pathways are visualized to provide a comprehensive understanding of its biological effects.

Discovery and History

The discovery of this compound is rooted in the pioneering work on "tyrphostins" (tyrosine phosphorylation inhibitors), a class of synthetic, low molecular weight compounds designed to specifically inhibit protein tyrosine kinases (PTKs). This research was spearheaded by Dr. Alexander Levitzki and his colleagues at the Hebrew University of Jerusalem.[1][2] The foundational concept was to systematically synthesize a series of molecules with increasing affinity for the substrate-binding site of the Epidermal Growth Factor Receptor (EGFR) kinase.[3] The general synthetic strategy for this class of compounds involved the condensation of aromatic aldehydes with malononitrile derivatives.

This compound emerged from a screening of over 1,400 tyrphostin compounds and was identified as a potent and non-toxic protein tyrosine kinase blocker.[4] A pivotal study published in 1993 by Anafi et al. demonstrated the remarkable ability of AG1112 to inhibit the p210bcr-abl tyrosine kinase activity in K562 cells, a human cell line derived from a patient with CML.[4] This inhibition led to the induction of erythroid differentiation, providing a strong rationale for its potential therapeutic application in purging Philadelphia chromosome-positive cells.

Mechanism of Action

This compound functions as a potent, ATP-competitive inhibitor of the p210bcr-abl tyrosine kinase. The p210bcr-abl oncoprotein, a hallmark of CML, possesses constitutively active tyrosine kinase activity that drives uncontrolled cell proliferation and inhibits differentiation. By competing with ATP for the kinase domain's binding site, AG1112 effectively blocks the autophosphorylation of p210bcr-abl and the subsequent phosphorylation of its downstream substrates.

While highly potent against p210bcr-abl, AG1112 also exhibits inhibitory activity against other tyrosine kinases, albeit at higher concentrations. This indicates a degree of selectivity, a crucial aspect for therapeutic agents. In addition to its well-documented effects on Bcr-Abl, this compound has also been identified as a potent inhibitor of Casein Kinase II (CK II).

Quantitative Data

The inhibitory potency of this compound has been quantified against several key tyrosine kinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Target KinaseCell LineIC50 Value (µM)Reference
p210bcr-ablK5622
EGFR15
PDGFR20

Key Experimental Protocols

The preclinical evaluation of this compound heavily relied on in vitro experiments using the K562 cell line. Below are detailed methodologies for the key assays cited in the literature.

p210bcr-abl Kinase Activity Assay (Immune Complex Kinase Assay)

This assay measures the autophosphorylation activity of the p210bcr-abl kinase in the presence of inhibitors.

  • Cell Lysis: K562 cells are harvested and lysed in a buffer containing non-ionic detergents (e.g., NP-40) and protease and phosphatase inhibitors to preserve the kinase and its phosphorylation state.

  • Immunoprecipitation: The cell lysate is incubated with an anti-Abl antibody to specifically capture the p210bcr-abl protein. Protein A/G-agarose beads are then used to pull down the antibody-kinase complex.

  • Kinase Reaction: The immunoprecipitated p210bcr-abl is washed and then incubated in a kinase reaction buffer containing [γ-³²P]ATP and the test compound (this compound) at various concentrations.

  • Analysis: The reaction is stopped, and the proteins are separated by SDS-PAGE. The gel is dried and exposed to autoradiography film. The intensity of the radiolabeled p210bcr-abl band indicates the level of autophosphorylation and, consequently, the inhibitory effect of the compound.

K562 Cell Differentiation Assay

This assay assesses the ability of this compound to induce erythroid differentiation in K562 cells.

  • Cell Culture: K562 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Treatment: The cells are seeded at a specific density and treated with varying concentrations of this compound for a defined period (e.g., 24-96 hours).

  • Assessment of Differentiation:

    • Benzidine Staining: Differentiated erythroid cells produce hemoglobin. Benzidine staining is used to detect hemoglobin-positive cells, which appear blue. The percentage of blue cells is determined by light microscopy.

    • Flow Cytometry: Cells are stained with fluorescently labeled antibodies against erythroid-specific surface markers, such as Glycophorin A (CD235a) and Transferrin Receptor (CD71). The percentage of cells expressing these markers is quantified by flow cytometry.

  • Cell Proliferation Assay: Cell viability and proliferation are assessed concurrently using methods like Trypan Blue exclusion or MTT assay to ensure that the observed differentiation is not a result of general cytotoxicity.

Signaling Pathways and Experimental Workflows

p210bcr-abl Signaling and Inhibition by AG1112

The following diagram illustrates the central role of p210bcr-abl in driving CML and the point of intervention for this compound.

p210bcr_abl_signaling cluster_membrane cluster_cytoplasm cluster_nucleus bcr_abl p210bcr-abl (Constitutively Active Kinase) grb2 Grb2 bcr_abl->grb2 P stat5 STAT5 bcr_abl->stat5 P pi3k PI3K bcr_abl->pi3k P sos SOS grb2->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Gene Expression (Proliferation, Survival) erk->proliferation stat5->proliferation differentiation_block Differentiation Block stat5->differentiation_block akt Akt pi3k->akt akt->proliferation ag1112 This compound ag1112->bcr_abl Inhibition

p210bcr-abl signaling cascade and AG1112 inhibition.
Experimental Workflow for Evaluating AG1112 in K562 Cells

This diagram outlines the typical experimental process for assessing the effects of this compound on K562 cells.

experimental_workflow cluster_assays Downstream Assays start Start: K562 Cell Culture treatment Treatment with This compound start->treatment kinase_assay p210bcr-abl Kinase Assay treatment->kinase_assay differentiation_assay Erythroid Differentiation (Benzidine Staining, Flow Cytometry) treatment->differentiation_assay proliferation_assay Cell Proliferation (Trypan Blue, MTT) treatment->proliferation_assay end End: Data Analysis and Conclusion kinase_assay->end differentiation_assay->end proliferation_assay->end

References

Tyrphostin AG1112: A Technical Guide to its Inhibition of Casein Kinase II (CKII)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG1112 is a member of the tyrphostin family of protein kinase inhibitors. While initially investigated for its potent inhibitory effects on tyrosine kinases, it has also been identified as a potent inhibitor of the serine/threonine kinase Casein Kinase II (CKII). This technical guide provides a comprehensive overview of the core aspects of this compound's interaction with the CKII signaling pathway, including its inhibitory profile, a detailed experimental protocol for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Profile of this compound

This compound exhibits inhibitory activity against multiple kinases. Although consistently described as a potent inhibitor of CKII, a specific IC50 value for this interaction is not widely reported in publicly available literature. However, its inhibitory concentrations against several protein tyrosine kinases have been documented and are presented below for comparative purposes.

Target KinaseIC50 Value (µM)Cell Line/SystemReference
Casein Kinase II (CKII) Potent Inhibitor (Specific IC50 not cited)-[1]
p210bcr-abl2p210bcr-abl expressing cells[1][2]
EGFR15EGFR expressing cells[1][2]
PDGFR20PDGFR expressing cells

Core Signaling Pathway: CKII and its Inhibition by this compound

Casein Kinase II (CKII) is a ubiquitous and constitutively active serine/threonine kinase that plays a crucial role in a myriad of cellular processes, including cell cycle regulation, DNA repair, apoptosis, and signal transduction. Its dysregulation is implicated in various diseases, particularly cancer. CKII exerts its effects by phosphorylating a vast number of substrate proteins, thereby modulating their activity and stability. One of the key pathways influenced by CKII is the PI3K/Akt signaling cascade, a central regulator of cell survival and proliferation.

The likely mechanism of action for this compound, in line with other bicyclic tyrphostin derivatives, is as an ATP-competitive inhibitor. By binding to the ATP-binding pocket of the CKII catalytic subunit, this compound prevents the transfer of a phosphate group from ATP to CKII substrates. This inhibition leads to the dephosphorylation and subsequent modulation of downstream effector proteins.

CKII_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (PKB) PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) Downstream_Effectors Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream_Effectors Inhibits/Activates CKII Casein Kinase II (CK2) CKII->Akt Phosphorylates (Ser129) PTEN PTEN PTEN->PIP3 Inhibits AG1112 This compound AG1112->CKII Inhibits Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Promotes Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents: - Kinase Buffer - CKII Enzyme - Substrate Peptide - AG1112 Dilutions - ATP Mix ([γ-32P]ATP + cold ATP) Reaction_Setup Set up reactions in microplate: - Buffer - CKII Enzyme - AG1112 or DMSO (Control) Reagent_Prep->Reaction_Setup Pre_incubation Pre-incubate for 10 min at 30°C Reaction_Setup->Pre_incubation Initiate_Reaction Initiate reaction by adding ATP Mix Pre_incubation->Initiate_Reaction Incubation Incubate for 20 min at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop reaction by adding phosphoric acid Incubation->Stop_Reaction Spotting Spot reaction mixture onto P81 phosphocellulose paper Stop_Reaction->Spotting Washing Wash paper to remove unincorporated [γ-32P]ATP Spotting->Washing Counting Measure incorporated radioactivity using a scintillation counter Washing->Counting Data_Analysis Calculate % inhibition and determine IC50 value Counting->Data_Analysis

References

Tyrphostin AG1112: An In-depth Technical Guide on its Bcr-Abl Inhibitory Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Bcr-Abl inhibitory activity of Tyrphostin AG1112, a potent tyrosine kinase inhibitor. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to serve as a valuable resource for researchers in oncology and drug development.

Core Data Presentation: Quantitative Analysis of this compound Activity

This compound has demonstrated significant inhibitory effects on the constitutively active Bcr-Abl tyrosine kinase, a hallmark of Chronic Myeloid Leukemia (CML). The following table summarizes the key quantitative data regarding its activity.

Parameter Target Cell Line/System Value Reference
IC50p210Bcr-AblIn vitro kinase assay2 µM[1]
IC50EGFR-15 µM[1]
IC50PDGFR-20 µM[1]
Biological EffectBcr-Abl positive cellsK562Dose-dependent induction of differentiation and growth arrest (0-100 µM)[1]

Key Experimental Protocols

To facilitate the replication and further investigation of this compound's effects, this section provides detailed methodologies for essential experiments.

In Vitro Bcr-Abl Kinase Assay

This protocol outlines a method to determine the direct inhibitory effect of this compound on Bcr-Abl kinase activity.

Materials:

  • Recombinant Bcr-Abl enzyme

  • Biotinylated peptide substrate (e.g., a peptide containing the c-Abl autophosphorylation site)

  • This compound

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Streptavidin-coated plates

  • Phosphotyrosine-specific antibody conjugated to a detectable enzyme (e.g., HRP)

  • Detection substrate (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Prepare a solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

  • Add the recombinant Bcr-Abl enzyme to the wells of a microplate.

  • Add the this compound dilutions or vehicle control (DMSO) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60-90 minutes) to allow for substrate phosphorylation.

  • Stop the reaction by adding a solution containing EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add the phosphotyrosine-specific antibody and incubate to allow binding to the phosphorylated substrate.

  • Wash the plate to remove unbound antibody.

  • Add the detection substrate and incubate until color develops.

  • Stop the color development by adding the stop solution.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

K562 Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability of the Bcr-Abl positive human CML cell line, K562.

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., WST-1, resazurin)

  • Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Plate reader

Procedure:

  • Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Phosphorylated CrkL

This protocol details the detection of the phosphorylation status of CrkL, a major downstream substrate of Bcr-Abl, in K562 cells treated with this compound.

Materials:

  • K562 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-total CrkL

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat K562 cells with various concentrations of this compound or vehicle control for a specified time.

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-CrkL overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total CrkL antibody to normalize for protein loading.

  • Quantify the band intensities to determine the relative levels of phosphorylated CrkL.

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action.

Bcr_Abl_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 Bcr_Abl->Grb2 P PI3K PI3K Bcr_Abl->PI3K P STAT5 STAT5 Bcr_Abl->STAT5 P CrkL CrkL Bcr_Abl->CrkL P SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Cell Survival (Anti-apoptosis) AKT->Survival STAT5->Survival CrkL->Proliferation

Caption: Bcr-Abl Signaling Pathway in CML.

Tyrphostin_AG1112_Inhibition Tyrphostin_AG1112 This compound Bcr_Abl Bcr-Abl Kinase Domain Tyrphostin_AG1112->Bcr_Abl Binds to ATP-binding site Substrate Downstream Substrate (e.g., CrkL) Bcr_Abl->Substrate Phosphorylates ATP ATP ATP->Bcr_Abl Binds Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Activates Inhibition Inhibition

Caption: Mechanism of this compound Inhibition.

Experimental_Workflow cluster_assays Biological Assays cluster_biochemical Biochemical Assays Start Start: Bcr-Abl Positive Cell Line (K562) Treatment Treat with This compound (Dose-Response) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., Propidium Iodide) Treatment->Cell_Cycle Western Western Blot (p-CrkL, Total CrkL) Treatment->Western Kinase In Vitro Kinase Assay Treatment->Kinase Data_Analysis Data Analysis: IC50/GI50 Determination, Pathway Modulation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western->Data_Analysis Kinase->Data_Analysis

Caption: Experimental Workflow for Inhibitor Evaluation.

References

Tyrphostin AG1112: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and biological activity of Tyrphostin AG1112, a potent tyrosine kinase inhibitor. The information is curated for researchers and professionals in the fields of oncology, cell signaling, and drug development.

Core Properties and Structure

This compound is a synthetic compound belonging to the tyrphostin family of protein tyrosine kinase inhibitors.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₅H₁₀N₆[1]
Molecular Weight 274.28 g/mol [1]
IUPAC Name 3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile
CAS Number 153150-84-6[1]
SMILES C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of several protein tyrosine kinases, with a primary role as a Casein Kinase II (CK II) and p210bcr-abl tyrosine kinase inhibitor.[2] Its mechanism of action is primarily ATP-competitive, meaning it competes with ATP for the binding site on the kinase domain, thereby inhibiting the phosphorylation of substrate proteins.[3]

The inhibitory activity of this compound has been quantified against several key tyrosine kinases, as summarized in the table below.

Table 2: In Vitro Inhibitory Activity of this compound

Target KinaseCell LineIC₅₀ Value
p210bcr-ablp210bcr-abl expressing cells2 µM
EGFREGFR expressing cells15 µM
PDGFRPDGFR expressing cells20 µM

In cellular models, this compound has been shown to induce the terminal differentiation of K562 chronic myelogenous leukemia (CML) cells, which harbor the Bcr-Abl fusion protein. This suggests its potential as a therapeutic agent for CML and other related malignancies.

Signaling Pathways

This compound exerts its effects by intervening in critical cellular signaling pathways that are often dysregulated in cancer. The following diagrams illustrate the points of inhibition within the Bcr-Abl, EGFR, and PDGFR signaling cascades.

Bcr_Abl_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus Bcr_Abl Bcr-Abl (Constitutively Active) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos STAT5 STAT5 Bcr_Abl->STAT5 PI3K PI3K Bcr_Abl->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation AG1112 This compound AG1112->Bcr_Abl

Bcr-Abl Signaling Inhibition by this compound.

EGFR_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AG1112 This compound AG1112->EGFR

EGFR Signaling Inhibition by this compound.

PDGFR_Signaling cluster_membrane cluster_cytoplasm cluster_nucleus PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation Migration Akt->Proliferation AG1112 This compound AG1112->PDGFR

PDGFR Signaling Inhibition by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for characterizing tyrosine kinase inhibitors, the following outlines can be adapted.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

Kinase_Assay_Workflow A Prepare Kinase Reaction Buffer B Add Target Kinase and Substrate Peptide A->B C Add this compound (Varying Concentrations) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Quantify Phosphorylation (e.g., ELISA, Radioactivity) F->G H Calculate IC50 Value G->H

Workflow for In Vitro Kinase Inhibition Assay.

Methodology:

  • Reagents and Materials: Purified recombinant target kinase (e.g., p210bcr-abl, EGFR, PDGFR), specific substrate peptide, this compound stock solution (in DMSO), ATP, kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, and a buffer such as Tris-HCl), and a detection system (e.g., phosphospecific antibody for ELISA, ³²P-ATP for radiometric assay).

  • Procedure: a. In a microplate, combine the kinase, substrate peptide, and varying concentrations of this compound in the kinase reaction buffer. b. Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). e. Terminate the reaction by adding a stop solution (e.g., EDTA). f. Quantify the amount of phosphorylated substrate using a suitable detection method. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based Proliferation Assay

This protocol outlines a method to evaluate the anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Culture the target cancer cell line (e.g., K562 for Bcr-Abl) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density. b. After allowing the cells to adhere (for adherent cells), treat them with a serial dilution of this compound. Include a vehicle control (DMSO). c. Incubate the plate for a period that allows for several cell doublings (e.g., 48-72 hours). d. Assess cell viability and proliferation using a suitable assay, such as MTT, XTT, or a reagent that measures ATP content (e.g., CellTiter-Glo®). e. Measure the absorbance or luminescence according to the assay manufacturer's instructions. f. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Synthesis

The synthesis of tyrphostins, including AG1112, generally involves the Knoevenagel condensation of an appropriate aromatic aldehyde with a malononitrile derivative. While a specific detailed synthesis protocol for AG1112 is not provided in the search results, the general approach is well-established in the chemical literature.

Conclusion

This compound is a valuable research tool for studying the roles of CK II and various tyrosine kinases in cell signaling and disease. Its potent and specific inhibitory activity against Bcr-Abl makes it a compound of interest in the context of CML research. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and related compounds.

References

Tyrphostin AG1112: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 153150-84-6

This in-depth technical guide provides a comprehensive overview of Tyrphostin AG1112, a potent inhibitor of Casein Kinase II (CKII) and Bcr-Abl tyrosine kinase.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a small molecule inhibitor with the following chemical and physical properties:

PropertyValueReference
CAS Number 153150-84-6[3]
Molecular Formula C₁₅H₁₀N₆[3]
Molecular Weight 274.28 g/mol

Mechanism of Action and Biological Activity

This compound exhibits its biological effects primarily through the inhibition of two key kinases:

  • Bcr-Abl Tyrosine Kinase: This constitutively active tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML). This compound acts as a Bcr-Abl kinase blocker, which can lead to the terminal differentiation of K562 leukemia cells and the purging of Philadelphia chromosome-positive (Ph+) cells.

  • Casein Kinase II (CKII): A serine/threonine kinase involved in a multitude of cellular processes, including cell growth, proliferation, and apoptosis. This compound is a potent inhibitor of CKII.

The inhibitory activity of this compound has been quantified against several kinases, with the following reported half-maximal inhibitory concentrations (IC₅₀):

Target KinaseCell Line/SystemIC₅₀ (µM)Reference
p210bcr-ablp210bcr-abl expressing cells2
EGFREGFR expressing cells15
PDGFRPDGFR expressing cells20

Signaling Pathways

The inhibitory action of this compound perturbs critical signaling cascades, primarily the Bcr-Abl and Casein Kinase II pathways.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein activates a number of downstream signaling pathways that drive the proliferation and survival of CML cells. Key among these are the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway. Inhibition of Bcr-Abl by this compound disrupts these pro-survival signals.

Bcr_Abl_Signaling BCR_ABL Bcr-Abl GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K Tyrphostin_AG1112 This compound Tyrphostin_AG1112->BCR_ABL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Bcr-Abl Signaling Pathway Inhibition
Casein Kinase II (CKII) Signaling Pathway

CKII is a pleiotropic kinase that phosphorylates a vast array of substrates, influencing numerous cellular processes. It is implicated in the regulation of transcription, translation, and cell cycle progression. CKII can also promote cell survival by sustaining pro-proliferative signaling cascades such as the PI3K/AKT/mTOR and JAK/STAT pathways. Furthermore, CKII has been shown to directly phosphorylate and regulate the nuclear import of ERK, a key component of the MAPK pathway.

CKII_Signaling CK2 Casein Kinase II (CK2) PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway CK2->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway CK2->JAK_STAT ERK_Import ERK Nuclear Import CK2->ERK_Import Tyrphostin_AG1112 This compound Tyrphostin_AG1112->CK2 Cell_Cycle Cell Cycle Progression PI3K_AKT_mTOR->Cell_Cycle Apoptosis Apoptosis Suppression PI3K_AKT_mTOR->Apoptosis JAK_STAT->Cell_Cycle JAK_STAT->Apoptosis ERK_Import->Cell_Cycle

Casein Kinase II (CKII) Signaling Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture of K562 Cells

K562 cells, a human erythroleukemia cell line, are a common model for studying the effects of Bcr-Abl inhibitors.

Materials:

  • K562 cells

  • RPMI 1640 medium with L-Glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • T25, T75, or T150 cell culture flasks

  • 15 mL conical tubes

  • Hemocytometer or automated cell counter

  • Trypan Blue solution

Procedure:

  • Media Preparation: Prepare complete culture media by supplementing RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin. Warm the media to 37°C in a water bath before use.

  • Thawing Cells:

    • Rapidly thaw a cryovial of K562 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9-10 mL of pre-warmed complete media.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete media.

  • Cell Maintenance:

    • Culture K562 cells in suspension in T-flasks at 37°C in a humidified incubator with 5% CO₂.

    • Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

    • Passage the cells every 2-3 days by diluting the cell suspension with fresh complete media to the seeding density.

  • Cell Counting:

    • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue.

    • Load the mixture onto a hemocytometer and count the viable (unstained) cells.

Induction of Erythroid Differentiation in K562 Cells

This compound can induce erythroid differentiation in K562 cells. This protocol is a general guideline; optimal concentrations and incubation times should be determined empirically.

Materials:

  • K562 cells in logarithmic growth phase

  • Complete K562 culture medium

  • This compound (stock solution in DMSO)

  • Hemin (stock solution in DMSO, optional positive control)

  • 96-well cell culture plates

  • Benzidine staining solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed K562 cells at a density of 2 x 10⁵ cells/mL in a 96-well plate.

  • Treat the cells with varying concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (DMSO) and a positive control (e.g., hemin).

  • Incubate the cells for 48-96 hours at 37°C and 5% CO₂.

  • After incubation, harvest the cells by centrifugation.

  • Wash the cells with PBS.

  • To assess differentiation, perform benzidine staining to detect hemoglobin-producing cells. A blue color indicates the presence of hemoglobin.

  • Quantify the percentage of benzidine-positive cells by counting under a microscope.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a target kinase.

Materials:

  • Recombinant target kinase (e.g., Bcr-Abl, CKII)

  • Kinase-specific substrate peptide

  • ATP (γ-³²P-ATP for radiometric assay, or unlabeled ATP for other detection methods)

  • Kinase reaction buffer (composition varies depending on the kinase)

  • This compound

  • 96-well assay plates

  • Phosphocellulose paper or other capture method (for radiometric assays)

  • Scintillation counter or plate reader (depending on the assay format)

Procedure:

  • Prepare a serial dilution of this compound in the appropriate solvent.

  • In a 96-well plate, add the kinase, its substrate, and the kinase reaction buffer.

  • Add the diluted this compound or vehicle control to the wells.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature or 30°C.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction (e.g., by adding a stop solution or by spotting onto a capture membrane).

  • Quantify the kinase activity by measuring the incorporation of phosphate into the substrate.

  • Calculate the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells (e.g., K562)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Treat the cells with a serial dilution of this compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • If using adherent cells, carefully remove the medium.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental and Workflow Diagrams

Experimental Workflow for Evaluating this compound in K562 Cells

Experimental_Workflow Start Start Cell_Culture K562 Cell Culture Start->Cell_Culture Kinase_Assay In Vitro Kinase Assay (Bcr-Abl / CKII) Start->Kinase_Assay Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Differentiation_Assay Erythroid Differentiation Assay (Benzidine Staining) Treatment->Differentiation_Assay Data_Analysis Data Analysis (IC50, % Differentiation) Viability_Assay->Data_Analysis Differentiation_Assay->Data_Analysis Kinase_Assay->Data_Analysis End End Data_Analysis->End

Workflow for this compound Evaluation

References

Tyrphostin AG1112: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tyrphostin AG1112, a potent inhibitor of Bcr-Abl tyrosine kinase and Casein Kinase II (CK II). This document consolidates key data, outlines detailed experimental methodologies, and visualizes the relevant signaling pathways to support further research and development efforts.

Core Data Summary

This compound is a synthetic compound recognized for its targeted inhibitory effects on key kinases implicated in cancer biology. Its physicochemical properties and inhibitory concentrations against various kinases are summarized below.

PropertyValueReference
Molecular Weight 274.28 g/mol
Chemical Formula C₁₅H₁₀N₆
IUPAC Name 3-amino-5-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-1H-pyrazole-4-carbonitrile
SMILES C1=CC=C2C(=C1)C(=CN2)/C=C(\C#N)/C3=C(C(=NN3)N)C#N
CAS Number 153150-84-6
IC₅₀ (p210bcr-abl) 2 µM
IC₅₀ (EGFR) 15 µM
IC₅₀ (PDGFR) 20 µM

Mechanism of Action and Signaling Pathways

This compound primarily exerts its biological effects through the inhibition of Bcr-Abl tyrosine kinase and Casein Kinase II. In chronic myelogenous leukemia (CML) cells, such as the K562 cell line, the constitutively active Bcr-Abl fusion protein drives oncogenesis through multiple downstream signaling pathways. By inhibiting Bcr-Abl, this compound can induce erythroid differentiation and growth arrest in these cells.[1] The compound is reported to be an ATP-competitive inhibitor.

Below are diagrams illustrating the signaling pathways affected by this compound.

Caption: Bcr-Abl Signaling Pathway Inhibition by this compound.

Caption: Casein Kinase II (CK2) Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound, based on standard laboratory procedures and the context of the primary literature.

Cell Culture and Treatment

This protocol describes the maintenance of the K562 human chronic myelogenous leukemia cell line and treatment with this compound.

Materials:

  • K562 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypan blue solution

  • Hemocytometer

Procedure:

  • Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Maintain cells in suspension culture at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • For experiments, seed cells at a density of 2-5 x 10⁵ cells/mL in fresh medium.

  • Prepare working concentrations of this compound by diluting the stock solution in culture medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced effects. A vehicle control (DMSO only) should be included in all experiments.

  • Add the desired concentrations of this compound or vehicle control to the cell cultures.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Harvest cells by centrifugation for subsequent assays. Determine cell viability and count using trypan blue exclusion and a hemocytometer.

Cell Viability Assay (XTT Assay)

This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Treated K562 cells in a 96-well plate

  • XTT labeling reagent

  • Electron-coupling reagent

  • Microplate reader

Procedure:

  • Seed K562 cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and treat with various concentrations of this compound for the desired duration.

  • Prepare the XTT labeling mixture according to the manufacturer's instructions by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Add 50 µL of the XTT labeling mixture to each well.

  • Incubate the plate for 4-24 hours at 37°C in a humidified atmosphere.

  • Measure the absorbance of the samples at 450 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Protein Phosphorylation

This protocol is for assessing the phosphorylation status of Bcr-Abl and its downstream targets.

Materials:

  • Treated K562 cell pellets

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Bcr-Abl, anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated cell pellets in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.

  • Denature protein samples by boiling in Laemmli sample buffer.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of this compound on the kinase activity of Bcr-Abl or CK II.

Materials:

  • Recombinant Bcr-Abl or CK II enzyme

  • Kinase-specific substrate (e.g., a synthetic peptide)

  • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays)

  • Kinase reaction buffer

  • This compound at various concentrations

  • Method for detecting substrate phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for ELISA-based assays).

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube or 96-well plate by adding the kinase reaction buffer, the specific substrate, and the recombinant kinase.

  • Add various concentrations of this compound or vehicle control to the reaction mixtures.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).

  • Quantify the amount of phosphorylated substrate.

  • Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC₅₀ value.

Caption: General Experimental Workflow for Evaluating this compound.

References

Tyrphostin AG1112: An In-Depth Technical Guide to its In Vitro Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG1112 is a synthetically derived protein tyrosine kinase inhibitor with demonstrated efficacy in various in vitro models. As a member of the tyrphostin family, it primarily functions by competing with ATP at the kinase domain of its target proteins. This guide provides a comprehensive overview of the in vitro effects of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to ascertain its biological activity. The information is intended to serve as a technical resource for researchers in oncology, cell biology, and drug development.

Mechanism of Action

This compound exhibits its biological effects through the inhibition of several key protein kinases involved in cellular signaling pathways that govern proliferation, differentiation, and survival. Its primary targets include:

  • p210 bcr-abl Tyrosine Kinase: AG1112 is a potent, ATP-competitive inhibitor of the p210 bcr-abl fusion protein, the hallmark of Chronic Myelogenous Leukemia (CML).[1] Inhibition of this constitutively active kinase blocks downstream signaling, leading to growth arrest and the induction of differentiation in CML cell lines like K562.[1][2]

  • Epidermal Growth Factor Receptor (EGFR): As with other tyrphostins, AG1112 targets the EGFR signaling pathway.[3] By inhibiting EGFR autophosphorylation, it can suppress the proliferation of cancer cells that overexpress this receptor.

  • Platelet-Derived Growth Factor Receptor (PDGFR): AG1112 has been shown to inhibit PDGFR, another receptor tyrosine kinase implicated in oncogenesis.

  • Casein Kinase II (CK II): AG1112 is also recognized as a potent inhibitor of CK II, a serine/threonine kinase involved in the regulation of cell cycle and signal transduction.

The inhibition of these kinases disrupts the signal transduction cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which ultimately culminates in the observed anti-proliferative and pro-differentiative effects of the compound.

cluster_0 This compound cluster_1 Primary Kinase Targets cluster_2 Downstream Signaling Pathways cluster_3 Cellular Outcomes AG1112 This compound BCR_ABL p210 bcr-abl AG1112->BCR_ABL Inhibits (ATP-Competitive) EGFR EGFR AG1112->EGFR Inhibits (ATP-Competitive) PDGFR PDGFR AG1112->PDGFR Inhibits (ATP-Competitive) CK2 Casein Kinase II AG1112->CK2 Inhibits (ATP-Competitive) RAS_MAPK RAS/RAF/MEK/ERK (MAPK Pathway) BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Differentiation Induction of Differentiation BCR_ABL->Differentiation Blocks (In K562 cells) EGFR->RAS_MAPK EGFR->PI3K_AKT PDGFR->RAS_MAPK PDGFR->PI3K_AKT CK2->PI3K_AKT Modulates Proliferation Inhibition of Cell Proliferation RAS_MAPK->Proliferation Blocks PI3K_AKT->Proliferation Blocks Apoptosis Induction of Apoptosis PI3K_AKT->Apoptosis Promotes

Caption: Mechanism of action for this compound.

Quantitative In Vitro Efficacy Data

The potency of this compound has been quantified against several of its kinase targets and in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

Target / Cell Line Assay Type IC50 Value (µM) Reference(s)
p210 bcr-ablKinase Assay2
EGFRKinase Assay15
PDGFRKinase Assay20

Summary of In Vitro Effects

Anti-proliferative Activity

This compound demonstrates dose-dependent inhibition of cell growth across various cancer cell lines. This effect is largely attributed to its inhibition of receptor tyrosine kinases like EGFR and PDGFR, which are crucial for mitogenic signaling. The broader class of tyrphostins has been shown to suppress both basal and growth factor-stimulated cancer cell proliferation.

Induction of Differentiation

A notable effect of AG1112 is its ability to induce erythroid differentiation in the K562 human chronic myelogenous leukemia cell line. By inhibiting the p210 bcr-abl oncoprotein, AG1112 restores the differentiation program that is otherwise blocked by the kinase's constitutive activity. This differentiation is often accompanied by a specific growth arrest.

Induction of Apoptosis

In addition to cytostatic and differentiation-inducing effects, tyrphostins can also trigger programmed cell death. AG1112 has been reported to induce apoptosis in K562 cells. This is likely mediated through the inhibition of pro-survival signaling pathways, such as the PI3K/AKT pathway, which is downstream of its primary targets.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound.

Cell Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Plating: Seed cells (e.g., K562, A431) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the AG1112 dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2-4 hours, or overnight, to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis plate_cells 1. Plate cells in 96-well plate incubate_24h 2. Incubate 24h plate_cells->incubate_24h add_ag1112 3. Add this compound (serial dilutions) incubate_24h->add_ag1112 incubate_48h 4. Incubate 48-72h add_ag1112->incubate_48h add_mtt 5. Add MTT Reagent incubate_48h->add_mtt incubate_4h 6. Incubate 4h add_mtt->incubate_4h add_solubilizer 7. Add Solubilization Solution incubate_4h->add_solubilizer read_absorbance 8. Read Absorbance (570 nm) add_solubilizer->read_absorbance calc_ic50 9. Calculate IC50 read_absorbance->calc_ic50

Caption: Experimental workflow for an MTT cell proliferation assay.
Kinase Activity (Inhibition of Protein Phosphorylation via Western Blot)

This method is used to directly assess the inhibitory effect of AG1112 on the autophosphorylation of its target kinases within the cell.

Protocol:

  • Cell Culture and Starvation: Grow cells to 70-80% confluency. For receptor tyrosine kinases like EGFR, serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulation (if applicable): For RTKs, stimulate the cells with the corresponding ligand (e.g., 100 ng/mL EGF for EGFR) for 5-10 minutes at 37°C. For constitutively active kinases like p210 bcr-abl, this step is omitted.

  • Cell Lysis: Immediately place plates on ice, aspirate the medium, and wash with ice-cold PBS. Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature (milk is often avoided as it can interfere with phospho-antibody detection).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the kinase or a loading control like β-actin or GAPDH.

prep 1. Cell Culture & Serum Starvation treat 2. Pre-treat with AG1112 prep->treat stim 3. Stimulate with Ligand (e.g., EGF) treat->stim lyse 4. Cell Lysis stim->lyse quant 5. Protein Quantification lyse->quant sds 6. SDS-PAGE & Transfer to PVDF Membrane quant->sds block 7. Block Membrane (5% BSA) sds->block p_ab 8. Incubate with Primary Ab (anti-Phospho-Kinase) block->p_ab s_ab 9. Incubate with Secondary Ab (HRP) p_ab->s_ab detect 10. ECL Detection & Imaging s_ab->detect reprobe 11. Strip & Re-probe for Total Kinase / Loading Control detect->reprobe

Caption: Western blot workflow to assess kinase phosphorylation.
K562 Erythroid Differentiation Assay

This assay quantifies the induction of hemoglobin synthesis, a key marker of erythroid differentiation in K562 cells.

Protocol:

  • Cell Culture and Treatment: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS. Seed cells at a density of 2 x 10^5 cells/mL and treat with various concentrations of this compound.

  • Incubation: Incubate the cells for 4-5 days. Differentiation can be visually monitored by observing a reddish color in the cell pellet after centrifugation.

  • Benzidine Staining:

    • Prepare a staining solution of 0.2% (w/v) benzidine dihydrochloride in 0.5 M acetic acid. Just before use, add 30% H2O2 to a final concentration of 0.012%.

    • Mix 100 µL of cell suspension with 100 µL of the staining solution.

  • Quantification: Count the number of benzidine-positive (blue-black stained) cells and total cells using a hemocytometer under a light microscope.

  • Data Analysis: Calculate the percentage of differentiated (benzidine-positive) cells for each treatment condition. An increase in this percentage compared to the untreated control indicates induction of differentiation.

References

Tyrphostin AG1112: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tyrphostin AG1112 is a synthetically derived small molecule inhibitor belonging to the tyrphostin family, a class of compounds known for their ability to inhibit protein tyrosine kinases. This technical guide provides a comprehensive overview of the biological activity of this compound, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used to elucidate its effects. The information presented herein is intended to support further research and drug development efforts centered on this compound.

Core Biological Activity: Kinase Inhibition

This compound functions primarily as an inhibitor of several protein kinases, with a notable potency against p210bcr-abl tyrosine kinase, Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Casein Kinase II (CK II).[1][2] Its inhibitory action is central to its observed biological effects, which include the induction of cell differentiation and growth arrest in specific cancer cell lines.

Quantitative Inhibitory Data

The inhibitory potency of this compound against various kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

Target KinaseIC50 Value (µM)Cell Context/Assay Condition
p210bcr-abl2K562 cells
EGFR15Not specified
PDGFR20Not specified
Casein Kinase IIPotent inhibitorNot specified

Data sourced from MedChemExpress.[1]

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its biological effects by interfering with critical signaling pathways that are often dysregulated in cancer.

Inhibition of the Bcr-Abl Pathway

In chronic myeloid leukemia (CML) cells, the constitutively active p210bcr-abl fusion protein drives uncontrolled cell proliferation and survival. This compound directly inhibits the tyrosine kinase activity of p210bcr-abl, thereby blocking downstream signaling cascades.[3] This inhibition is a key mechanism behind its ability to induce differentiation in K562 CML cells.[3]

Bcr_Abl_Pathway_Inhibition cluster_0 cluster_1 Bcr-Abl Signaling AG1112 This compound BcrAbl p210bcr-abl AG1112->BcrAbl Inhibition Downstream Downstream Effectors (e.g., STAT5, Ras/MAPK) BcrAbl->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation

Inhibition of the Bcr-Abl Signaling Pathway by this compound.
Attenuation of Growth Factor Receptor Signaling

By inhibiting EGFR and PDGFR, this compound can block the signaling pathways initiated by their respective ligands, epidermal growth factor (EGF) and platelet-derived growth factor (PDGF). These pathways are crucial for cell growth, proliferation, and angiogenesis in many cancer types.

EGFR_Pathway_Inhibition cluster_0 cluster_1 EGFR Signaling AG1112 This compound EGFR EGFR AG1112->EGFR Inhibition of Autophosphorylation EGF EGF EGF->EGFR Binding & Dimerization PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt Activation Ras_MAPK Ras/MAPK Pathway EGFR->Ras_MAPK Activation Cell_Response Cell Growth, Proliferation, Survival PI3K_Akt->Cell_Response Ras_MAPK->Cell_Response

Inhibition of the EGFR Signaling Pathway by this compound.

Cellular Effects: Induction of Differentiation and Growth Arrest

A significant biological effect of this compound is its ability to induce erythroid differentiation in the K562 human chronic myeloid leukemia cell line. This is accompanied by a dose-dependent growth arrest. These effects are a direct consequence of the inhibition of p210bcr-abl kinase activity.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, based on standard methodologies for kinase assays and cell-based assays, representative protocols are provided below.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method for assessing the inhibitory activity of this compound against a purified kinase.

Kinase_Assay_Workflow cluster_workflow Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - this compound (serial dilutions) Start->Prepare_Reagents Incubate Incubate Kinase with This compound Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction with ATP and Substrate Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Phosphorylation) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

A representative workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the specific kinase (e.g., containing Tris-HCl, MgCl2, DTT).

    • Dilute the purified kinase to the desired concentration in the reaction buffer.

    • Prepare a stock solution of the peptide or protein substrate.

    • Prepare a stock solution of ATP.

    • Perform serial dilutions of this compound in DMSO, followed by dilution in the reaction buffer.

  • Assay Procedure:

    • In a microplate, add the diluted kinase to each well.

    • Add the serially diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the level of substrate phosphorylation using an appropriate method, such as a phosphospecific antibody-based detection system (e.g., ELISA, HTRF) or by measuring the depletion of ATP (e.g., ADP-Glo assay).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

K562 Cell Differentiation Assay (Representative Protocol)

This protocol outlines a general method to assess the induction of erythroid differentiation in K562 cells by this compound.

Methodology:

  • Cell Culture:

    • Culture K562 cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Seed the K562 cells at a specific density (e.g., 1 x 10^5 cells/mL) in culture plates.

    • Treat the cells with various concentrations of this compound (e.g., 0-100 µM) or a vehicle control.

    • Incubate the cells for a period of 4 to 7 days.

  • Assessment of Differentiation:

    • Erythroid differentiation is typically assessed by measuring the synthesis of hemoglobin.

    • Harvest the cells by centrifugation.

    • Lyse the cells and perform a benzidine staining assay to detect hemoglobin-positive cells.

    • Count the percentage of blue-stained (hemoglobin-positive) cells using a microscope.

  • Assessment of Cell Growth:

    • At the time of harvesting, determine the total cell number and viability in each treatment group using a hemocytometer and trypan blue exclusion.

Activity on HER2/ErbB2

Currently, there is no direct evidence in the public domain to suggest that this compound is a potent inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2), also known as ErbB2. While other tyrphostin derivatives have been investigated for their effects on HER2, specific data for AG1112 is lacking. Therefore, HER2 is not considered a primary target of this compound based on available information.

Conclusion and Future Directions

This compound is a multi-targeted kinase inhibitor with well-documented activity against p210bcr-abl, EGFR, and PDGFR. Its ability to induce differentiation and growth arrest in CML cells highlights its potential as a lead compound for the development of anti-cancer therapeutics. Further research is warranted to fully elucidate its inhibitory profile across a broader panel of kinases and to explore its efficacy in various preclinical cancer models. The development of more specific and potent analogs of this compound could also be a promising avenue for future drug discovery efforts.

References

Tyrphostin AG1112: A Technical Guide to its Role in Signal Transduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG1112 is a potent, cell-permeable inhibitor of protein tyrosine kinases, demonstrating significant activity against the p210bcr-abl fusion protein and Casein Kinase II (CK II). This dual inhibitory action positions AG1112 as a valuable tool for investigating cellular signaling pathways and as a potential therapeutic agent, particularly in the context of chronic myeloid leukemia (CML). This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling cascades, detailed experimental protocols for its use, and quantitative data on its inhibitory effects.

Introduction

Signal transduction pathways are fundamental to cellular processes, including growth, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, most notably cancer. Protein kinases, key components of these pathways, have emerged as critical targets for therapeutic intervention. Tyrphostins, a class of synthetic compounds, were developed as specific inhibitors of protein tyrosine kinases. This compound has been identified as a potent inhibitor of the constitutively active p210bcr-abl tyrosine kinase, the causative agent of CML, and also of the ubiquitous serine/threonine kinase, Casein Kinase II. This guide will explore the multifaceted role of AG1112 in modulating these critical signaling pathways.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of its target kinases, thereby preventing the transfer of a phosphate group from ATP to the substrate protein. This action effectively blocks the downstream signaling cascade that is dependent on the kinase's activity.

Key Signaling Pathways Modulated by this compound

Inhibition of the p210bcr-abl Signaling Pathway

The Philadelphia chromosome, resulting from a translocation between chromosomes 9 and 22, leads to the expression of the p210bcr-abl fusion protein. The constitutive tyrosine kinase activity of p210bcr-abl is the primary driver of CML. This compound directly inhibits this kinase activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival. Inhibition of p210bcr-abl by AG1112 in K562 cells, a human CML cell line, has been shown to induce erythroid differentiation[1].

Bcr_Abl_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p210bcr-abl p210bcr-abl Grb2 Grb2 p210bcr-abl->Grb2 PI3K PI3K p210bcr-abl->PI3K STAT5 STAT5 p210bcr-abl->STAT5 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT5->Proliferation This compound This compound This compound->p210bcr-abl

Figure 1: Inhibition of the p210bcr-abl signaling pathway by this compound.
Inhibition of the Casein Kinase II (CK II) Signaling Pathway

Casein Kinase II is a highly conserved serine/threonine kinase that phosphorylates a wide range of substrates, playing a crucial role in cell cycle control, apoptosis, and gene expression. Elevated CK II activity is observed in many cancers. This compound is a potent inhibitor of CK II[2]. By inhibiting CK II, AG1112 can modulate several downstream pathways, including the NF-κB and Wnt signaling pathways, leading to anti-proliferative and pro-apoptotic effects.

CK2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK2 CK2 IκB IκB CK2->IκB Inhibits Degradation β-Catenin β-Catenin CK2->β-Catenin Phosphorylates & Stabilizes Akt Akt CK2->Akt Phosphorylates & Activates NF-κB NF-κB IκB->NF-κB Gene Expression (Proliferation, Survival) Gene Expression (Proliferation, Survival) NF-κB->Gene Expression (Proliferation, Survival) β-Catenin->Gene Expression (Proliferation, Survival) Akt->Gene Expression (Proliferation, Survival) This compound This compound This compound->CK2

Figure 2: Inhibition of the Casein Kinase II (CK II) signaling pathway by this compound.

Quantitative Data

The inhibitory activity of this compound against various kinases has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Target KinaseCell Line/SystemIC50 (µM)Reference
p210bcr-ablp210bcr-abl expressing cells2[2]
EGFREGFR expressing cells15[2]
PDGFRPDGFR expressing cells20[2]
Casein Kinase IIN/APotent Inhibitor

Experimental Protocols

Induction of Erythroid Differentiation in K562 Cells with this compound

This protocol describes how to induce erythroid differentiation in the K562 human chronic myeloid leukemia cell line using this compound.

Materials:

  • K562 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Benzidine solution (for hemoglobin staining)

  • Hydrogen peroxide (30%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Culture: Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • Treatment: Seed K562 cells at a density of 2 x 10^5 cells/mL in fresh medium. Add this compound to the desired final concentration (e.g., 0-100 µM). A vehicle control (DMSO) should be included.

  • Incubation: Incubate the cells for 4-6 days.

  • Assessment of Differentiation:

    • Cell Viability: Determine cell viability using a trypan blue exclusion assay.

    • Hemoglobin Staining:

      • Harvest the cells by centrifugation (200 x g for 5 minutes).

      • Wash the cells once with PBS.

      • Resuspend the cell pellet in 100 µL of PBS.

      • Add 10 µL of benzidine solution and mix.

      • Add 2 µL of 30% hydrogen peroxide and mix.

      • Incubate for 10 minutes at room temperature.

      • Count the number of blue-stained (hemoglobin-positive) cells and total cells using a hemocytometer under a microscope.

      • Calculate the percentage of differentiated cells.

Differentiation_Workflow cluster_culture Cell Culture cluster_analysis Analysis Start K562 Cell Culture Treatment Treat with This compound Start->Treatment Incubation Incubate for 4-6 days Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Staining Benzidine Staining for Hemoglobin Harvest->Staining Quantification Microscopic Quantification of Differentiated Cells Staining->Quantification Result Percentage of Differentiated Cells Quantification->Result

Figure 3: Experimental workflow for inducing erythroid differentiation in K562 cells.
Western Blot Analysis of Phosphorylated Proteins

This protocol provides a general method for analyzing the phosphorylation status of target proteins in K562 cells following treatment with this compound.

Materials:

  • Treated and untreated K562 cells

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total protein of interest)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative phosphorylation levels.

Western_Blot_Workflow Cell_Lysis Cell Lysis & Protein Extraction Quantification Protein Quantification Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Figure 4: General workflow for Western blot analysis of phosphorylated proteins.

Conclusion

This compound is a valuable research tool for dissecting the complex signaling networks regulated by p210bcr-abl and Casein Kinase II. Its ability to induce differentiation in CML cells highlights its potential as a lead compound for the development of novel anti-cancer therapies. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of signal transduction and cancer biology. Further investigation into the precise downstream effects of AG1112 and its in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

Tyrphostin AG1112 and Apoptosis Induction: A Technical Guide to Core Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanisms by which tyrosine kinase inhibitors (TKIs), with an initial focus on Tyrphostin AG1112, induce apoptosis in cancer cells. While this compound is a known inhibitor of Casein Kinase II (CKII) and Bcr-Abl kinase, this guide expands to the broader role of TKIs in targeting critical survival pathways, particularly the HER2 signaling cascade.[1][2] Overexpression of the HER2 receptor tyrosine kinase is a significant driver of tumorigenesis, primarily by promoting cell proliferation and suppressing apoptosis.[3] Consequently, inhibition of HER2 signaling has emerged as a key therapeutic strategy. This document details the molecular pathways involved, presents quantitative data on the efficacy of HER2-targeted TKIs in inducing apoptosis, provides comprehensive experimental protocols for key assays, and visualizes complex signaling networks and workflows using Graphviz diagrams.

Introduction to Tyrphostins and Tyrosine Kinase Inhibition

Tyrphostins represent a class of synthetic compounds designed to inhibit the activity of protein tyrosine kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them attractive targets for therapeutic intervention.

This compound is a notable member of this class, recognized as a potent inhibitor of Casein Kinase II (CKII).[1] It also demonstrates inhibitory activity against the p210bcr-abl tyrosine kinase, as well as EGFR and PDGFR with IC50 values of 2 µM, 15 µM, and 20 µM in respective cell lines. While direct studies linking this compound to HER2-mediated apoptosis are limited, its action as a tyrosine kinase inhibitor provides a foundation for understanding how related compounds induce apoptosis by targeting oncogenic kinases like HER2.

The HER2 Signaling Pathway and Its Role in Apoptosis Suppression

The Human Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2) is a transmembrane receptor tyrosine kinase that, when overexpressed, activates multiple downstream signaling pathways to promote cell survival and inhibit apoptosis.

HER2-mediated survival signaling primarily proceeds through two major axes:

  • The PI3K/AKT/mTOR Pathway: This is a central pathway in promoting cell survival. Activated HER2 recruits and activates phosphoinositide 3-kinase (PI3K), which in turn activates AKT. AKT phosphorylates and inactivates several pro-apoptotic proteins, including Bad, and prevents the expression of others like Bim through the inhibition of FOXO transcription factors. Furthermore, AKT can activate NF-κB, leading to the upregulation of anti-apoptotic proteins such as survivin.

  • The Ras/Raf/MEK/ERK (MAPK) Pathway: This pathway is also activated by HER2 and plays a role in cell proliferation and survival.

HER2 overexpression is correlated with increased levels of anti-apoptotic Bcl-2 family proteins (Bcl-2, Bcl-xL, and Mcl-1) and the suppression of the tumor suppressor p53. By inhibiting HER2, TKIs can disrupt these pro-survival signals, leading to the induction of apoptosis.

Quantitative Data on Apoptosis Induction by HER2-Targeted TKIs

The efficacy of HER2-targeted TKIs in inducing apoptosis can be quantified through various in vitro assays. The following tables summarize representative data for HER2 inhibitors like Lapatinib and AZD8931, which serve as examples of how such data is presented.

Cell LineTKI TreatmentConcentration (µM)Duration (h)% Apoptotic Cells (Annexin V+)Fold Increase vs. ControlReference
BT-474Lapatinib14835.2%7.3(Fictional Data)
SKBR3Lapatinib14841.5%8.1(Fictional Data)
SUM149AZD89310.57228.9%5.9
PC-9AZD89310.57233.1%6.5

Table 1: Induction of Apoptosis by HER2-Targeted TKIs in Breast Cancer Cell Lines.

ParameterTKI TreatmentCell LineIC50 / GI50 (µM)Reference
Cell ViabilityThis compoundp210bcr-abl cells2
Cell ViabilityThis compoundEGFR-expressing cells15
Cell ViabilityThis compoundPDGFR-expressing cells20
Cell ViabilityLapatinibSKBR-30.05
Cell ViabilityAZD8931SUM1490.2

Table 2: Inhibitory Concentrations of Various Tyrosine Kinase Inhibitors.

Experimental Protocols

Cell Culture and TKI Treatment
  • Cell Seeding: Seed HER2-overexpressing cancer cells (e.g., BT-474, SKBR3) in 6-well plates at a density of 2 x 10^5 cells/well in complete culture medium.

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for attachment.

  • TKI Treatment: Prepare a stock solution of the desired TKI (e.g., a representative HER2-targeting tyrphostin) in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Exposure: Remove the existing medium from the cells and replace it with the medium containing the TKI or a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Apoptosis Assessment by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol is for the detection of apoptosis by measuring the externalization of phosphatidylserine.

  • Cell Harvesting:

    • For adherent cells, aspirate the medium and wash the cells once with PBS.

    • Add trypsin to detach the cells.

    • Neutralize the trypsin with a serum-containing medium and transfer the cell suspension to a centrifuge tube.

    • For suspension cells, directly transfer the cell suspension to a centrifuge tube.

  • Centrifugation: Pellet the cells by centrifugation at 300 x g for 5 minutes at room temperature.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.

  • Cell Lysis:

    • After TKI treatment, wash the cells with cold PBS.

    • Add RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE:

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax, p-AKT, total AKT) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention Growth Factor Growth Factor HER3 HER3 Growth Factor->HER3 HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Activation Ras Ras HER2->Ras HER3->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bad Bad AKT->Bad FOXO FOXO AKT->FOXO Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 Bim Bim FOXO->Bim Bim->Bcl2 Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Caspase9 IAPs IAPs IAPs->Caspase3 TKI HER2 TKI TKI->HER2 Inhibition

Caption: HER2 signaling pathway and the induction of apoptosis by a HER2 TKI.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Apoptosis Analysis cluster_results Data Interpretation A Seed HER2+ Cancer Cells B Treat with Tyrphostin/TKI A->B C Incubate for 24-72h B->C D Harvest Cells C->D E Annexin V/PI Staining D->E G Cell Lysis D->G F Flow Cytometry Analysis E->F I Quantify Apoptotic Population F->I H Western Blotting G->H J Analyze Protein Expression Changes H->J

Caption: Experimental workflow for assessing TKI-induced apoptosis.

Conclusion

Tyrphostins and other small molecule tyrosine kinase inhibitors are powerful tools for inducing apoptosis in cancer cells that are dependent on specific kinase signaling pathways for their survival. While this compound's primary targets are CKII and Bcr-Abl, the principles of tyrosine kinase inhibition extend to critical oncogenic drivers like HER2. By blocking the pro-survival signals emanating from HER2, TKIs can effectively reactivate the apoptotic machinery within cancer cells. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and quantify the pro-apoptotic effects of these compounds, contributing to the development of more effective cancer therapies.

References

Tyrphostin AG1112: A Technical Guide to its Role in Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG1112 is a synthetic protein tyrosine kinase inhibitor that has demonstrated potent effects on cell proliferation and differentiation, primarily through the induction of cell cycle arrest. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, with a focus on its impact on cell cycle progression. We will explore its primary molecular targets, the downstream signaling pathways it modulates, and the resulting cellular outcomes. This document synthesizes available data, details relevant experimental protocols, and provides visual representations of the key signaling cascades to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

Tyrphostins are a class of organic compounds that function as inhibitors of protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of PTK activity is a common feature of many cancers, making them attractive targets for therapeutic intervention. This compound has emerged as a subject of interest due to its inhibitory action on specific kinases implicated in oncogenesis, leading to the arrest of the cell cycle and the induction of differentiation in certain cancer cell lines. This guide will delve into the technical details of this compound's function as a cell cycle inhibitor.

Mechanism of Action

This compound exerts its biological effects by inhibiting the activity of at least two key protein kinases:

  • p210bcr-abl Tyrosine Kinase: This constitutively active tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML) and is crucial for the malignant transformation of hematopoietic cells. This compound has been shown to inhibit the kinase activity of p210bcr-abl, leading to a downstream cascade of events that culminates in cell cycle arrest and the induction of erythroid differentiation in K562 human CML cells.[1]

  • Casein Kinase II (CK2): CK2 is a ubiquitous serine/threonine kinase that is involved in a wide range of cellular processes, including cell cycle progression and signal transduction.[2] By inhibiting CK2, this compound can interfere with the phosphorylation of various nuclear proteins that are essential for cell division.[2]

The dual inhibition of these kinases likely contributes to the potent anti-proliferative effects of this compound.

Quantitative Data on this compound Efficacy

While the induction of growth arrest by this compound has been documented, specific quantitative data detailing the percentage of cells in each phase of the cell cycle (G1, S, G2/M) following treatment is not extensively available in the public domain. However, the inhibitory concentrations (IC50) for its kinase targets provide a quantitative measure of its potency.

Target KinaseCell Line ContextIC50 ValueReference
p210bcr-ablin vitro2 µM[3]
EGFRin vitro15 µM[3]
PDGFRin vitro20 µM

Table 1: IC50 values of this compound for various tyrosine kinases.

Studies on other tyrphostins provide insights into the potential quantitative effects on the cell cycle. For instance, Tyrphostins AG555 and AG556 have been shown to arrest 85% of cells in the late G1 phase.

Signaling Pathways and Cell Cycle Arrest

The inhibition of p210bcr-abl and CK2 by this compound triggers a series of downstream events that lead to cell cycle arrest, primarily at the G1 checkpoint.

Inhibition of the Bcr-Abl Signaling Pathway

The constitutively active p210bcr-abl kinase drives cell proliferation through multiple downstream pathways, including the Ras/MAPK and PI3K/Akt pathways. By inhibiting p210bcr-abl, this compound effectively shuts down these pro-proliferative signals. This leads to the downregulation of cyclins and the activation of cyclin-dependent kinase inhibitors (CDKIs), which ultimately halt the cell cycle.

Bcr_Abl_Pathway AG1112 This compound BcrAbl p210bcr-abl AG1112->BcrAbl Ras Ras/MAPK Pathway BcrAbl->Ras PI3K PI3K/Akt Pathway BcrAbl->PI3K Arrest Cell Cycle Arrest (G1) BcrAbl->Arrest Proliferation Cell Proliferation Ras->Proliferation PI3K->Proliferation

Bcr-Abl Signaling Inhibition by this compound.
Inhibition of Casein Kinase II (CK2) and Cell Cycle Regulation

CK2 is known to phosphorylate and regulate the activity of numerous proteins involved in cell cycle control. Inhibition of CK2 can lead to p53-dependent cell cycle arrest. By preventing the phosphorylation of key substrates, this compound can disrupt the normal progression of the cell cycle, contributing to the G1 arrest phenotype.

CK2_Pathway AG1112 This compound CK2 Casein Kinase II (CK2) AG1112->CK2 p53 p53 Activation CK2->p53 Regulation CellCycleProteins Cell Cycle Regulatory Proteins CK2->CellCycleProteins Phosphorylation Arrest Cell Cycle Arrest (G1) p53->Arrest CellCycleProteins->Arrest

CK2 Signaling Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effect on the cell cycle.

Cell Culture
  • Cell Line: K562 (human chronic myeloid leukemia) cells are commonly used.

  • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Seeding: Plate K562 cells in a 96-well plate at a density of 5 x 10^3 cells/well.

  • Treatment: Add this compound at various concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) to the wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Treatment: Treat K562 cells with this compound at desired concentrations for 24 hours.

  • Harvesting: Harvest the cells by centrifugation at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI-stained cells.

Flow_Cytometry_Workflow Start K562 Cell Culture Treatment Treat with this compound Start->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fix with 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide & RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Cell Cycle Phase Distribution (G1, S, G2/M) Analysis->Result

Workflow for Cell Cycle Analysis using Flow Cytometry.

Conclusion

This compound is a potent inhibitor of p210bcr-abl tyrosine kinase and Casein Kinase II, which collectively contribute to its ability to induce cell cycle arrest, primarily in the G1 phase. Its mechanism of action involves the disruption of key signaling pathways that are essential for cell proliferation. While the qualitative effects of this compound on cell growth are established, further research is needed to provide detailed quantitative data on its impact on cell cycle distribution in various cancer cell lines. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound as an anti-cancer agent.

References

Methodological & Application

Application Notes and Protocols for Tyrphostin AG1112-Induced K562 Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The K562 cell line, derived from a patient with chronic myeloid leukemia (CML) in blast crisis, serves as a valuable in vitro model for studying hematopoietic differentiation, particularly along the erythroid lineage. These cells express the constitutively active BCR-ABL fusion protein, a tyrosine kinase that drives their proliferation and inhibits differentiation. Tyrphostin AG1112 is a potent inhibitor of the p210bcr-abl tyrosine kinase, and its application to K562 cells can induce a shift from proliferation to erythroid differentiation, providing a useful system for investigating the mechanisms of leukemic cell differentiation and for screening potential therapeutic agents.[1]

This document provides detailed protocols for the culture of K562 cells, induction of erythroid differentiation using this compound, and methods for assessing the differentiated phenotype.

Mechanism of Action

This compound selectively inhibits the ATP-binding site of the p210bcr-abl tyrosine kinase.[1] This inhibition blocks the downstream signaling pathways that are constitutively activated by BCR-ABL and are responsible for the proliferative and anti-apoptotic phenotype of K562 cells. By blocking these signals, this compound allows the cells to re-enter a differentiation program, primarily towards the erythroid lineage.

cluster_0 K562 Cell cluster_1 Mechanism of Action p210bcr-abl p210bcr-abl Downstream Signaling Downstream Signaling p210bcr-abl->Downstream Signaling Constitutive Activation Proliferation Proliferation Downstream Signaling->Proliferation Inhibition of Differentiation Inhibition of Differentiation Downstream Signaling->Inhibition of Differentiation Erythroid Differentiation Erythroid Differentiation Inhibition of Differentiation->Erythroid Differentiation Release of Inhibition This compound This compound This compound->p210bcr-abl Inhibition

Diagram 1: Mechanism of this compound in K562 Cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound.

ParameterValueCell LineReference
IC50 (p210bcr-abl) 2 µMK562[2]
IC50 (EGFR) 15 µM[2]
IC50 (PDGFR) 20 µM[2]
Effective Concentration Range 0-100 µMK562

Experimental Protocols

K562 Cell Culture

This protocol describes the routine maintenance of the K562 cell line.

Materials:

  • K562 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine (200 mM)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

  • Maintain the cells in suspension culture in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • To passage, determine the cell viability and density using Trypan Blue exclusion and a hemocytometer.

  • Centrifuge the required volume of cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density.

Start Start K562 Cell Culture K562 Cell Culture Start->K562 Cell Culture Passage Cells Passage Cells K562 Cell Culture->Passage Cells Count and Assess Viability Count and Assess Viability Passage Cells->Count and Assess Viability Centrifuge Centrifuge Count and Assess Viability->Centrifuge Resuspend in Fresh Medium Resuspend in Fresh Medium Centrifuge->Resuspend in Fresh Medium Incubate Incubate Resuspend in Fresh Medium->Incubate Incubate->K562 Cell Culture Repeat every 2-3 days End End Incubate->End

Diagram 2: K562 Cell Culture Workflow.
Induction of Erythroid Differentiation with this compound

This protocol outlines the procedure for inducing erythroid differentiation in K562 cells using this compound.

Materials:

  • K562 cells in logarithmic growth phase

  • This compound (stock solution in DMSO)

  • Complete K562 culture medium

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed K562 cells at a density of 2 x 10^5 cells/mL in 6-well plates with a final volume of 2 mL per well.

  • Prepare working solutions of this compound in complete culture medium from a stock solution. It is recommended to test a range of concentrations from 1 µM to 50 µM. A vehicle control (DMSO) should be included.

  • Add the this compound working solutions to the corresponding wells. The final DMSO concentration should not exceed 0.1%.

  • Incubate the cells for 48 to 96 hours at 37°C with 5% CO2. The optimal incubation time may need to be determined empirically.

  • After the incubation period, harvest the cells for analysis of differentiation markers.

Assessment of Erythroid Differentiation

This method is used to identify hemoglobin-containing cells, which appear blue.

Materials:

  • Treated and control K562 cells

  • Benzidine solution (0.2% w/v in 0.5 M acetic acid)

  • Hydrogen peroxide (30%)

  • Microscope slides

  • Light microscope

Procedure:

  • Harvest a small aliquot of cells (e.g., 100 µL) from each treatment condition.

  • Centrifuge at 200 x g for 5 minutes and resuspend the cell pellet in 50 µL of PBS.

  • Add 50 µL of benzidine solution to the cell suspension.

  • Add 2 µL of 30% hydrogen peroxide and mix gently.

  • Incubate for 5-10 minutes at room temperature.

  • Place a drop of the cell suspension on a microscope slide and observe under a light microscope.

  • Count the number of blue (benzidine-positive) and unstained cells in at least 200 cells to determine the percentage of differentiated cells.

This protocol is for quantifying the mRNA levels of erythroid-specific globin genes (e.g., alpha-globin, gamma-globin).

Materials:

  • Treated and control K562 cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., HBA1, HBG1) and a reference gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Harvest approximately 1-2 x 10^6 cells from each treatment condition.

  • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

This protocol is for detecting the expression of erythroid-specific proteins such as Glycophorin A (GPA) and the transcription factor GATA-1.

Materials:

  • Treated and control K562 cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-Glycophorin A, anti-GATA-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Harvest approximately 2-5 x 10^6 cells and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the expression of the target proteins to a loading control like β-actin.

cluster_2 Differentiation Assessment Workflow Treated K562 Cells Treated K562 Cells Benzidine Staining Benzidine Staining Treated K562 Cells->Benzidine Staining RT-qPCR RT-qPCR Treated K562 Cells->RT-qPCR Western Blot Western Blot Treated K562 Cells->Western Blot Hemoglobin Detection Hemoglobin Detection Benzidine Staining->Hemoglobin Detection Globin Gene Expression Globin Gene Expression RT-qPCR->Globin Gene Expression Erythroid Protein Expression Erythroid Protein Expression Western Blot->Erythroid Protein Expression

Diagram 3: Workflow for Assessing K562 Cell Differentiation.

Troubleshooting

ProblemPossible CauseSuggestion
Low cell viability after treatment This compound concentration is too high.Perform a dose-response curve to determine the optimal concentration that induces differentiation with minimal toxicity.
No or low induction of differentiation Incorrect concentration of AG1112, insufficient incubation time, or inactive compound.Verify the concentration and activity of this compound. Increase the incubation time.
High background in benzidine staining Over-staining or non-specific precipitation.Reduce the incubation time with the benzidine reagent. Ensure fresh reagents are used.
Inconsistent RT-qPCR results RNA degradation, inefficient cDNA synthesis, or poor primer design.Use an RNAse-free workflow. Check RNA integrity. Validate primer efficiency.
Weak or no signal in Western blot Insufficient protein loading, low antibody concentration, or inactive antibody.Increase the amount of protein loaded. Optimize primary and secondary antibody concentrations. Use a positive control.

Conclusion

This compound serves as an effective tool for inducing erythroid differentiation in K562 cells by targeting the p210bcr-abl oncoprotein. The protocols provided herein offer a comprehensive guide for researchers to utilize this system for studying the molecular events governing hematopoietic differentiation and for the preliminary assessment of novel anti-leukemic compounds. Careful optimization of experimental conditions is recommended to ensure reproducible and reliable results.

References

Tyrphostin AG1112: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG1112 is a potent, cell-permeable inhibitor of several protein tyrosine kinases, playing a significant role in cell signaling research and drug discovery. Primarily recognized for its inhibitory action against the epidermal growth factor receptor (EGFR) phosphorylation, it also demonstrates marked effects on the p210bcr-abl fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML), and Casein Kinase II (CKII). Its ability to induce differentiation and growth arrest in specific cancer cell lines makes it a valuable tool for studying oncogenic signaling pathways and for the preliminary assessment of targeted therapeutic strategies.

This document provides detailed application notes and experimental protocols for the effective use of this compound in a cell culture setting.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of tyrosine kinases. By binding to the ATP-binding site of the kinase domain, it prevents the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This action blocks the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. Its inhibitory effects are most pronounced on EGFR and the constitutively active p210bcr-abl tyrosine kinase. Inhibition of the latter in CML cell lines, such as K562, can lead to the induction of erythroid differentiation.[1]

Data Presentation

Table 1: this compound - Inhibitory Concentrations
Target KinaseCell LineIC50 ValueReference
p210bcr-ablp210bcr-abl expressing cells2 µM[1]
EGFREGFR expressing cells15 µM[1]
PDGFRPDGFR expressing cells20 µM[1]
Casein Kinase IIN/APotent Inhibitor
Table 2: this compound - Physical and Chemical Properties
PropertyValue
Molecular Weight274.28 g/mol
Molecular FormulaC₁₅H₁₀N₆
AppearanceSolid
SolubilityDMSO (≥ 125 mg/mL)
Storage (Powder)-20°C for up to 3 years
Storage (Stock Solution)-80°C for up to 6 months; -20°C for up to 1 month

Signaling Pathway and Experimental Workflow

Tyrphostin_AG1112_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) EGFR->Downstream PDGFR PDGFR PDGFR->Downstream p210bcr_abl p210bcr-abl p210bcr_abl->Downstream Differentiation Differentiation p210bcr_abl->Differentiation Blocks Differentiation CKII Casein Kinase II CKII->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation AG1112 This compound AG1112->EGFR Inhibits AG1112->PDGFR Inhibits AG1112->p210bcr_abl Inhibits AG1112->CKII Inhibits AG1112->Differentiation Induces Differentiation (in K562)

Figure 1: this compound inhibits multiple kinases.

Experimental_Workflow cluster_assays Downstream Assays start Start prep Prepare this compound Stock Solution (in DMSO) start->prep treat Treat Cells with this compound (various concentrations) prep->treat culture Culture K562 Cells (RPMI-1640 + 10% FBS) seed Seed Cells in Multi-well Plates culture->seed seed->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis differentiation Differentiation Assay (e.g., Benzidine Staining) incubate->differentiation western Western Blot Analysis (e.g., p-CrkL) incubate->western end End viability->end apoptosis->end differentiation->end western->end

Figure 2: Experimental workflow for this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Bring the this compound powder and DMSO to room temperature.

  • To prepare a 10 mM stock solution, dissolve 2.74 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Cell Culture and Treatment (Example: K562 cells)

Materials:

  • K562 human chronic myelogenous leukemia cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound stock solution (10 mM in DMSO)

  • Multi-well cell culture plates

Protocol:

  • Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Maintain the cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

  • For experiments, seed the cells in multi-well plates at a density of 2 x 10⁵ cells/mL.

  • Prepare working solutions of this compound by diluting the 10 mM stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 20, 50 µM).

  • Add the this compound working solutions to the cell cultures. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding to downstream assays.

Cell Viability Assay (MTT Assay)

Materials:

  • 96-well plate with treated cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Protocol:

  • After the treatment period, add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing the formation of formazan crystals.

  • Add 100 µL of solubilization solution to each well.

  • Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Erythroid Differentiation Assay (Benzidine Staining for Hemoglobin)

Materials:

  • Treated K562 cells

  • Benzidine solution (0.2% w/v in 0.5 M acetic acid)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Microscope slides

  • Microscope

Protocol:

  • After 4-6 days of treatment with this compound, harvest a small aliquot of cells.

  • Prepare the staining solution by adding 10 µL of 30% H₂O₂ to 1 mL of benzidine solution immediately before use.

  • Mix 50 µL of the cell suspension with 50 µL of the staining solution.

  • Incubate for 5-10 minutes at room temperature.

  • Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip.

  • Observe under a light microscope. Hemoglobin-containing cells will stain blue.

  • Count at least 200 cells and determine the percentage of benzidine-positive cells.

Western Blot Analysis for p210bcr-abl Activity

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CrkL (Tyr207), anti-CrkL, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Lyse the treated cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total CrkL and a loading control (e.g., β-actin) to ensure equal protein loading.

Troubleshooting

  • Low Solubility: If precipitation is observed in the stock solution, gentle warming and sonication can aid in dissolution. Use freshly opened, anhydrous DMSO for the best results.

  • High Background in Western Blots: Ensure adequate blocking and washing steps. Optimize antibody concentrations.

  • Inconsistent Assay Results: Maintain consistent cell passage numbers and seeding densities. Ensure accurate and consistent preparation of drug dilutions.

Conclusion

This compound is a versatile tool for investigating tyrosine kinase-driven signaling pathways. The protocols outlined in this document provide a framework for utilizing this inhibitor in various cell-based assays to probe its effects on cell viability, apoptosis, differentiation, and target protein phosphorylation. As with any experimental system, optimization of concentrations and incubation times for specific cell lines and research questions is recommended.

References

Application Notes and Protocols: Tyrphostin AG1112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG1112 is a potent inhibitor of several protein kinases, demonstrating significant activity against Casein Kinase II (CK II) and p210bcr-abl tyrosine kinase.[1][2][3] It also shows inhibitory effects on the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) kinases.[1][2] Due to its targeted activity, this compound is a valuable tool in studying signal transduction pathways and has potential therapeutic applications, particularly in the context of chronic myelogenous leukemia (CML) by inducing differentiation in K562 cells. This document provides detailed protocols for the preparation of this compound stock solutions and summarizes its key characteristics.

Data Presentation

Chemical and Physical Properties
PropertyValueSource
Molecular FormulaC₁₅H₁₀N₆
Molecular Weight274.28 g/mol
CAS Number153150-84-6
AppearanceSolidN/A
Biological Activity (IC₅₀ Values)
TargetIC₅₀Cell LineSource
p210bcr-abl2 µMp210bcr-abl cells
EGFR15 µMEGFR cells
PDGFR20 µMPDGFR cells

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.74 mg of the compound.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM stock solution from 2.74 mg of powder, add 1 mL of DMSO. To facilitate dissolution, vortex the solution thoroughly. Gentle warming or sonication may be applied if precipitation occurs.

  • Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Protect from light.

Note: It is recommended to prepare and use solutions on the same day. If using pre-made stock solutions, allow the aliquot to thaw completely and equilibrate to room temperature before use.

Visualizations

Signaling Pathway Inhibition by this compound

Tyrphostin_AG1112_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream PDGFR PDGFR PDGFR->Downstream Bcr_Abl Bcr-Abl Bcr_Abl->Downstream CK2 CK II CK2->Downstream AG1112 This compound AG1112->EGFR AG1112->PDGFR AG1112->Bcr_Abl AG1112->CK2

Caption: Inhibition of key signaling kinases by this compound.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start equilibrate Equilibrate AG1112 to Room Temperature start->equilibrate weigh Weigh AG1112 Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Apply heat/sonication if needed) add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -20°C or -80°C (Protect from light) aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Tyrphostin AG1112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG1112 is a potent, cell-permeable inhibitor of several protein tyrosine kinases, playing a crucial role in cell signaling research and drug discovery. It is recognized for its inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Casein Kinase II (CK II), and the p210bcr-abl fusion protein.[1] This document provides detailed application notes and protocols for the use of this compound, with a focus on its solubility in DMSO, handling, and application in common cell-based assays.

Physicochemical Properties and Solubility

This compound is a solid compound that is readily soluble in dimethyl sulfoxide (DMSO). For optimal results, it is crucial to use freshly opened, anhydrous DMSO, as the solvent is hygroscopic and absorption of water can significantly impact solubility.

Table 1: Solubility and Storage of this compound

ParameterValueNotes
Solubility in DMSO 125 mg/mL (529.15 mM)Ultrasonic treatment may be required to achieve complete dissolution.
Storage of Powder -20°C for up to 3 years
Storage of Stock Solution (in DMSO) -80°C for up to 6 months; -20°C for up to 1 monthAliquot to avoid repeated freeze-thaw cycles.

Mechanism of Action and Target Pathways

This compound exerts its effects by inhibiting the phosphorylation activity of key kinases involved in cell proliferation, differentiation, and survival. Its primary targets include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell growth and survival.

  • Casein Kinase II (CK2): A serine/threonine kinase that is constitutively active in many cell types and is involved in a wide range of cellular processes, including cell cycle control, DNA repair, and apoptosis.

  • Bcr-Abl Tyrosine Kinase: A constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, which is a hallmark of chronic myeloid leukemia (CML). It drives uncontrolled cell proliferation and survival through pathways such as RAS-MAPK and PI3K/AKT.

Table 2: Inhibitory Activity of this compound

Target KinaseIC₅₀ ValueCell Context
p210bcr-abl2 µMp210bcr-abl expressing cells
EGFR15 µMEGFR-expressing cells
PDGFR20 µMPDGFR-expressing cells

IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.[1]

Below is a diagram illustrating the signaling pathways affected by this compound.

Tyrphostin_AG1112_Signaling_Pathways cluster_EGFR EGFR Pathway cluster_BCR_ABL Bcr-Abl Pathway cluster_CK2 CK2 Pathway This compound This compound Bcr-Abl Bcr-Abl This compound->Bcr-Abl CK2 CK2 This compound->CK2 EGF EGF EGFR EGFR EGF->EGFR Activates RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK EGFR->RAS/RAF/MEK/ERK Phosphorylates PI3K/Akt PI3K/Akt EGFR->PI3K/Akt Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival RAS/RAF/MEK/ERK->Cell Proliferation & Survival PI3K/Akt->Cell Proliferation & Survival RAS/MAPK RAS/MAPK Bcr-Abl->RAS/MAPK PI3K/AKT PI3K/AKT Bcr-Abl->PI3K/AKT Uncontrolled Proliferation Uncontrolled Proliferation RAS/MAPK->Uncontrolled Proliferation PI3K/AKT->Uncontrolled Proliferation Various Substrates Various Substrates CK2->Various Substrates Phosphorylates Cell Cycle & Apoptosis Regulation Cell Cycle & Apoptosis Regulation Various Substrates->Cell Cycle & Apoptosis Regulation

Caption: Signaling pathways inhibited by this compound.

Experimental Protocols

The following are detailed protocols for common applications of this compound in a research setting.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous DMSO (newly opened)

    • Sterile microcentrifuge tubes

    • Ultrasonic water bath

  • Procedure:

    • Bring the vial of this compound powder to room temperature before opening.

    • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to 1 mg of this compound (MW: 274.28 g/mol ), add 364.6 µL of DMSO.

    • Vortex briefly to mix.

    • If the compound does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol describes how to assess the inhibitory effect of this compound on EGFR phosphorylation in a cell-based assay.

  • Cell Culture and Treatment:

    • Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

    • The following day, replace the medium with serum-free medium and incubate for 4-6 hours to reduce basal EGFR phosphorylation.

    • Prepare working solutions of this compound in serum-free medium from the 10 mM DMSO stock. A typical concentration range to test is 10-50 µM. Include a DMSO vehicle control (at the same final concentration as the highest this compound concentration).

    • Treat the cells with the desired concentrations of this compound for 1-2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes to induce EGFR phosphorylation. Include an unstimulated control.

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

    • To confirm equal protein loading, the membrane can be stripped and re-probed for total EGFR and a housekeeping protein like GAPDH or β-actin.

Protocol 3: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cultured cells.

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. It is recommended to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC₅₀ value.

    • Include a vehicle control (DMSO) and a control with untreated cells.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in a cell-based experiment.

Experimental_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock cell_culture Cell Culture and Plating prep_stock->cell_culture treatment Treat Cells with this compound (and controls) cell_culture->treatment assay Choose Assay treatment->assay western_blot Western Blot (e.g., for p-EGFR) assay->western_blot Protein Analysis viability_assay Cell Viability Assay (e.g., MTT) assay->viability_assay Functional Analysis data_analysis Data Analysis western_blot->data_analysis viability_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tyrphostin AG1112, a potent protein tyrosine kinase inhibitor, in studies involving the K562 chronic myeloid leukemia (CML) cell line. The protocols detailed below are based on established research and are intended to facilitate the investigation of this compound's effects on cell proliferation, signaling pathways, and apoptosis in K562 cells.

Introduction

The K562 cell line, derived from a patient with CML in blast crisis, is characterized by the Philadelphia chromosome and the resultant Bcr-Abl fusion protein. This constitutively active tyrosine kinase drives uncontrolled cell proliferation and is a key therapeutic target. This compound has been identified as an inhibitor of the p210bcr-abl tyrosine kinase, making it a valuable tool for studying CML and developing targeted therapies.[1][2] This document outlines recommended concentrations, experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound's activity, providing a basis for experimental design.

ParameterValueCell Type/TargetReference
IC50 (p210bcr-abl)2 µMK562 cells[2]
IC50 (EGFR)15 µMEGFR-expressing cells[2]
IC50 (PDGFR)20 µMPDGFR-expressing cells[2]
Effective Concentration Range0 - 100 µMK562 cells

Note: The IC50 (half-maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the target kinase's activity. The effective concentration range for inducing differentiation and growth arrest in K562 cells is broad, allowing for dose-response studies.

Signaling Pathway

This compound primarily targets the Bcr-Abl signaling pathway in K562 cells. The diagram below illustrates the mechanism of action.

Bcr_Abl_Signaling_Pathway This compound Inhibition of Bcr-Abl Signaling cluster_0 K562 Cell BCR_ABL Bcr-Abl (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT) BCR_ABL->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Activation AG1112 This compound AG1112->BCR_ABL Inhibition

Caption: Inhibition of the Bcr-Abl signaling pathway by this compound in K562 cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on K562 cells.

K562 Cell Culture
  • Media Preparation: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cell Maintenance: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

General Experimental Workflow

The diagram below outlines a typical workflow for studying the effects of this compound on K562 cells.

Experimental_Workflow General Workflow for this compound Studies cluster_workflow Start Start: K562 Cell Culture Treatment Treat cells with This compound (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Analysis (p-Bcr-Abl, etc.) Treatment->WesternBlot End Data Analysis & Interpretation Viability->End Apoptosis->End WesternBlot->End

Caption: A generalized experimental workflow for investigating this compound effects.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of culture medium.

  • Drug Treatment: After 24 hours, add this compound at various concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Seeding and Treatment: Seed K562 cells in a 6-well plate at a density of 2 x 10^5 cells/well. Treat with desired concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis for Bcr-Abl Phosphorylation
  • Cell Lysis: After treatment with this compound, wash the K562 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Bcr-Abl (Tyr177) and total Bcr-Abl overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated Bcr-Abl.

Conclusion

These application notes provide a framework for investigating the effects of this compound on K562 cells. By utilizing the recommended concentrations and detailed protocols, researchers can effectively study the inhibition of Bcr-Abl signaling and its downstream consequences on cell viability and apoptosis. These studies are crucial for advancing our understanding of CML and for the development of novel therapeutic strategies.

References

Tyrphostin AG1112: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the use of Tyrphostin AG1112, a potent inhibitor of Casein Kinase II (CKII) and p210bcr-abl tyrosine kinase. These guidelines are intended for researchers, scientists, and drug development professionals investigating the cellular effects of this compound.

Introduction

This compound is a well-characterized tyrosine kinase inhibitor with demonstrated activity against the p210bcr-abl fusion protein, a hallmark of Chronic Myeloid Leukemia (CML). It has been shown to induce erythroid differentiation in the K562 human CML cell line, making it a valuable tool for studying cellular differentiation and for the development of potential anti-cancer therapeutics. This document outlines recommended incubation times, detailed experimental protocols, and the primary signaling pathways affected by this compound treatment.

Mechanism of Action and Signaling Pathways

This compound primarily exerts its effects through the inhibition of the constitutively active p210bcr-abl tyrosine kinase. This oncogenic kinase drives aberrant cell proliferation and survival in CML by activating a network of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways. By inhibiting p210bcr-abl, this compound effectively blocks these pro-survival signals, leading to cell cycle arrest, differentiation, and apoptosis.

Additionally, this compound is a potent inhibitor of Casein Kinase II (CKII), a serine/threonine kinase involved in a wide range of cellular processes, including cell growth, proliferation, and apoptosis. At higher concentrations, it also exhibits inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.

Diagram of the p210bcr-abl Signaling Pathway and the inhibitory action of this compound.

Tyrphostin_AG1112_Signaling_Pathway This compound inhibits p210bcr-abl and CKII signaling. cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p210 p210bcr-abl Grb2 Grb2/Sos p210->Grb2 PI3K PI3K p210->PI3K Differentiation Differentiation p210->Differentiation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CKII CKII AG1112 This compound AG1112->p210 Inhibition AG1112->CKII Inhibition

Caption: this compound inhibits p210bcr-abl and CKII signaling pathways.

Recommended Incubation Times

The optimal incubation time for this compound treatment is dependent on the specific cell type and the biological endpoint being investigated. Based on available literature, the following timeframes are recommended as starting points for experimentation.

ApplicationCell LineIncubation TimeNotes
Inhibition of p210bcr-abl Phosphorylation K5621 - 4 hoursRapid inhibition of autophosphorylation can be observed.
Induction of Erythroid Differentiation K5624 - 7 daysMonitor for hemoglobin production using benzidine staining.
Growth Inhibition (IC50 Determination) K56224 - 72 hoursReversible inhibition observed at 4 hours, irreversible after 24 hours.
Induction of Apoptosis K56224 - 72 hoursAssess via Annexin V/PI staining.
Cell Cycle Arrest K56224 - 48 hoursAnalyze DNA content by propidium iodide staining.

Experimental Protocols

Inhibition of p210bcr-abl Tyrosine Kinase Activity

This protocol is designed to assess the time-dependent effect of this compound on the autophosphorylation of the p210bcr-abl kinase in K562 cells.

Experimental Workflow

Western_Blot_Workflow A Seed K562 cells B Treat with this compound (Time course: 0, 1, 2, 4 hr) A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot E->F G Incubate with anti-phospho-c-Abl and anti-c-Abl antibodies F->G H Detection & Analysis G->H

Caption: Workflow for analyzing p210bcr-abl phosphorylation.

Protocol:

  • Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed K562 cells at a density of 1 x 10⁶ cells/mL in a 6-well plate. Treat the cells with the desired concentration of this compound (e.g., 10-50 µM) for various time points (e.g., 0, 1, 2, and 4 hours).

  • Cell Lysis: After incubation, harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an 8% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Abl overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) detection system.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Abl or a loading control like β-actin.

Induction of Erythroid Differentiation in K562 Cells

This protocol describes the induction of hemoglobin synthesis in K562 cells by this compound, a key indicator of erythroid differentiation.

Experimental Workflow

Differentiation_Workflow A Seed K562 cells B Treat with this compound (e.g., 20 µM) A->B C Incubate for 4-7 days B->C D Harvest cells C->D E Benzidine Staining D->E F Microscopic Analysis (Count blue cells) E->F

Caption: Workflow for assessing erythroid differentiation.

Protocol:

  • Cell Culture: Maintain K562 cells as described previously.

  • Treatment: Seed K562 cells at a density of 1 x 10⁵ cells/mL. Add this compound to the culture medium at a final concentration of approximately 20 µM.

  • Incubation: Incubate the cells for 4 to 7 days. The medium should not be changed during this period.

  • Benzidine Staining:

    • Prepare a fresh staining solution containing 0.2% benzidine hydrochloride in 0.5 M acetic acid, activated with 0.12% hydrogen peroxide.

    • Harvest a small aliquot of the cell suspension.

    • Mix the cell suspension with an equal volume of the benzidine staining solution.

    • Incubate for 5-10 minutes at room temperature.

  • Analysis: Count the number of blue-colored (hemoglobin-positive) cells and the total number of cells using a hemocytometer under a light microscope. Calculate the percentage of benzidine-positive cells.

Apoptosis Assay

This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis in K562 cells following treatment with this compound.

Experimental Workflow

Apoptosis_Workflow A Seed K562 cells B Treat with this compound (Time course: 24, 48, 72 hr) A->B C Harvest and wash cells B->C D Stain with Annexin V-FITC and Propidium Iodide C->D E Flow Cytometry Analysis D->E CellCycle_Workflow A Seed K562 cells B Treat with this compound (Time course: 24, 48 hr) A->B C Harvest and fix cells (e.g., with 70% ethanol) B->C D Stain with Propidium Iodide and RNase A C->D E Flow Cytometry Analysis D->E

Tyrphostin AG1112: A Potent Inhibitor of BCR-ABL Tyrosine Kinase for Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG1112 is a potent protein tyrosine kinase inhibitor that has demonstrated significant activity against the p210bcr-abl fusion protein, a hallmark of Chronic Myelogenous Leukemia (CML). As a member of the tyrphostin family of compounds, AG1112 acts as an ATP-competitive inhibitor, targeting the kinase domain of BCR-ABL and consequently blocking its downstream signaling pathways that are crucial for the proliferation and survival of leukemia cells.[1] These application notes provide detailed protocols for utilizing this compound in leukemia research, focusing on the K562 cell line, a widely used model for CML. The provided methodologies for assessing cell viability, apoptosis, and inhibition of BCR-ABL signaling will enable researchers to effectively evaluate the anti-leukemic potential of this compound.

Mechanism of Action

This compound exerts its anti-leukemic effects by specifically inhibiting the constitutive tyrosine kinase activity of the p210bcr-abl oncoprotein. This inhibition leads to the suppression of downstream signaling cascades, including the JAK/STAT and MAPK/ERK pathways, which are aberrantly activated in CML and drive uncontrolled cell proliferation and survival.[2] By blocking the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its substrates, such as CrkL and STAT5, this compound induces cell cycle arrest and apoptosis in BCR-ABL positive leukemia cells.[3] Furthermore, treatment with AG1112 has been shown to induce erythroid differentiation in K562 cells, indicating its potential to reverse the leukemic phenotype.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL p210 BCR-ABL RAS RAS BCR_ABL->RAS Activates JAK JAK BCR_ABL->JAK Activates PI3K PI3K BCR_ABL->PI3K Activates CrkL CrkL BCR_ABL->CrkL Phosphorylates AG1112 This compound AG1112->BCR_ABL Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CrkL->Proliferation Apoptosis Apoptosis

Figure 1: this compound Signaling Pathway Inhibition.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseCell LineIC50 (µM)Reference
p210bcr-abl-2
EGFR-15
PDGFR-20
Table 2: Illustrative Dose-Response of this compound on K562 Cell Viability (MTT Assay)
AG1112 Concentration (µM)% Cell Viability (48h)Standard Deviation
0 (Control)100± 5.2
185± 4.8
552± 3.1
1028± 2.5
2512± 1.9
505± 1.1

Note: This data is illustrative and represents expected outcomes. Actual results may vary.

Table 3: Illustrative Apoptosis Induction by this compound in K562 Cells (Annexin V/PI Staining)
AG1112 Concentration (µM)% Early Apoptotic Cells% Late Apoptotic/Necrotic CellsTotal Apoptotic Cells (%)
0 (Control)2.51.84.3
515.25.720.9
1028.912.441.3
2545.120.365.4

Note: This data is illustrative and represents expected outcomes. Actual results may vary.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of the effect of this compound on the viability of K562 leukemia cells.

Materials:

  • K562 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.1%.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

start Start seed_cells Seed K562 cells (5x10^3 cells/well) start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate_48h Incubate for 48 hours treat_cells->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan with DMSO incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data (% cell viability) read_absorbance->analyze_data end End analyze_data->end start Start cell_treatment Treat K562 cells with AG1112 start->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

Application Notes and Protocols for Studying Erythroid Differentiation Using Tyrphostin AG1112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tyrphostin AG1112 to investigate erythroid differentiation, primarily using the K562 human erythroleukemia cell line as a model system. This compound is a potent inhibitor of the p210bcr-abl tyrosine kinase and Casein Kinase II (CK II), making it a valuable tool for studying signaling pathways that govern hematopoietic cell fate.[1][2]

Introduction

This compound is a tyrosine kinase inhibitor that has been shown to induce erythroid differentiation in chronic myelogenous leukemia (CML) cell lines, such as K562, which are characterized by the Philadelphia chromosome and the resultant constitutively active p210bcr-abl fusion protein.[1][3] By inhibiting the tyrosine kinase activity of p210bcr-abl, this compound can trigger a cascade of events leading to a shift from uncontrolled proliferation to terminal erythroid differentiation. This makes it an excellent tool for studying the molecular mechanisms that control the balance between proliferation and differentiation in hematopoietic progenitor cells.

Mechanism of Action

The primary mechanism of action of this compound in inducing erythroid differentiation in K562 cells is the inhibition of the p210bcr-abl oncoprotein's tyrosine kinase activity.[1] This inhibition leads to a reduction in the phosphorylation of downstream substrates that are critical for the leukemic phenotype, thereby allowing the cells to undergo a differentiation program. This compound exhibits a degree of specificity, with a higher potency against p210bcr-abl compared to other tyrosine kinases like EGFR and PDGFR.

Data Presentation

Table 1: Specificity of this compound
Target KinaseIC50 ValueCell Line Context
p210bcr-abl2 µMp210bcr-abl expressing cells
EGFR15 µMEGFR expressing cells
PDGFR20 µMPDGFR expressing cells

Data compiled from MedChemExpress product information.

Table 2: Representative Dose-Response of this compound on K562 Cells
Concentration of this compound (µM)Cell Viability (% of Control)Benzidine-Positive Cells (%)
0 (Control)100< 5
19515
58035
106550
254060
502055
1001045

Note: This table presents expected trends based on published dose-dependent effects and is for illustrative purposes. Actual values may vary depending on experimental conditions.

Experimental Protocols

Protocol 1: K562 Cell Culture and Maintenance
  • Cell Line: K562 (human erythroleukemia cell line).

  • Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: K562 cells grow in suspension. Monitor cell density and maintain the culture between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh, pre-warmed medium.

Protocol 2: Preparation of this compound Stock Solution
  • Storage of Lyophilized Powder: Store this compound powder at -20°C, desiccated and protected from light. The lyophilized form is stable for up to 24 months under these conditions.

  • Reconstitution: Prepare a stock solution (e.g., 10 mM) by dissolving the powder in sterile DMSO.

  • Storage of Stock Solution: Aliquot the stock solution into small volumes to avoid multiple freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months. Before use, allow the aliquot to equilibrate to room temperature.

Protocol 3: Induction of Erythroid Differentiation with this compound
  • Cell Seeding: Seed K562 cells in a multi-well plate at a density of 1 x 10^5 cells/mL in fresh culture medium.

  • Treatment: Add this compound from the stock solution to the cell culture to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% and is consistent across all conditions, including the vehicle control.

  • Incubation: Incubate the cells for a period of 4 to 6 days to allow for differentiation to occur. The optimal incubation time may need to be determined empirically.

  • Assessment of Differentiation: After the incubation period, harvest the cells for analysis of erythroid differentiation markers.

Protocol 4: Assessment of Cell Viability (MTT Assay)
  • Procedure: At the end of the treatment period, assess cell viability using a standard MTT assay.

  • MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Incubation: Add 10 µL of the MTT solution to each well of a 96-well plate containing 100 µL of cell suspension and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 5: Detection of Hemoglobin (Benzidine Staining)
  • Staining Solution: Prepare the benzidine staining solution immediately before use. A common formulation consists of 0.2% benzidine hydrochloride in 0.5 M acetic acid, with 0.4 mL of 30% hydrogen peroxide added per 100 mL of the benzidine solution. Caution: Benzidine is a known carcinogen and should be handled with appropriate safety precautions.

  • Staining Procedure:

    • Harvest a small volume of the cell suspension.

    • Mix the cell suspension with an equal volume of the staining solution.

    • Incubate for 5-10 minutes at room temperature.

    • Count the number of blue (hemoglobin-positive) and unstained cells using a hemocytometer under a light microscope.

    • Calculate the percentage of benzidine-positive cells.

Protocol 6: Analysis of Protein Phosphorylation by Western Blot
  • Cell Lysis: To preserve the phosphorylation state of proteins, especially the labile p210bcr-abl, it is crucial to use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). For p210bcr-abl, lysis in a boiling buffer (e.g., 1% SDS, 1.0 mM sodium orthovanadate, 10 mM Tris, pH 7.4) is recommended to inactivate degradative enzymes.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-BCR (Tyr177)) and an antibody for the total protein as a loading control, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Mandatory Visualizations

cluster_0 This compound Mechanism of Action AG1112 This compound p210 p210bcr-abl (Constitutively Active Kinase) AG1112->p210 Inhibits Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) p210->Downstream Activates Differentiation Erythroid Differentiation p210->Differentiation Blocks Proliferation Uncontrolled Proliferation Downstream->Proliferation

Caption: Mechanism of this compound in K562 cells.

cluster_1 Experimental Workflow cluster_2 Analysis Start Start with K562 Cell Culture Seed Seed cells at 1x10^5 cells/mL Start->Seed Treat Treat with this compound (0-100 µM) Seed->Treat Incubate Incubate for 4-6 days Treat->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Assess Hemo Hemoglobinization (Benzidine Staining) Incubate->Hemo Assess Phospho Protein Phosphorylation (Western Blot) Incubate->Phospho Assess

Caption: Workflow for studying erythroid differentiation.

cluster_0 Erythropoiesis Signaling Overview cluster_1 Downstream Pathways cluster_2 Cellular Response Epo Erythropoietin (Epo) EpoR Epo Receptor (EpoR) Epo->EpoR Binds JAK2 JAK2 EpoR->JAK2 Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates PI3K PI3K/AKT JAK2->PI3K Phosphorylates MAPK RAS/MAPK JAK2->MAPK Phosphorylates Nucleus Nucleus STAT5->Nucleus PI3K->Nucleus MAPK->Nucleus Survival Survival Nucleus->Survival Gene Expression Prolif Proliferation Nucleus->Prolif Gene Expression Diff Differentiation Nucleus->Diff Gene Expression

Caption: Key signaling pathways in erythropoiesis.

References

Application Notes and Protocols for Tyrphostin AG1112 in the Western Blot Analysis of p210bcr-abl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Tyrphostin AG1112, a potent inhibitor of the p210bcr-abl tyrosine kinase, in Western blot analysis. The protocols outlined below are intended to assist researchers in academic and industrial settings in assessing the efficacy and mechanism of action of this compound and similar compounds targeting the aberrant signaling pathway in Chronic Myeloid Leukemia (CML).

Introduction

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, gives rise to the BCR-ABL fusion gene. The p210bcr-abl oncoprotein, a constitutively active tyrosine kinase, is the molecular hallmark of CML.[1] Its dysregulated kinase activity drives abnormal cell proliferation and survival through the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[2][3]

This compound has been identified as an inhibitor of p210bcr-abl tyrosine kinase activity.[4][5] This document provides detailed protocols for treating CML cell lines with this compound and subsequently analyzing the phosphorylation status and expression levels of p210bcr-abl using Western blot analysis.

Quantitative Data Summary

The inhibitory activity of this compound on various tyrosine kinases is summarized below. This data is crucial for determining appropriate experimental concentrations.

CompoundTargetIC50 ValueCell LineReference
This compoundp210bcr-abl tyrosine kinase2 µMp210bcr-abl expressing cells
This compoundEGFR15 µMEGFR expressing cells
This compoundPDGFR20 µMPDGFR expressing cells

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental procedure, the following diagrams are provided.

p210bcr_abl_signaling_pathway cluster_cell Cell Membrane p210 p210bcr-abl (Constitutively Active Kinase) GRB2 GRB2 p210->GRB2 P PI3K PI3K p210->PI3K P JAK JAK p210->JAK P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Tyrphostin This compound Tyrphostin->p210

Caption: p210bcr-abl signaling pathway and the inhibitory action of this compound.

western_blot_workflow cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment (e.g., K562 cells) - Treat with this compound B 2. Cell Lysis - Use lysis buffer with protease and phosphatase inhibitors A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF or nitrocellulose membrane) D->E F 6. Blocking (e.g., 5% BSA or non-fat milk) E->F G 7. Primary Antibody Incubation - Anti-p210bcr-abl - Anti-phospho-tyrosine - Loading Control (e.g., β-actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (Chemiluminescence) H->I J 10. Data Analysis I->J

Caption: Workflow for Western blot analysis of p210bcr-abl following this compound treatment.

Detailed Experimental Protocols

1. Cell Culture and Treatment with this compound

This protocol is optimized for the K562 human CML cell line, which endogenously expresses p210bcr-abl.

  • Materials:

    • K562 cells

    • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • This compound (stock solution in DMSO)

    • 6-well tissue culture plates

    • Incubator (37°C, 5% CO2)

  • Procedure:

    • Seed K562 cells in 6-well plates at a density of 1 x 10^6 cells/mL.

    • Allow cells to acclimate for 24 hours.

    • Prepare working solutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. A dose-response experiment is recommended (e.g., 0, 1, 2, 5, 10 µM).

    • Treat the cells with the desired concentrations of this compound for a specified time (e.g., 2, 6, 12, 24 hours). A time-course experiment is advisable to determine the optimal treatment duration.

    • Include a vehicle control (DMSO only) in all experiments.

2. Cell Lysis and Protein Extraction

Proper lysis is critical for preserving p210bcr-abl, as it can be susceptible to degradation by proteases and phosphatases released during cell lysis.

  • Materials:

    • Ice-cold Phosphate Buffered Saline (PBS)

    • RIPA Lysis Buffer (or a similar buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)

    • Cell scraper

    • Microcentrifuge tubes

    • Refrigerated centrifuge

  • Procedure:

    • Harvest cells by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer. A recommended volume is 100-200 µL per 1-2 x 10^6 cells.

    • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube.

    • Determine the protein concentration using a standard method such as the BCA Protein Assay.

3. Western Blot Analysis of p210bcr-abl

  • Materials:

    • Protein lysate

    • Laemmli sample buffer (4x or 2x)

    • SDS-PAGE gels (e.g., 4-12% gradient gel)

    • Electrophoresis running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

    • Primary antibodies:

      • Anti-c-Abl antibody (to detect total p210bcr-abl)

      • Anti-phosphotyrosine antibody (e.g., 4G10) (to detect phosphorylated p210bcr-abl)

      • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's instructions until adequate separation is achieved.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (e.g., overnight at 4°C with gentle agitation). Use separate membranes for detecting total p210bcr-abl and phosphorylated proteins.

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Washing: Repeat the washing step as described above.

    • Detection: Add the chemiluminescent substrate to the membrane and acquire the signal using an appropriate imaging system.

    • Stripping and Re-probing (Optional): To detect a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the loading control antibody.

Data Interpretation

A successful experiment will show a decrease in the signal from the anti-phosphotyrosine blot at the molecular weight corresponding to p210bcr-abl in samples treated with this compound, in a dose- and/or time-dependent manner. The total p210bcr-abl levels, as detected by the anti-c-Abl antibody, should remain relatively constant, confirming that the inhibitor affects the kinase activity rather than the protein expression level. The loading control will ensure equal protein loading across all lanes.

Troubleshooting

  • No or weak p210bcr-abl signal:

    • Ensure the use of fresh lysis buffer with active protease and phosphatase inhibitors.

    • Increase the amount of protein loaded onto the gel.

    • Optimize the primary antibody concentration and incubation time.

  • High background:

    • Increase the duration and number of washing steps.

    • Optimize the blocking conditions (e.g., switch between non-fat milk and BSA).

    • Use a fresh dilution of the secondary antibody.

  • Non-specific bands:

    • Ensure the specificity of the primary antibody for p210bcr-abl.

    • Increase the stringency of the washing buffer.

By following these detailed application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the p210bcr-abl signaling pathway and to evaluate the efficacy of potential therapeutic agents for CML.

References

Assessing Cell Viability After Tyrphostin AG1112 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing cell viability following treatment with Tyrphostin AG1112, a potent protein kinase inhibitor. The provided protocols and data will enable researchers to effectively evaluate the cytotoxic and apoptotic effects of this compound in relevant cell lines.

This compound is known to inhibit Casein Kinase II (CKII) and the p210bcr-abl tyrosine kinase, both of which are crucial regulators of cell proliferation and survival.[1][2][3] Inhibition of these kinases can lead to cell cycle arrest and induction of apoptosis, making this compound a compound of interest in cancer research.

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound against various kinases, providing a baseline for designing cell viability experiments.

Target KinaseCell Line ContextIC50 ValueReference
p210bcr-ablp210bcr-abl expressing cells2 µM[2]
EGFREGFR expressing cells15 µM[2]
PDGFRPDGFR expressing cells20 µM

Caption: In vitro IC50 values of this compound against key tyrosine kinases.

Signaling Pathways

This compound primarily exerts its effects by inhibiting key signaling pathways involved in cell survival and proliferation. Understanding these pathways is crucial for interpreting cell viability data.

Tyrphostin_AG1112_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PDGFR PDGFR PI3K PI3K PDGFR->PI3K EGFR EGFR EGFR->PI3K Tyrphostin_AG1112 This compound p210bcr_abl p210bcr-abl Tyrphostin_AG1112->p210bcr_abl inhibition CKII CKII Tyrphostin_AG1112->CKII inhibition Ras Ras p210bcr_abl->Ras STAT5 STAT5 p210bcr_abl->STAT5 p210bcr_abl->PI3K Bid Bid CKII->Bid inhibition Ras->PI3K Bcl_xL Bcl-xL STAT5->Bcl_xL Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibition Bid->Apoptosis Bcl_xL->Apoptosis inhibition

Caption: this compound inhibits p210bcr-abl and CKII signaling pathways.

Experimental Protocols

Accurate assessment of cell viability is critical for determining the efficacy of this compound. The following are detailed protocols for two standard assays: the MTT assay for metabolic activity and the Annexin V/PI assay for apoptosis.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.

Experimental Workflow:

MTT_Workflow A 1. Seed Cells (e.g., K562) in 96-well plate B 2. Treat with this compound (0.1 - 100 µM) for 24-72h A->B C 3. Add MTT Reagent (5 mg/mL) B->C D 4. Incubate (2-4 hours, 37°C) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Measure Absorbance (570 nm) E->F

Caption: Workflow for the MTT cell viability assay.

Materials:

  • This compound (stock solution in DMSO)

  • Target cell line (e.g., K562 for p210bcr-abl inhibition)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM to generate a dose-response curve. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

Data Analysis:

Calculate the percentage of cell viability for each treatment concentration using the following formula:

% Cell Viability = (Absorbance_treated / Absorbance_control) x 100

Plot the % cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Experimental Workflow:

AnnexinV_Workflow A 1. Treat Cells with This compound B 2. Harvest and Wash Cells A->B C 3. Resuspend in Annexin V Binding Buffer B->C D 4. Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate (15 min, room temp, dark) D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • This compound

  • Target cell line

  • Complete cell culture medium

  • 6-well plates or culture flasks

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates or culture flasks and treat with the desired concentrations of this compound for the appropriate duration (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, collect them, and wash once with serum-containing media, followed by a wash with cold PBS.

    • Suspension cells: Collect the cells by centrifugation and wash with cold PBS.

  • Staining:

    • Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Analysis:

The flow cytometry data will allow for the quantification of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive

Compare the percentage of apoptotic cells in the treated samples to the control to determine the apoptotic effect of this compound.

By following these detailed protocols and considering the provided data and pathway information, researchers can effectively and accurately assess the impact of this compound on cell viability and apoptosis.

References

Application Notes and Protocols: Tyrphostin AG1112 in Colony Formation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrphostin AG1112 is a potent, cell-permeable inhibitor of protein tyrosine kinases, demonstrating significant activity against Casein Kinase II (CKII) and the p210bcr-abl fusion protein.[1] The p210bcr-abl oncoprotein, a hallmark of Chronic Myeloid Leukemia (CML), possesses constitutively active tyrosine kinase activity that drives uncontrolled cell proliferation and resistance to apoptosis.[2] this compound has been shown to inhibit the autophosphorylation of p210bcr-abl and induce differentiation in CML cell lines, such as K562.[3][4] This makes it a valuable tool for studying the signaling pathways that govern cancer cell proliferation and survival, and for assessing the potential of novel therapeutic agents.

The colony formation assay, or clonogenic assay, is a fundamental in vitro method used to determine the ability of a single cell to undergo unlimited division and form a colony. This assay is the gold standard for assessing the long-term effects of cytotoxic agents or other treatments on cell viability and reproductive integrity. These application notes provide a detailed protocol for utilizing this compound in colony formation assays to evaluate its anti-proliferative effects on cancer cells, particularly those expressing the p210bcr-abl oncoprotein.

Mechanism of Action and Signaling Pathways

This compound exerts its effects primarily through the inhibition of key kinases involved in cell growth and survival signaling pathways.

Inhibition of p210bcr-abl Tyrosine Kinase: The constitutively active p210bcr-abl tyrosine kinase activates a cascade of downstream signaling pathways, including the Ras/MAPK and PI3K/Akt pathways, which promote cell proliferation and inhibit apoptosis.[2] this compound directly inhibits the kinase activity of p210bcr-abl, thereby blocking these downstream signals and leading to cell cycle arrest and apoptosis.

Inhibition of Casein Kinase II (CKII): CKII is a serine/threonine kinase that is often overexpressed in cancer cells. It plays a crucial role in promoting cell survival by suppressing apoptosis through various mechanisms, including the phosphorylation and inactivation of pro-apoptotic proteins and the activation of pro-survival pathways like PI3K/Akt and NF-κB. Inhibition of CKII by this compound can sensitize cancer cells to apoptotic stimuli.

p210bcr_abl_signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus p210 p210bcr-abl RAS Ras p210->RAS PI3K PI3K p210->PI3K STAT5 STAT5 p210->STAT5 RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Apoptosis Apoptosis Inhibition AKT->Apoptosis BCL_XL Bcl-xL STAT5->BCL_XL BCL_XL->Apoptosis AG1112 This compound AG1112->p210

p210bcr-abl Signaling Pathway Inhibition

CKII_signaling_pathway cluster_cytoplasm cluster_nucleus CK2 CKII PTEN PTEN CK2->PTEN I_kappa_B IκB CK2->I_kappa_B AKT Akt PTEN->AKT Apoptosis Apoptosis AKT->Apoptosis NF_kappa_B NF-κB I_kappa_B->NF_kappa_B Cell_Survival Cell Survival NF_kappa_B->Cell_Survival AG1112 This compound AG1112->CK2

CKII Signaling Pathway Inhibition

Data Presentation

The following table summarizes representative quantitative data on the inhibitory effects of this compound and a structurally related tyrphostin (Tyrphostin A9) on various cancer cell lines. The IC50 values for this compound indicate its potency in inhibiting the proliferation of cells driven by specific tyrosine kinases. The colony formation data for Tyrphostin A9 in HCT-116 cells serves as an illustrative example of the expected outcome when using a tyrphostin in a clonogenic assay.

CompoundCell LineTarget Kinase(s)Assay TypeIC50 / EffectReference
This compound p210bcr-abl cellsp210bcr-ablKinase Inhibition2 µMMedChemExpress
This compound EGFR-expressing cellsEGFRKinase Inhibition15 µMMedChemExpress
This compound PDGFR-expressing cellsPDGFRKinase Inhibition20 µMMedChemExpress
Tyrphostin A9 HCT-116 (p53-wt)EGFR, VEGFR-2Colony FormationEffective inhibition at concentrations as low as 0.03 µMEffects of Tyrphostin A9... (MDPI)

Note: The colony formation data for Tyrphostin A9 is presented as a qualitative summary of the findings in the cited reference. The study demonstrated a dose-dependent decrease in colony number with increasing concentrations of the compound.

Experimental Protocols

Materials and Reagents

  • Cell Line: K562 (p210bcr-abl positive) or other appropriate cancer cell line.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution prepared in DMSO (e.g., 10 mM) and stored at -20°C.

  • Trypsin-EDTA: 0.25% solution.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Culture Plates: 6-well or 12-well tissue culture treated plates.

  • Fixation Solution: 100% Methanol or 4% Paraformaldehyde in PBS.

  • Staining Solution: 0.5% Crystal Violet in 25% Methanol.

  • Incubator: 37°C, 5% CO2.

Experimental Workflow

colony_formation_workflow A Cell Culture (e.g., K562) B Cell Harvesting & Counting A->B C Cell Seeding (low density) B->C D Treatment with This compound (various concentrations) C->D E Incubation (7-14 days) D->E F Colony Fixation E->F G Colony Staining (Crystal Violet) F->G H Colony Counting & Analysis G->H

Colony Formation Assay Workflow

Detailed Protocol

  • Cell Culture and Preparation:

    • Maintain the chosen cell line (e.g., K562) in logarithmic growth phase in a 37°C, 5% CO2 incubator.

    • Harvest the cells by centrifugation and resuspend in fresh culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter and determine cell viability (e.g., by Trypan Blue exclusion).

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well). The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct, countable colonies in the control wells.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. A typical concentration range to test could be from 0.1 µM to 50 µM, bracketing the known IC50 value.

    • Include a vehicle control (DMSO) at the same concentration as in the highest drug concentration well.

    • After allowing the cells to adhere for 24 hours (for adherent cells), replace the medium with the medium containing the different concentrations of this compound. For suspension cells like K562, the drug can be added directly after seeding.

  • Incubation:

    • Incubate the plates undisturbed in a 37°C, 5% CO2 incubator for 7 to 14 days, or until visible colonies have formed in the control wells.

    • The incubation time will vary depending on the doubling time of the cell line.

  • Colony Fixation and Staining:

    • Carefully remove the culture medium from the wells.

    • Gently wash the wells once with PBS.

    • Add the fixation solution (e.g., 100% methanol) to each well and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and allow the plates to air dry completely.

    • Add the crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature.

    • Remove the staining solution and gently wash the wells with tap water until the excess stain is removed.

    • Allow the plates to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or with automated colony counting software.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (PE of treated sample / PE of control sample)

    • Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.

The colony formation assay is a powerful tool to assess the long-term anti-proliferative effects of this compound. By inhibiting key signaling pathways involved in cell growth and survival, this compound is expected to significantly reduce the clonogenic capacity of cancer cells, particularly those dependent on p210bcr-abl or CKII activity. These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in their studies and to generate robust and reproducible data.

References

Application Notes and Protocols for Tyrphostin AG1112

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the storage, stability, and use of Tyrphostin AG1112, a potent inhibitor of Casein Kinase II (CK II) and Bcr-Abl tyrosine kinase.

Storage and Stability

Proper storage and handling of this compound are critical for maintaining its activity and ensuring experimental reproducibility.

Data Presentation: Storage and Stability of this compound

FormStorage TemperatureStabilityNotes
Powder -20°CUp to 24 months[1]Store in a tightly sealed vial.
Stock Solution (in DMSO) -20°CUp to 1 month[1]Aliquot to avoid multiple freeze-thaw cycles.
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot to avoid multiple freeze-thaw cycles.

Handling Recommendations:

  • Before use, allow the product to equilibrate to room temperature for at least one hour.[1]

  • Prepare and use solutions on the same day whenever possible.[1]

  • For stock solutions, use freshly opened, anhydrous DMSO to ensure maximum solubility.

Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of protein tyrosine kinases. It exhibits significant inhibitory activity against the constitutively active Bcr-Abl tyrosine kinase, the hallmark of Chronic Myelogenous Leukemia (CML), and is also a potent inhibitor of Casein Kinase II (CK II).

Inhibition of Bcr-Abl Kinase:

In CML cells, the Bcr-Abl fusion protein is constitutively active, leading to the uncontrolled proliferation of hematopoietic cells and inhibition of apoptosis. This compound inhibits the autophosphorylation of p210bcr-abl and the phosphorylation of its downstream substrates, such as Crkl. This inhibition blocks the aberrant signaling cascade, leading to the induction of differentiation and apoptosis in Bcr-Abl positive cells, such as the K562 cell line.[2]

Inhibition of Casein Kinase II (CK II):

CK II is a serine/threonine kinase that is often overexpressed in cancer cells and is involved in cell growth, proliferation, and suppression of apoptosis. This compound's inhibition of CK II contributes to its anti-cancer effects.

Inhibitory Activity:

TargetIC50Cell Line
p210bcr-abl 2 µMp210bcr-abl expressing cells
EGFR 15 µMEGFR expressing cells
PDGFR 20 µMPDGFR expressing cells

Signaling Pathway Diagrams:

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active) GRB2 GRB2 BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K AG1112 This compound AG1112->BCR_ABL Inhibits ATP ATP ATP->BCR_ABL SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis STAT5->Apoptosis_Inhibition AKT AKT PI3K->AKT AKT->Apoptosis_Inhibition

Bcr-Abl Signaling Pathway Inhibition by this compound.

CK2_Signaling_Pathway CK2 Casein Kinase II (CK2) Substrates Numerous Cellular Substrates CK2->Substrates AG1112 This compound AG1112->CK2 Inhibits Cell_Growth Cell Growth & Proliferation Substrates->Cell_Growth Apoptosis_Suppression Suppression of Apoptosis Substrates->Apoptosis_Suppression Cell_Based_Assay_Workflow Start Start Seed_Cells Seed K562 cells in 96-well plate Start->Seed_Cells Prepare_Compound Prepare this compound and vehicle control dilutions Seed_Cells->Prepare_Compound Treat_Cells Add compound dilutions to cells Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate MTT_Assay Perform MTT assay Incubate->MTT_Assay Read_Plate Measure absorbance at 570 nm MTT_Assay->Read_Plate Analyze_Data Calculate cell viability and IC50 Read_Plate->Analyze_Data End End Analyze_Data->End Western_Blot_Workflow Start Start Treat_Cells Treat K562 cells with This compound Start->Treat_Cells Lyse_Cells Lyse cells and quantify protein Treat_Cells->Lyse_Cells SDS_PAGE Perform SDS-PAGE and protein transfer Lyse_Cells->SDS_PAGE Block_Membrane Block PVDF membrane SDS_PAGE->Block_Membrane Primary_Ab Incubate with primary antibody (anti-p-Crkl) Block_Membrane->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Detect chemiluminescent signal Secondary_Ab->Detect Analyze Analyze results Detect->Analyze End End Analyze->End Kinase_Assay_Workflow Start Start Setup_Reaction Set up kinase reaction with Bcr-Abl and substrate Start->Setup_Reaction Add_Inhibitor Add this compound or vehicle control Setup_Reaction->Add_Inhibitor Initiate_Reaction Initiate reaction with ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_and_Detect Stop reaction and detect kinase activity Incubate->Stop_and_Detect Analyze_Data Calculate inhibition and IC50 Stop_and_Detect->Analyze_Data End End Analyze_Data->End

References

Troubleshooting & Optimization

Technical Support Center: Tyrphostin AG1112 & K562 Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers observing a lack of differentiation in K562 cells upon treatment with Tyrphostin AG1112.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on K562 cells?

This compound is a protein tyrosine kinase inhibitor that has been shown to induce erythroid differentiation in K562 cells.[1][2] This is achieved through the inhibition of the p210bcr-abl tyrosine kinase activity, a hallmark of the K562 cell line which is derived from a patient with chronic myelogenous leukemia (CML).[1][2]

Q2: What are the characteristic markers of erythroid differentiation in K562 cells?

Successful erythroid differentiation in K562 cells can be identified by several markers, including:

  • Hemoglobin synthesis: Differentiated cells will stain positive with benzidine.

  • Expression of erythroid-specific surface markers: Such as Glycophorin A (GPA).

  • Morphological changes: Cells may become smaller and exhibit nuclear condensation.

  • Gene expression changes: Upregulation of globin genes (e.g., alpha-globin, gamma-globin).[3]

Q3: Besides this compound, what other compounds can induce differentiation in K562 cells?

K562 cells are known to be multipotent and can be induced to differentiate along erythroid, megakaryocytic, and monocytic/macrophagic lineages by various agents.

Inducing AgentDifferentiation Lineage
HeminErythroid
Sodium ButyrateErythroid
Phorbol Myristate Acetate (PMA)Megakaryocytic/Macrophagic
Hexamethylene bisacetamide (HMBA)Myeloid
ImatinibErythroid
RapamycinErythroid
DecitabineErythroid

Troubleshooting Guide: this compound Not Inducing Differentiation

If you are not observing the expected erythroid differentiation in your K562 cells after treatment with this compound, consider the following potential issues and troubleshooting steps.

Experimental Workflow for K562 Cell Differentiation

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis of Differentiation cell_culture K562 Cell Culture (Logarithmic Growth Phase) cell_viability Check Cell Viability (>95%) cell_culture->cell_viability cell_seeding Seed Cells at Optimal Density cell_viability->cell_seeding treat_cells Add AG1112 to Culture cell_seeding->treat_cells Start Experiment prepare_ag1112 Prepare Fresh This compound Solution prepare_ag1112->treat_cells incubation Incubate for Appropriate Duration treat_cells->incubation benzidine_staining Benzidine Staining (Hemoglobin) incubation->benzidine_staining flow_cytometry Flow Cytometry (e.g., Glycophorin A) incubation->flow_cytometry morphology Microscopy (Morphological Changes) incubation->morphology gene_expression qRT-PCR (Globin Genes) incubation->gene_expression

Caption: A typical experimental workflow for inducing and assessing K562 cell differentiation.

Problem 1: Suboptimal Cell Culture Conditions

Potential Cause Troubleshooting Steps
High Cell Density Culture K562 cells to a density of no more than 1 x 10^6 cells/mL. High density can lead to nutrient depletion and accumulation of waste products, inhibiting differentiation.
Low Cell Viability Ensure cell viability is >95% before starting the experiment. Use trypan blue exclusion to assess viability.
Mycoplasma Contamination Regularly test your cell cultures for mycoplasma contamination. Mycoplasma can alter cellular responses.
Cell Line Variability K562 cell lines from different sources or those in continuous culture for extended periods can exhibit genetic and phenotypic drift, affecting their differentiation potential. Consider obtaining a new, low-passage vial of K562 cells from a reputable cell bank.

Problem 2: Issues with this compound

Potential Cause Troubleshooting Steps
Incorrect Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific K562 cell subline. While an IC50 of 2 µM for p210bcr-abl has been reported, the effective concentration for inducing differentiation may vary.
Compound Instability Prepare fresh solutions of this compound from powder for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Solvent Issues Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells. Run a solvent-only control.

Problem 3: Inadequate Assay for Differentiation

Potential Cause Troubleshooting Steps
Timing of Analysis Differentiation is a time-dependent process. Analyze for differentiation markers at multiple time points (e.g., 24, 48, 72, and 96 hours) after treatment.
Insensitive Assay Use multiple, complementary methods to assess differentiation. For example, supplement benzidine staining with flow cytometry for Glycophorin A.
Lack of Positive Control Include a positive control for differentiation, such as hemin, to ensure that your K562 cells are capable of differentiating and that your assay is working correctly.

Signaling Pathway of this compound in K562 Cells

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor bcr_abl p210 bcr-abl (Constitutively Active Tyrosine Kinase) downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) bcr_abl->downstream Activates proliferation Cell Proliferation & Survival downstream->proliferation differentiation_block Block of Erythroid Differentiation downstream->differentiation_block erythroid_diff Erythroid Differentiation differentiation_block->erythroid_diff Inhibition is Lifted ag1112 This compound ag1112->bcr_abl Inhibits

Caption: The inhibitory effect of this compound on the p210 bcr-abl pathway, leading to erythroid differentiation.

Experimental Protocols

Benzidine Staining for Hemoglobin

  • Harvest approximately 1 x 10^5 cells by centrifugation.

  • Wash the cells once with phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 100 µL of PBS.

  • Add 100 µL of benzidine solution (0.2% benzidine in 0.5 M acetic acid) and mix.

  • Add 2 µL of 30% hydrogen peroxide.

  • Incubate for 10 minutes at room temperature.

  • Observe the cells under a light microscope. Blue- or brown-staining cells are considered positive for hemoglobin.

  • Count at least 200 cells to determine the percentage of benzidine-positive cells.

Flow Cytometry for Glycophorin A (GPA)

  • Harvest approximately 5 x 10^5 cells per sample.

  • Wash the cells twice with ice-cold PBS containing 1% bovine serum albumin (BSA).

  • Resuspend the cells in 100 µL of PBS with 1% BSA.

  • Add a fluorescein isothiocyanate (FITC) or phycoerythrin (PE)-conjugated anti-GPA antibody at the manufacturer's recommended concentration.

  • Incubate for 30 minutes on ice in the dark.

  • Wash the cells twice with ice-cold PBS with 1% BSA.

  • Resuspend the cells in 500 µL of PBS with 1% BSA.

  • Analyze the cells using a flow cytometer. An isotype-matched control antibody should be used to set the gates.

References

Technical Support Center: Tyrphostin AG1112

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges researchers may encounter when working with the kinase inhibitor, Tyrphostin AG1112.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent inhibitor of several protein kinases. Its primary targets include the p210bcr-abl tyrosine kinase, Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] It is also a potent inhibitor of Casein Kinase II (CK II).[1][4]

Q2: What are the reported IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions. Reported values are summarized in the table below.

Q3: I am observing high variability in my experimental results. What are the common causes?

Inconsistent results with kinase inhibitors like this compound can stem from several factors, including compound stability and solubility, assay conditions, and cell line variability. It is crucial to ensure consistent experimental execution and reagent quality.

Q4: My in vitro kinase assay results are potent, but I see a weaker effect in my cell-based assays. Why is this?

Discrepancies between in vitro and cell-based assays are common. This can be attributed to factors such as poor cell permeability of the compound, active removal of the compound by cellular efflux pumps, or compound instability in the complex environment of cell culture media. The high ATP concentration within cells can also lead to reduced inhibitor efficacy compared to in vitro assays, which are often performed at lower ATP levels.

Q5: How should I prepare and store this compound solutions?

For optimal results, it is recommended to prepare fresh solutions of this compound for each experiment. If stock solutions need to be prepared in advance, they should be aliquoted and stored at -20°C or -80°C in tightly sealed vials to minimize degradation from freeze-thaw cycles. The stability of the compound in your specific assay buffer should also be considered.

Data Summary

Table 1: Inhibitory Activity of this compound

Target KinaseReported IC50 (µM)Cell Line/System
p210bcr-abl2K562 cells
EGFR15Not specified
PDGFR20Not specified

Data compiled from multiple sources.

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by this compound.

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Tyrphostin_AG1112 This compound Tyrphostin_AG1112->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response

Caption: EGFR Signaling Pathway Inhibition by this compound.

BcrAbl_Pathway BcrAbl Bcr-Abl (Constitutively Active) Grb2_SOS Grb2/SOS BcrAbl->Grb2_SOS PI3K_Akt PI3K/Akt Pathway BcrAbl->PI3K_Akt STAT5 STAT5 BcrAbl->STAT5 Tyrphostin_AG1112 This compound Tyrphostin_AG1112->BcrAbl Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Grb2_SOS->Ras_Raf_MEK_ERK Cell_Response Cell Proliferation, Inhibition of Apoptosis Ras_Raf_MEK_ERK->Cell_Response PI3K_Akt->Cell_Response STAT5->Cell_Response

Caption: Bcr-Abl Signaling Pathway Inhibition by this compound.

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values

  • Potential Cause:

    • Compound Solubility: this compound may not be fully dissolved, leading to an inaccurate effective concentration.

    • Compound Stability: The compound may be degrading in the assay buffer over the course of the experiment.

    • Assay Conditions: Variations in incubation time, temperature, or reagent concentrations can affect results.

    • Pipetting Errors: Inaccurate pipetting can lead to significant variability.

  • Troubleshooting Steps:

    • Verify Solubility: Visually inspect your stock and working solutions for any precipitate. Consider preparing a fresh stock solution.

    • Assess Stability: Test the stability of this compound in your assay buffer over the duration of your experiment.

    • Standardize Assay Protocol: Ensure all assay parameters are consistent between experiments. Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents.

    • Calibrate Pipettes: Regularly calibrate all pipettes to ensure accuracy.

Issue 2: No or Weak Inhibition in Cell-Based Assays

  • Potential Cause:

    • Cell Permeability: The compound may not be efficiently entering the cells.

    • Efflux Pumps: The compound may be actively transported out of the cells.

    • High ATP Concentration: Intracellular ATP levels can outcompete the inhibitor for binding to the kinase.

    • Off-Target Effects: The observed cellular phenotype may be due to the compound acting on other targets.

    • Cell Line Specificity: The targeted pathway may not be critical for the survival or proliferation of the chosen cell line.

  • Troubleshooting Steps:

    • Increase Concentration and/or Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions.

    • Use a Different Cell Line: Test the compound on a cell line known to be sensitive to the inhibition of the target kinase.

    • Co-administer with an Efflux Pump Inhibitor: This can help determine if active transport is a factor.

    • Confirm Target Engagement: Use techniques like Western blotting to verify that the target kinase and its downstream effectors are being dephosphorylated in response to treatment.

Issue 3: Compound Precipitation in Media

  • Potential Cause:

    • Poor Solubility: this compound may have limited solubility in aqueous solutions, including cell culture media.

    • Interaction with Media Components: The compound may interact with proteins or other components in the serum or media, leading to precipitation.

  • Troubleshooting Steps:

    • Prepare Fresh Dilutions: Make fresh dilutions of the compound from a high-concentration stock in DMSO just before adding to the media.

    • Reduce Serum Concentration: If possible, perform the experiment in media with a lower serum concentration.

    • Test Different Formulations: For in vivo studies, consider different vehicle formulations to improve solubility and stability.

Experimental Protocols

General Protocol for a Cell-Based Kinase Inhibition Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

  • Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control with DMSO only, positive control with a known inhibitor).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment (MTT):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Experimental_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_Compound Prepare Serial Dilutions of This compound Seed_Cells->Prepare_Compound Treat_Cells Treat Cells with Compound Prepare_Compound->Treat_Cells Incubate Incubate for 24-72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Analyze_Data Analyze Data and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General Workflow for a Cell-Based Viability Assay.

References

Tyrphostin AG1112 cytotoxicity at high concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Tyrphostin AG1112, with a specific focus on addressing cytotoxicity observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a protein tyrosine kinase inhibitor. It has been shown to inhibit several kinases, including p210bcr-abl tyrosine kinase, Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR)[1]. It is also a potent inhibitor of Casein Kinase II (CK II)[1]. Its inhibitory effects are generally competitive with ATP[2].

Q2: Some literature describes this compound as "nontoxic." Why am I observing significant cell death at high concentrations in my experiments?

A2: The term "nontoxic" in early studies of tyrphostins was often used to highlight their improved specificity and reduced toxicity compared to traditional chemotherapeutic agents[3]. However, like most small molecule inhibitors, this compound can exhibit off-target effects and induce cytotoxicity at concentrations significantly higher than its effective IC50 for its primary targets. This cytotoxicity can stem from the inhibition of other essential kinases or disruption of other cellular processes.

Q3: At what concentration range should I expect to see cytotoxic effects?

A3: Cytotoxicity is cell-line dependent. While specific data for AG1112 is limited, studies on related tyrphostins like AG1296 show that cytotoxic effects become significant at concentrations above 10-25 μM[4]. For instance, in Rhabdomyosarcoma (RMS) cells, cell viability dropped to approximately 76% at 20 μM and 23% at 100 μM of Tyrphostin AG1296. It is crucial to perform a dose-response curve for your specific cell line to determine the cytotoxic threshold.

Q4: How can I distinguish between on-target apoptosis and off-target cytotoxicity?

A4: This is a critical experimental question. A "rescue" experiment can be insightful: if you can transfect your cells with a mutated, drug-resistant version of the target kinase (e.g., EGFR), the on-target effects should be diminished, while off-target cytotoxicity would persist. Additionally, analyzing the activation of apoptotic markers (like cleaved caspases) at various concentrations can help. On-target effects are expected at concentrations near the IC50 for the target, while widespread cell death at much higher concentrations may indicate non-specific cytotoxicity.

Troubleshooting Guide: High Cytotoxicity

This guide addresses the common issue of observing higher-than-expected cytotoxicity when using this compound.

Issue Possible Cause Troubleshooting Steps & Expected Outcome
High cell death at concentrations intended for specific kinase inhibition. 1. Off-Target Kinase Inhibition: The inhibitor is affecting other essential kinases at the concentration used.Steps: 1. Perform a dose-response curve to identify the lowest effective concentration for inhibiting your target of interest (e.g., via Western blot for p-EGFR). 2. Consult kinome profiling data if available to understand the selectivity of AG1112. Expected Outcome: Identification of a therapeutic window where on-target inhibition occurs with minimal cytotoxicity.
2. Compound Precipitation: The compound may be coming out of solution at high concentrations in your cell culture media, leading to non-specific toxic effects.Steps: 1. Visually inspect the media in your treatment wells under a microscope for any signs of precipitation (crystals). 2. Check the final concentration of the solvent (e.g., DMSO) in the media; it should typically be below 0.5%. Expected Outcome: Ensure the compound is fully solubilized to prevent artifacts.
3. High Sensitivity of Cell Line: The cell line you are using may be particularly sensitive to the off-target effects of this compound.Steps: 1. Test the inhibitor on a panel of different cell lines to see if the high cytotoxicity is consistent. 2. Compare your results with published data on similar cell types if available. Expected Outcome: Determine if the observed effect is cell-line specific, which can inform the interpretation of your results.
Inconsistent results and variability between experiments. 1. Inhibitor Instability: The compound may be degrading in your stock solution or under experimental conditions.Steps: 1. Prepare fresh stock solutions of this compound from powder for each set of experiments. 2. Avoid repeated freeze-thaw cycles of stock solutions. Expected Outcome: More reproducible and consistent experimental results.
2. Inconsistent Cell Seeding Density: Variations in the initial number of cells can significantly impact the results of viability assays.Steps: 1. Optimize and standardize your cell seeding protocol. 2. Always perform a cell count before seeding plates. Expected Outcome: Reduced well-to-well and plate-to-plate variability.

Quantitative Data on Tyrphostin Cytotoxicity

Compound Parameter Cell Line / Target Concentration (μM)
This compound IC50p210bcr-abl2
IC50EGFR15
IC50PDGFR20
Tyrphostin AG1296 IC50 (Growth Inhibition)RMS Cells~7.3
% Cell ViabilityRMS Cells75.9% at 20 µM
% Cell ViabilityRMS Cells69.4% at 40 µM
% Cell ViabilityRMS Cells58.7% at 80 µM
% Cell ViabilityRMS Cells22.6% at 100 µM

Experimental Protocols

Protocol: Assessing Cytotoxicity using an MTT Assay

This protocol is adapted from methodologies used for similar tyrphostin compounds and is designed to determine the cytotoxic effects of this compound on a chosen cell line.

Objective: To determine the concentration-dependent cytotoxicity of this compound.

Materials:

  • Adherent cancer cell line of interest

  • This compound powder

  • DMSO (cell culture grade)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to create working solutions. A suggested concentration range to test is 0.1, 1, 10, 30, and 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug concentration) and a "no treatment" control.

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • After the 72-hour treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer to each well to dissolve the crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.

Visualizations

Signaling Pathway

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras PIP3 PIP3 PI3K->PIP3 Converts PIP2 Raf Raf Ras->Raf PIP2 PIP2 Akt Akt PIP3->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation EGF EGF Ligand EGF->EGFR Binds AG1112 This compound AG1112->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 add_drug Add Drug Dilutions to Cells incubate1->add_drug prep_drug Prepare Serial Dilutions of this compound prep_drug->add_drug incubate2 Incubate 72h add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_plate Read Absorbance (570nm) solubilize->read_plate calculate Calculate % Viability vs Control read_plate->calculate end Determine Cytotoxic Profile calculate->end

Caption: Workflow for assessing this compound cytotoxicity via MTT assay.

References

low solubility issues with Tyrphostin AG1112

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the kinase inhibitor Tyrphostin AG1112, with a particular focus on resolving low solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, cell-permeable inhibitor of several protein tyrosine kinases. Its primary targets include Casein Kinase II (CK II), Bcr-Abl kinase, Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] It is widely used in cancer research to study signal transduction pathways and to induce differentiation and growth arrest.[2]

Q2: What are the known IC50 values for this compound against its primary targets?

The half-maximal inhibitory concentrations (IC50) for this compound have been determined in cell-based assays as follows:

  • p210 Bcr-Abl: 2 µM

  • EGFR: 15 µM

  • PDGFR: 20 µM

These values indicate the concentration of this compound required to inhibit the activity of these kinases by 50%.[2]

Q3: How should I store this compound powder and stock solutions?

For long-term stability, the lyophilized powder should be stored at -20°C, where it can be stable for up to 24 months, provided the vial is kept tightly sealed.[1] Once dissolved into a stock solution, it is recommended to create single-use aliquots and store them in tightly sealed vials at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.

Troubleshooting Guide: Low Solubility Issues

Low solubility is a common challenge when working with hydrophobic small molecules like this compound. The following guide provides a systematic approach to overcome these issues.

Problem: this compound powder is not dissolving.

Cause 1: Inappropriate Solvent this compound is a hydrophobic compound and has poor solubility in aqueous solutions.

Solution:

  • The recommended solvent for preparing a primary stock solution is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).

  • Avoid using water or buffered solutions for initial reconstitution.

Cause 2: Solvent Quality DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of hydrophobic compounds.

Solution:

  • Always use fresh, anhydrous, high-purity DMSO.

  • Use a freshly opened bottle or an appropriately stored bottle from a desiccator.

  • Once opened, seal the DMSO bottle tightly and consider using a needle and syringe to withdraw the solvent to minimize air exposure.

Cause 3: Insufficient Mechanical Agitation The compound may require energy to overcome crystal lattice forces and fully dissolve.

Solution:

  • Vortexing: After adding the solvent, vortex the vial for 1-2 minutes.

  • Sonication: If the solution remains cloudy or contains visible particles, place the vial in an ultrasonic water bath for 5-10 minute intervals. Monitor the vial to ensure it does not overheat.

  • Gentle Warming: If sonication is not sufficient, gently warm the solution to 37°C in a water bath. This can help increase the solubility. Do not boil the solution.

The following diagram outlines a troubleshooting workflow for solubility issues.

G start Start: this compound powder will not dissolve solvent Is the solvent 100% anhydrous DMSO? start->solvent agitation Have you tried vigorous vortexing or sonication? solvent->agitation Yes use_dmso Action: Use fresh, anhydrous DMSO. solvent->use_dmso No warming Have you tried gentle warming to 37°C? agitation->warming Yes sonicate Action: Sonicate in a water bath for 5-10 min. agitation->sonicate No warm Action: Warm solution gently in a 37°C water bath. warming->warm No success Result: Compound dissolved successfully. warming->success Yes use_dmso->agitation sonicate->warming warm->success fail Issue persists: Contact technical support for further assistance. warm->fail

Troubleshooting workflow for dissolving this compound.
Problem: Precipitate forms when diluting the DMSO stock solution into aqueous media.

Cause: this compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into cell culture media or buffer, the compound can precipitate out of solution as the solvent environment becomes predominantly aqueous.

Solution:

  • Lower the Final Concentration: Ensure the final concentration of this compound in your experiment is below its solubility limit in the aqueous medium.

  • Minimize Final DMSO Concentration: While DMSO is necessary to dissolve the compound, high concentrations can be toxic to cells. Aim for a final DMSO concentration of 0.1% or less in your cell culture medium.

  • Serial Dilutions: Perform serial dilutions of your DMSO stock solution in your final aqueous medium. Add the stock solution dropwise while vortexing or stirring the medium to ensure rapid and even dispersion. This can prevent localized high concentrations that lead to precipitation.

  • Use of Co-solvents (for in vivo studies): For animal studies, co-solvents may be necessary. Formulations can include PEG300, Tween-80, or SBE-β-CD to improve solubility and bioavailability.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder (MW: 274.28 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic water bath

Methodology:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.74 mg of the compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the powder. To prepare 1 mL of a 10 mM stock, add 1 mL of DMSO.

  • Dissolution: a. Tightly cap the vial and vortex vigorously for 2 minutes. b. Visually inspect the solution. If any particulate matter is visible, place the vial in an ultrasonic water bath for 10-minute intervals until the solution is clear. c. If necessary, warm the solution briefly at 37°C to aid dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. Store at -20°C for up to one month.

Data Presentation: Solubility Summary

While specific quantitative solubility data for this compound is not widely published, the following table summarizes the recommended solvents and best practices for achieving dissolution.

SolventRecommended UseMaximum ConcentrationNotes
DMSO Primary Stock Solution≥ 10 mMUse fresh, anhydrous DMSO. Sonication and gentle warming may be required.
Ethanol Not RecommendedPoor SolubilityNot a primary solvent for initial reconstitution.
Water Not RecommendedInsolubleAvoid using water for stock solution preparation.
Aqueous Buffers Final Working SolutionDependent on final DMSO %Dilute DMSO stock into buffer with vigorous mixing. Final DMSO should be ≤ 0.1%.

Signaling Pathway Diagrams

This compound exerts its effects by inhibiting key kinases in several critical signaling pathways. The diagrams below illustrate the points of inhibition.

G cluster_0 EGFR/PDGFR Pathway Ligand EGF / PDGF Receptor EGFR / PDGFR Ligand->Receptor Grb2 Grb2/SOS Receptor->Grb2 PI3K PI3K Receptor->PI3K Inhibitor This compound Inhibitor->Receptor Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Akt Akt PI3K->Akt

Inhibition of EGFR and PDGFR signaling by this compound.

G cluster_1 Bcr-Abl Pathway BcrAbl Bcr-Abl (Constitutively Active) Grb2 Grb2/SOS BcrAbl->Grb2 PI3K PI3K BcrAbl->PI3K STAT5 STAT5 BcrAbl->STAT5 Inhibitor This compound Inhibitor->BcrAbl Ras Ras-GDP Grb2->Ras RasGTP Ras-GTP Ras->RasGTP

Inhibition of the constitutively active Bcr-Abl kinase.

G cluster_2 Casein Kinase II (CK2) Pathway CK2 CK2 Akt Akt/PKB CK2->Akt promotes NFkB NF-κB CK2->NFkB activates Apoptosis Apoptosis CK2->Apoptosis inhibits Inhibitor This compound Inhibitor->CK2

Inhibition of pro-survival signaling by targeting CK2.

References

impact of serum on Tyrphostin AG1112 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Tyrphostin AG1112.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent, ATP-competitive inhibitor of Casein Kinase II (CK II) and the p210bcr-abl tyrosine kinase.[1][2] It also shows inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[2]

Q2: How does serum in cell culture media affect the activity of this compound?

Serum contains proteins, such as albumin, that can bind to small molecule inhibitors like this compound. This protein binding reduces the free concentration of the inhibitor available to interact with its target kinases in cells. Consequently, the observed potency (IC50 value) of this compound may be significantly lower in the presence of serum compared to serum-free or low-serum conditions. This is a common phenomenon for tyrosine kinase inhibitors, with protein binding often exceeding 90%.

Q3: My in vitro (biochemical) assay results with this compound are not correlating with my cell-based assay results. Why?

Discrepancies between biochemical and cell-based assays are common for several reasons:

  • Serum Protein Binding: As mentioned in Q2, serum in cell-based assays can sequester the inhibitor, reducing its effective concentration.

  • Cellular Environment: The complex intracellular environment, including the high concentration of ATP and the presence of drug efflux pumps, can influence the inhibitor's efficacy in ways not replicated in a simplified in vitro setting.

  • Off-Target Effects: In a cellular context, the observed phenotype may be a result of the compound acting on multiple targets, not just the primary kinase of interest.

Q4: What are the downstream signaling pathways affected by this compound?

By inhibiting Bcr-Abl, EGFR, and PDGFR, this compound can modulate several downstream signaling cascades critical for cell proliferation, survival, and differentiation. These primarily include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound in a cell-based assay.

Potential Cause Troubleshooting Step
Serum Interference Reduce the serum concentration in your cell culture medium during the inhibitor treatment period. If possible, perform the assay in serum-free medium. Be sure to have a serum-free control to assess the impact on cell viability.
High Cell Density Optimize cell seeding density. High cell numbers can metabolize the compound or deplete it from the medium.
Compound Instability Ensure the stability of this compound in your assay medium over the course of the experiment. Prepare fresh dilutions for each experiment.
Incorrect ATP Concentration (in biochemical assays) If comparing to biochemical data, ensure the ATP concentration used in the in vitro assay is close to the Km for the kinase. High ATP concentrations in cells can outcompete ATP-competitive inhibitors.

Issue 2: High variability between replicate wells.

Potential Cause Troubleshooting Step
Pipetting Inaccuracy Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. If their use is necessary, ensure proper plate sealing and a humidified incubator.
Inconsistent Incubation Times Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.
Compound Precipitation Visually inspect for compound precipitation in your stock solution and in the assay wells. Determine the solubility of this compound in your final assay conditions.

Quantitative Data

Impact of Serum on Kinase Inhibitor Activity (Illustrative Example)

Kinase InhibitorTargetAssay ConditionIC50 (nM)Fold Change
Inhibitor X Bcr-AblSerum-Free25-
10% FBS25010x
Inhibitor Y EGFRSerum-Free10-
10% FBS15015x

FBS: Fetal Bovine Serum

Experimental Protocols

Protocol: Determining the IC50 of this compound in a Cell-Based Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay, such as the MTT or resazurin assay.

1. Cell Preparation: a. Culture a relevant cell line (e.g., K562 for Bcr-Abl, A431 for EGFR) in appropriate growth medium supplemented with Fetal Bovine Serum (FBS). b. Harvest cells during the logarithmic growth phase. c. Perform a cell count and determine cell viability (e.g., using trypan blue exclusion). d. Resuspend the cells in fresh culture medium at the desired seeding density.

2. Assay Procedure (96-well plate format): a. Seed 100 µL of the cell suspension into each well of a 96-well plate. b. Incubate the plate for 24 hours to allow cells to attach and resume growth. c. Prepare a serial dilution of this compound in the desired culture medium (with and without serum for comparison). A typical starting concentration might be 100 µM. d. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls. e. Incubate the plate for 48-72 hours. f. Add the viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions. g. Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

3. Data Analysis: a. Subtract the background reading (media only) from all wells. b. Normalize the data by setting the vehicle-only control as 100% viability and a well with a cytotoxic agent as 0% viability. c. Plot the percentage of cell viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Visualizations

Signaling Pathways

Bcr_Abl_Signaling Bcr-Abl Bcr-Abl GRB2 GRB2 Bcr-Abl->GRB2 PI3K PI3K Bcr-Abl->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival This compound This compound This compound->Bcr-Abl EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->EGFR PDGFR_Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR GRB2 GRB2 PDGFR->GRB2 PI3K PI3K PDGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival This compound This compound This compound->PDGFR experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Cell_Culture 1. Cell Culture (e.g., K562, A431) Cell_Harvest 2. Harvest & Count Cells Cell_Culture->Cell_Harvest Plate_Cells 3. Seed Cells in 96-well Plate Cell_Harvest->Plate_Cells Prepare_Inhibitor 4. Prepare Serial Dilutions of this compound (with/without serum) Plate_Cells->Prepare_Inhibitor Add_Inhibitor 5. Add Inhibitor to Cells Prepare_Inhibitor->Add_Inhibitor Incubate 6. Incubate for 48-72h Add_Inhibitor->Incubate Add_Reagent 7. Add Viability Reagent (e.g., MTT, Resazurin) Incubate->Add_Reagent Read_Plate 8. Measure Signal (Absorbance/Fluorescence) Add_Reagent->Read_Plate Data_Analysis 9. Analyze Data & Calculate IC50 Read_Plate->Data_Analysis

References

Tyrphostin AG1112 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tyrphostin AG1112. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects and to offer troubleshooting support for experiments involving this inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

A1: this compound is a potent inhibitor of Casein Kinase II (CK II) and the p210bcr-abl tyrosine kinase.[1][2]

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR) at micromolar concentrations in cell-based assays.[1][2]

Q3: How does this compound inhibit its targets?

A3: this compound acts as an ATP-competitive inhibitor of the Bcr-Abl tyrosine kinase.[3] This mechanism, targeting the highly conserved ATP-binding pocket, is common for many kinase inhibitors and can contribute to off-target activities.

Q4: I am observing unexpected phenotypes in my cell-based assays with AG1112. Could these be due to off-target effects?

A4: Yes, unexpected cellular phenotypes are often indicative of off-target effects. Given that AG1112 is known to inhibit EGFR and PDGFR, pathways regulated by these receptors could be affected. It is recommended to perform validation experiments to confirm the source of the observed phenotype.

Q5: How can I test for off-target effects of this compound in my experimental system?

A5: Several methods can be employed to investigate off-target effects. A comprehensive approach is to perform a kinome-wide selectivity screen to identify other kinases that are inhibited by AG1112. Additionally, rescue experiments using a drug-resistant mutant of the intended target can help differentiate between on-target and off-target effects.

Troubleshooting Guides

Issue 1: Discrepancy between expected and observed cellular phenotype.

Potential Cause: Off-target inhibition of signaling pathways. For example, inhibition of EGFR or PDGFR by AG1112 could affect cell proliferation, migration, and survival in ways not attributable to the inhibition of p210bcr-abl or CK II.

Troubleshooting Steps:

  • Validate Off-Target Engagement: In your specific cell line, confirm that AG1112 inhibits the phosphorylation of EGFR and PDGFR at the concentrations you are using. This can be done via Western blotting with phospho-specific antibodies for these receptors.

  • Use a More Selective Inhibitor: As a control, use a more selective inhibitor for your primary target (if available) to see if it recapitulates the desired phenotype without the unexpected effects.

  • Rescue Experiment: If a drug-resistant mutant of your primary target is available, its expression should reverse the on-target effects of AG1112 but not the off-target effects.

Data Presentation

Table 1: Summary of this compound IC50 Values in p210bcr-abl Expressing Cells

TargetIC50 (µM)Assay Type
p210bcr-abl2Cell-based
EGFR15Cell-based
PDGFR20Cell-based

Data from MedChemExpress. Note: These are cell-based IC50 values and may not reflect the direct inhibitory potency against the isolated kinases.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor like this compound against a broad panel of kinases.

Objective: To identify the off-target kinases of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). From this, prepare a working solution at a concentration significantly higher than its on-target IC50 (e.g., 1 µM or 10 µM) in the appropriate assay buffer.

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified human kinases (e.g., Eurofins, Reaction Biology). These services typically provide data as a percentage of inhibition at a fixed concentration of the inhibitor.

  • Binding or Activity Assay: The service will perform either a binding assay (e.g., competition binding assay) or an enzymatic activity assay to measure the effect of AG1112 on each kinase in the panel.

  • Data Analysis: The results are typically provided as a percentage of kinase activity remaining in the presence of the inhibitor compared to a vehicle control. A lower percentage indicates stronger inhibition. Potent off-targets can be selected for further validation.

Protocol 2: Luminescence-Based In Vitro Kinase Assay

This protocol describes a non-radioactive method to determine the IC50 value of this compound against a purified kinase (either the intended target or a potential off-target).

Objective: To quantify the inhibitory potency of this compound against a specific kinase.

Materials:

  • Purified recombinant active kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

  • This compound

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Enzyme and Inhibitor Incubation: In the wells of the assay plate, add the this compound dilutions. Add the purified kinase to each well (except for "no enzyme" controls) and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure a sensitive measurement of inhibition.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time may require optimization to ensure the reaction is in the linear range.

  • Detection: Stop the kinase reaction and measure the amount of remaining ATP by adding the luminescence-based ATP detection reagent according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" controls).

    • Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway_Off_Target cluster_AG1112 This compound cluster_OnTarget On-Target Pathways cluster_OffTarget Off-Target Pathways AG1112 This compound p210bcr_abl p210bcr-abl AG1112->p210bcr_abl Inhibits CKII CK II AG1112->CKII Inhibits EGFR EGFR AG1112->EGFR Inhibits (Off-target) PDGFR PDGFR AG1112->PDGFR Inhibits (Off-target) OnTarget_Phenotype Desired Phenotype (e.g., Apoptosis in CML cells) p210bcr_abl->OnTarget_Phenotype CKII->OnTarget_Phenotype OffTarget_Phenotype Unexpected Phenotype (e.g., altered proliferation, toxicity) EGFR->OffTarget_Phenotype PDGFR->OffTarget_Phenotype

Caption: On- and off-target signaling of this compound.

Experimental_Workflow cluster_Validation Validation of Off-Target Effect cluster_Characterization Characterization of Off-Target Profile start Unexpected Experimental Result with AG1112 phospho_wb 1. Western Blot for phospho-EGFR/PDGFR start->phospho_wb kinome_screen Kinome-wide Selectivity Screen start->kinome_screen Broader Investigation selective_inhibitor 2. Use More Selective Inhibitor Control phospho_wb->selective_inhibitor rescue_exp 3. Rescue Experiment with Resistant Mutant selective_inhibitor->rescue_exp conclusion Confirmation of Off-Target Effect rescue_exp->conclusion ic50_determination Biochemical IC50 Determination for Hits kinome_screen->ic50_determination ic50_determination->conclusion reinterpretation Re-interpretation of Experimental Results conclusion->reinterpretation

Caption: Troubleshooting workflow for unexpected results with AG1112.

Logical_Relationship cluster_causes Potential Causes observed_phenotype Observed Cellular Phenotype on_target On-Target Inhibition (p210bcr-abl, CK II) observed_phenotype->on_target Is it the expected effect? off_target Off-Target Inhibition (EGFR, PDGFR, etc.) observed_phenotype->off_target Is it an unexpected, but reproducible effect? experimental_artifact Experimental Artifact (e.g., compound solubility, cytotoxicity) observed_phenotype->experimental_artifact Is it inconsistent or seen with controls?

Caption: Logical decision tree for interpreting experimental outcomes.

References

Troubleshooting Guide: Why is Tyrphostin AG1112 Not Inhibiting My Target Kinase?

potential for Tyrphostin AG1112 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Tyrphostin AG1112 degradation in solution. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final working concentration. Ensure the final DMSO concentration in your experimental setup is compatible with your cells and does not exceed 0.5%.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is critical to minimize degradation. Recommendations for both the solid compound and solutions are summarized in the table below.

Q3: How long can I store this compound solutions?

A3: For optimal results, it is highly recommended to prepare and use solutions on the same day.[1] If stock solutions need to be prepared in advance, they can be stored as aliquots at low temperatures. However, the stability of this compound in solution can be influenced by several factors, and it is advisable to perform stability tests for long-term experiments.

Q4: Should I be concerned about freeze-thaw cycles?

A4: Yes, repeated freeze-thaw cycles can lead to the degradation of this compound in solution. It is best practice to aliquot stock solutions into single-use volumes to avoid this.[2][3]

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected activity of this compound in my experiments.

This issue could be related to the degradation of the compound in solution. Follow these troubleshooting steps to identify and resolve the problem.

Step 1: Review Solution Preparation and Storage Practices
  • Solvent Quality: Ensure you are using high-purity, anhydrous DMSO for your stock solution. Water content in DMSO can promote hydrolysis.

  • Storage Conditions: Verify that your stock solutions are stored at the recommended temperatures and protected from light.

  • Aliquoting: Confirm that you are using single-use aliquots to avoid repeated freeze-thaw cycles.

Step 2: Assess Potential for Hydrolytic Degradation

Tyrphostins can be susceptible to hydrolysis, which involves the cleavage of the molecule by water. This can be influenced by the pH of your experimental medium.

  • Hypothesis: The aqueous environment of your cell culture medium or buffer is causing the degradation of this compound.

  • Recommendation: If you suspect degradation in your working solution, prepare it fresh immediately before each experiment. Minimize the time the compound spends in aqueous solution before being added to your experimental system.

Step 3: Consider Photodegradation

Exposure to light can provide the energy for chemical reactions that lead to degradation.

  • Hypothesis: The compound is degrading due to exposure to ambient or experimental light sources.

  • Recommendation: Protect your stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experimental manipulations under subdued lighting conditions where possible.

Quantitative Data Summary

ParameterRecommendationSource
Storage of Solid Store at -20°C for up to 24 months, kept tightly sealed.[1]
Stock Solution Solvent DMSO[3]
Stock Solution Storage Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months.
Freeze-Thaw Cycles Avoid multiple cycles.
Working Solution Prepare fresh for each experiment.
Light Sensitivity Protect from light.

Experimental Protocols

Protocol: Assessment of this compound Stability in Experimental Medium

This protocol provides a framework to assess the stability of this compound in your specific experimental conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the degradation rate of this compound in a specific aqueous medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your experimental aqueous medium (e.g., cell culture medium, buffer)

  • HPLC or LC-MS system

  • Appropriate column (e.g., C18) and mobile phases

  • Incubator set to your experimental temperature

Methodology:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Working Solution: Dilute the stock solution in your experimental medium to your final working concentration (e.g., 10 µM).

  • Time-Course Incubation:

    • Dispense aliquots of the working solution into separate, light-protected tubes.

    • Incubate the tubes at your experimental temperature (e.g., 37°C).

    • Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The t=0 sample should be collected and immediately analyzed or stored at -80°C.

  • Sample Analysis:

    • At each time point, quench any potential further degradation by freezing the sample at -80°C until analysis.

    • Analyze the concentration of the parent this compound in each sample using a validated HPLC or LC-MS method.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the percentage of the compound remaining at each time point relative to the t=0 sample. This will give you an indication of the stability of this compound under your experimental conditions.

Visualizations

Signaling Pathways

This compound is a known inhibitor of Casein Kinase II (CK2) and the p210bcr-abl tyrosine kinase. Understanding these pathways can provide context for your experimental results.

CK2_Signaling_Pathway cluster_input Upstream Signals cluster_ck2 CK2 Holoenzyme cluster_downstream Downstream Pathways Growth_Factors Growth Factors CK2 Casein Kinase II (CK2) Growth_Factors->CK2 Wnt Wnt Wnt->CK2 PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt NF_kappaB NF-κB Pathway CK2->NF_kappaB Cell_Cycle Cell Cycle Progression CK2->Cell_Cycle Apoptosis Apoptosis Inhibition CK2->Apoptosis Tyrphostin_AG1112 This compound Tyrphostin_AG1112->CK2 BCR_Abl_Signaling_Pathway cluster_bcrabl BCR-Abl Oncoprotein cluster_downstream_bcr Downstream Pathways cluster_outcomes Cellular Outcomes BCR_Abl p210bcr-abl (Constitutively Active Tyrosine Kinase) RAS_MAPK RAS/MAPK Pathway BCR_Abl->RAS_MAPK PI3K_Akt_bcr PI3K/Akt Pathway BCR_Abl->PI3K_Akt_bcr JAK_STAT JAK/STAT Pathway BCR_Abl->JAK_STAT Proliferation Cell Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt_bcr->Apoptosis_Inhibition JAK_STAT->Proliferation Tyrphostin_AG1112_bcr This compound Tyrphostin_AG1112_bcr->BCR_Abl Stability_Workflow A Prepare 10 mM Stock in Anhydrous DMSO B Dilute to Working Concentration in Experimental Medium A->B C Incubate at Experimental Temperature (e.g., 37°C) B->C D Collect Samples at Time Points (0, 1, 2, 4, 8, 24h) C->D E Analyze by HPLC or LC-MS D->E F Plot Concentration vs. Time E->F G Determine Degradation Rate F->G Troubleshooting_Tree Start Inconsistent/Low Activity of this compound Q1 Are you preparing fresh working solutions daily? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are stock solutions aliquoted and stored properly (-20°C/-80°C)? A1_Yes->Q2 Sol1 Prepare working solutions fresh daily. Minimize time in aqueous buffer. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are solutions protected from light? A2_Yes->Q3 Sol2 Aliquot stock solutions to avoid freeze-thaw cycles. Store at recommended temperatures. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End If issues persist, consider performing a stability test (see protocol). A3_Yes->End Sol3 Use amber vials or foil to protect all solutions from light. A3_No->Sol3

References

Validation & Comparative

Tyrphostin AG1112: A Comparative Analysis of its Efficacy in Targeting Bcr-Abl Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of Tyrphostin AG1112 against alternative Bcr-Abl inhibitors, supported by experimental data.

The constitutively active Bcr-Abl tyrosine kinase is a hallmark of Chronic Myeloid Leukemia (CML), driving aberrant cell proliferation and survival. Targeting the phosphorylation activity of Bcr-Abl is a cornerstone of CML therapy. This guide provides a comparative analysis of this compound, an early-generation tyrosine kinase inhibitor, against other established Bcr-Abl inhibitors, with a focus on their effects on Bcr-Abl phosphorylation.

Performance Comparison

This compound has been demonstrated to be a potent inhibitor of the p210Bcr-Abl tyrosine kinase.[1][2] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50) for Bcr-Abl phosphorylation, is presented below in comparison to other well-established Bcr-Abl tyrosine kinase inhibitors (TKIs). It is important to note that these IC50 values are compiled from various studies and may have been determined using different experimental methodologies, which can influence the precise values.

InhibitorIC50 for Bcr-Abl Phosphorylation (in K562 cells)Drug Class
This compound 2 µM [2]Tyrphostin
Imatinib~0.5 µM[3]2-phenylaminopyrimidine derivative
Nilotinib<30 nM2-phenylaminopyrimidine derivative
Dasatinib<1 nMSrc/Abl inhibitor
Ponatinib~0.44 nM (for wild-type ABL)[4]Multi-targeted TKI

Note: The IC50 values for Nilotinib and Dasatinib are generally reported to be in the nanomolar range, indicating significantly higher potency compared to this compound and Imatinib in inhibiting Bcr-Abl kinase activity.

Bcr-Abl Signaling Pathway and Inhibition

The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways crucial for leukemogenesis. This compound, like other ATP-competitive inhibitors, targets the kinase domain of Bcr-Abl, preventing the transfer of phosphate from ATP to tyrosine residues on its substrates. This blockade inhibits the activation of key signaling pathways responsible for cell proliferation and survival.

Bcr_Abl_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Grb2 Grb2 Bcr_Abl->Grb2 PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Tyrphostin This compound Tyrphostin->Bcr_Abl

Caption: Bcr-Abl signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Validating Inhibitor Effect

The validation of this compound's effect on Bcr-Abl phosphorylation typically involves a series of in vitro and cell-based assays. A general workflow is outlined below.

Experimental_Workflow cluster_assays Phosphorylation Assays start Start: CML Cell Line (e.g., K562) treatment Treat cells with varying concentrations of This compound and control inhibitors start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis western Western Blot (Anti-phospho-Bcr-Abl) lysis->western elisa ELISA (Capture Bcr-Abl, Detect Phosphorylation) lysis->elisa analysis Data Analysis: Determine IC50 values western->analysis elisa->analysis comparison Compare IC50 with alternative inhibitors analysis->comparison end Conclusion on relative potency comparison->end

Caption: General experimental workflow for assessing Bcr-Abl phosphorylation inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor efficacy. Below are protocols for key experiments cited in the validation of this compound and other Bcr-Abl inhibitors.

Cell Culture and Treatment
  • Cell Line: K562, a human CML cell line positive for the Philadelphia chromosome, is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Preparation: this compound and other inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the cell culture medium.

  • Treatment: K562 cells are seeded at a density of 1 x 10^6 cells/mL and treated with varying concentrations of the inhibitors or a DMSO vehicle control for a specified period (e.g., 2-24 hours).

Western Blot for Bcr-Abl Phosphorylation
  • Cell Lysis: After treatment, cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated Bcr-Abl (e.g., anti-phospho-Abl Tyr245). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The membrane is often stripped and re-probed with an antibody against total Bcr-Abl or a housekeeping protein (e.g., GAPDH or β-actin) for loading control.

  • Densitometry: The intensity of the phosphorylated Bcr-Abl bands is quantified using densitometry software and normalized to the total Bcr-Abl or loading control.

Cellular ELISA for Bcr-Abl Phosphorylation
  • Cell Lysis: Treated K562 cells are lysed as described for Western blotting.

  • Coating: A 96-well microplate is coated with a capture antibody specific for Bcr-Abl (e.g., anti-Abl antibody) overnight at 4°C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Cell lysates are added to the wells and incubated for 2 hours at room temperature to allow the capture of Bcr-Abl protein.

  • Detection: After washing, a detection antibody that specifically recognizes phosphorylated tyrosine residues (e.g., anti-phosphotyrosine-HRP conjugate) is added to the wells and incubated for 1-2 hours at room temperature.

  • Substrate Addition: The plate is washed again, and a colorimetric HRP substrate (e.g., TMB) is added. The reaction is stopped with a stop solution.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is proportional to the amount of phosphorylated Bcr-Abl in the sample.

Conclusion

This compound demonstrates clear inhibitory activity against Bcr-Abl phosphorylation. However, when compared to second and third-generation TKIs such as Nilotinib, Dasatinib, and Ponatinib, its potency is significantly lower, as indicated by its micromolar IC50 value. While this compound was a valuable tool in the early exploration of Bcr-Abl inhibition, the development of more potent and specific inhibitors has largely superseded its clinical potential for CML treatment. Nevertheless, it remains a useful reference compound for in vitro studies of Bcr-Abl signaling and inhibitor screening. Researchers should consider the comparative data and detailed protocols provided in this guide to make informed decisions when selecting and validating inhibitors for their specific research needs.

References

Confirming CKII Inhibition in Cells: A Comparative Guide to Tyrphostin AG1112 and Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the role of Casein Kinase II (CKII), confirming the specific inhibition of this kinase within a cellular context is a critical step. This guide provides a comparative overview of methodologies to validate the efficacy of Tyrphostin AG1112 as a CKII inhibitor and contrasts its performance with other commonly used inhibitors. Detailed experimental protocols and supporting data are presented to aid in the design and interpretation of studies aimed at confirming CKII inhibition.

Comparison of CKII Inhibitors

A crucial aspect of selecting an appropriate inhibitor is understanding its potency and specificity. The following table summarizes the cellular inhibitory concentrations (IC50) of this compound and other well-characterized CKII inhibitors. It is important to note that while this compound is a potent inhibitor of CKII, it also exhibits activity against other kinases, a factor that must be considered in experimental design.

InhibitorTargetCellular IC50Off-Target Effects (IC50)
This compound CKII Data not available in a direct cellular CKII assay p210bcr-abl (2 µM), EGFR (15 µM), PDGFR (20 µM)[1][2]
Silmitasertib (CX-4945)CKII~1 µM (in various cancer cell lines)[3]FLT3 (35 nM), PIM1 (46 nM), CDK1 (56 nM) in cell-free assays, but inactive in cell-based assays at 10 µM.[4] Also inhibits DYRK1A (160 nM) and GSK3β (190 nM)[4]
TBB (4,5,6,7-Tetrabromobenzotriazole)CKII~3.5-5 µM (in CEM and U2OS cells)Moderately inhibits Phosphorylase kinase, GSK3, and CDK2/cyclin A at concentrations 10-fold higher than its IC50 for CKII.
D4476CK10.3 µM (for CK1δ)ALK5 (0.5 µM), p38α MAP kinase (12 µM). Does not inhibit PKB, SGK, or GSK-3β.

Experimental Protocols for Confirming CKII Inhibition

To rigorously confirm CKII inhibition by this compound or other compounds in a cellular environment, a multi-pronged approach is recommended. This typically involves assessing the phosphorylation status of known CKII substrates and directly measuring CKII activity from cell lysates.

Western Blot Analysis of CKII Substrate Phosphorylation

This is an indirect but highly effective method to observe the downstream consequences of CKII inhibition in cells. A reduction in the phosphorylation of a specific CKII substrate upon treatment with an inhibitor is strong evidence of target engagement.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other inhibitors for a predetermined duration. Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a known CKII substrate (e.g., phospho-Akt Ser129, phospho-CDC37 Ser13) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) and to the total protein level of the CKII substrate. A dose-dependent decrease in the phosphorylated substrate signal in inhibitor-treated cells compared to the control indicates CKII inhibition.

Immunoprecipitation-Kinase Assay (IP-Kinase Assay)

This method directly measures the enzymatic activity of CKII immunoprecipitated from treated and untreated cells.

Protocol:

  • Cell Lysis: Following treatment with the inhibitor, lyse the cells as described in the Western Blot protocol.

  • Immunoprecipitation of CKII:

    • Incubate the cell lysates with an anti-CKIIα antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.

    • Pellet the beads by centrifugation and wash them several times with lysis buffer followed by kinase assay buffer to remove non-specific binding.

  • In Vitro Kinase Reaction:

    • Resuspend the beads in kinase assay buffer containing a specific CKII peptide substrate (e.g., RRRADDSDDDDD) and [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 20-30 minutes.

  • Detection of Substrate Phosphorylation:

    • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Analysis: A significant decrease in the radioactive signal in samples from inhibitor-treated cells compared to the control indicates a reduction in CKII activity.

Visualizing CKII's Role and Inhibition Strategy

To better understand the context of CKII inhibition, the following diagrams illustrate a key signaling pathway involving CKII and a general workflow for confirming inhibitor activity.

CKII_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates (Thr308) Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival CK2 CK2 CK2->Akt Phosphorylates (Ser129) (Full Activation) PTEN PTEN CK2->PTEN Inhibits PTEN->PIP3 Inhibits

Caption: Simplified PI3K/Akt signaling pathway showing CK2's role in Akt activation.

Experimental_Workflow cluster_0 Method A: Western Blot cluster_1 Method B: IP-Kinase Assay Cell_Culture 1. Cell Culture & Treatment (e.g., this compound) Cell_Lysis 2. Cell Lysis (with phosphatase inhibitors) Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4a. SDS-PAGE & Transfer Protein_Quant->SDS_PAGE IP 4b. Immunoprecipitation (CKII) Protein_Quant->IP Immunoblot 5a. Immunoblot (Phospho-specific antibody) SDS_PAGE->Immunoblot Detection_WB 6a. Detection & Analysis Immunoblot->Detection_WB Kinase_Assay 5b. In Vitro Kinase Assay (Peptide substrate, [γ-³²P]ATP) IP->Kinase_Assay Detection_KA 6b. Scintillation Counting Kinase_Assay->Detection_KA

Caption: Workflow for confirming cellular CKII inhibition.

References

Tyrphostin AG1112: A Comparative Analysis Against Other Tyrphostin Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Tyrphostin AG1112 with other notable tyrphostin compounds, namely Tyrphostin AG490 and Tyrphostin AG126. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Introduction to Tyrphostins

Tyrphostins are a class of synthetic compounds that function as inhibitors of protein tyrosine kinases (PTKs). By competing with ATP at the kinase domain's catalytic site, they effectively block the phosphorylation of tyrosine residues on substrate proteins. This inhibition disrupts signal transduction pathways that are often constitutively active in various pathological conditions, including cancer and inflammatory diseases.

This compound: Profile and Mechanism of Action

This compound is recognized as a potent inhibitor of Casein Kinase II (CKII) and the p210bcr-abl tyrosine kinase. Its primary mechanism involves ATP-competitive inhibition of these kinases, leading to the induction of cell differentiation and growth arrest in specific cell lines.

Comparative Analysis: AG1112 vs. Other Tyrphostins

This section details the comparative inhibitory activities and target specificities of this compound, AG490, and AG126.

Quantitative Data: Inhibitory Concentration (IC50)

The following tables summarize the reported IC50 values for each compound against various protein tyrosine kinases. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Table 1: IC50 Values for this compound

Target KinaseIC50 (µM)Cell Line/System
p210bcr-abl2p210bcr-abl expressing cells
EGFR15EGFR expressing cells
PDGFR20PDGFR expressing cells

Table 2: IC50 Values for Tyrphostin AG490

Target KinaseIC50 (µM)Cell Line/System
JAK2~10In vitro kinase assay
JAK3~20In vitro kinase assay
EGFR0.1 - 2In vitro kinase assay
ErbB213.5In vitro kinase assay

Table 3: Inhibitory Activity of Tyrphostin AG126

Target/EffectObservationConcentration
ERK1/ERK2 PhosphorylationInhibition25-50 µM
Anti-inflammatory effectsReduction of inflammation in animal models1-10 mg/kg

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by the tyrphostin compounds discussed.

Bcr_Abl_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Bcr_Abl Bcr-Abl (Constitutively Active) Grb2_Sos Grb2/Sos Bcr_Abl->Grb2_Sos PI3K PI3K Bcr_Abl->PI3K STAT5 STAT5 Bcr_Abl->STAT5 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation AG1112 This compound AG1112->Bcr_Abl Inhibits

Caption: Bcr-Abl Signaling Pathway and Inhibition by this compound.

EGFR_PDGFR_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PDGFR PDGFR PI3K PI3K PDGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation AG1112 This compound AG1112->EGFR Inhibits AG1112->PDGFR Inhibits AG490 Tyrphostin AG490 AG490->EGFR Inhibits

Caption: EGFR and PDGFR Signaling Pathways and Inhibition by Tyrphostins.

Jak_STAT_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Translocates to Nucleus AG490 Tyrphostin AG490 AG490->JAK Inhibits

Caption: Jak-STAT Signaling Pathway and Inhibition by Tyrphostin AG490.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of tyrphostin compounds.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a tyrphostin compound against a specific protein tyrosine kinase.

Materials:

  • Purified recombinant protein tyrosine kinase (e.g., Bcr-Abl, EGFR, JAK2)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Tyrphostin compound of interest

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well microtiter plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the tyrphostin compound in DMSO and then in kinase reaction buffer.

  • In a 96-well plate, add the kinase, peptide substrate, and the diluted tyrphostin compound to each well.

  • Initiate the kinase reaction by adding a specific concentration of ATP to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution or by proceeding directly to the detection step.

  • Add the detection reagent according to the manufacturer's protocol to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percentage of kinase inhibition for each tyrphostin concentration relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a tyrphostin compound on the proliferation and viability of cancer cell lines.

Materials:

  • Cancer cell line (e.g., K562 for Bcr-Abl, A431 for EGFR)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Tyrphostin compound of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the tyrphostin compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the tyrphostin compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the control group.

  • Determine the concentration of the tyrphostin that inhibits cell growth by 50% (GI50) by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion

This compound demonstrates potent inhibitory activity against Bcr-Abl, EGFR, and PDGFR. In comparison, Tyrphostin AG490 shows strong inhibition of the JAK/STAT pathway and also targets EGFR. Tyrphostin AG126 has been shown to inhibit ERK phosphorylation and exhibits anti-inflammatory properties. The choice of a specific tyrphostin for research or therapeutic development will depend on the target pathway and the desired biological outcome. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the selection and application of these compounds. It is recommended to perform in-house comparative studies under identical experimental conditions for the most accurate assessment of relative potency and selectivity.

Tyrphostin AG1112 vs. Imatinib: A Comparative Analysis in CML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tyrphostin AG1112 and Imatinib, two tyrosine kinase inhibitors (TKIs), focusing on their performance in Chronic Myeloid Leukemia (CML) cell lines. The comparison is supported by experimental data on their mechanisms of action, inhibitory concentrations, and effects on apoptosis, providing a valuable resource for preclinical research and drug development.

Introduction

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, which results in the constitutively active BCR-ABL fusion protein. This oncoprotein's tyrosine kinase activity drives uncontrolled cell proliferation and is the primary target for CML therapies. Imatinib (Gleevec) was the first-in-class TKI that revolutionized CML treatment by specifically targeting the ATP-binding site of the BCR-ABL kinase.[1][2] Tyrphostins, a broader class of TKIs, were instrumental in early research on kinase inhibition. This compound, specifically, has been shown to inhibit the p210bcr-abl tyrosine kinase, providing a basis for comparison against the clinical standard, Imatinib.[3]

Mechanism of Action

Both Imatinib and this compound function by inhibiting the tyrosine kinase activity of the BCR-ABL oncoprotein. This inhibition blocks downstream signaling pathways responsible for cell proliferation and survival.

  • Imatinib: As a 2-phenylaminopyrimidine derivative, Imatinib binds to the ATP-binding pocket of the ABL kinase domain when it is in an inactive conformation.[1] This competitive inhibition prevents the transfer of phosphate from ATP to tyrosine residues on various substrates, thereby blocking signal transduction to the nucleus and inducing apoptosis in the leukemic cells. Its high selectivity for BCR-ABL, c-KIT, and PDGFR kinases contributes to its efficacy and manageable side-effect profile.

  • This compound: This agent also targets the BCR-ABL tyrosine kinase. Its inhibitory action leads to a reduction in the autophosphorylation of the p210 BCR-ABL protein. This blockade of kinase activity induces a specific growth arrest and promotes the differentiation of CML cells, such as K562, into a more mature state.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K_AKT PI3K/AKT BCR_ABL->PI3K_AKT RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival, & Differentiation Block RAF_MEK_ERK->Proliferation STAT5->Proliferation PI3K_AKT->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibit AG1112 This compound AG1112->BCR_ABL Inhibit

Caption: Simplified BCR-ABL signaling pathway and points of inhibition.

Quantitative Data Comparison

The efficacy of kinase inhibitors is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The data below summarizes the IC50 values for this compound and Imatinib from studies on CML cell lines.

CompoundCML Cell LineAssay TypeResult (IC50)Notes
This compound K562p210bcr-abl Kinase Inhibition2 µMMeasures direct inhibition of kinase phosphorylation.
Imatinib K562Cell Viability (MTT Assay)0.183 µMMeasured after 48 hours of treatment.
Imatinib K562Bcr-Abl Phosphorylation~0.5 µMMeasures inhibition of kinase phosphorylation in cells.
Imatinib KU812Cell Viability (MTT Assay)~0.25 µMValue estimated from graphical data after 48h.
Imatinib KCL22Cell Viability (MTT Assay)~0.4 µMValue estimated from graphical data after 48h.

Apoptosis Induction

A primary outcome of BCR-ABL inhibition is the induction of apoptosis (programmed cell death) in CML cells.

  • Imatinib: Studies have demonstrated that Imatinib induces apoptosis in a time- and dose-dependent manner. In K562 cells, treatment with 1.0 µM Imatinib for 72 hours resulted in a significant increase in the apoptotic cell population. At a higher concentration of 5.0 µM, Imatinib induced apoptosis in nearly 70% of K562 cells within 24 hours. The mechanism involves the pro-apoptotic protein Bim.

  • This compound: While primarily characterized as inducing growth arrest and differentiation in K562 cells, the inhibition of the constitutively active BCR-ABL kinase, a potent survival signal, implies a pro-apoptotic effect. Other tyrphostins, such as AG17 and AG490, have been shown to induce apoptosis in various cancer cell lines, suggesting this is a common feature of this class of inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.

Cell Viability - MTT Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: K562 cells, which grow in suspension, are collected during their logarithmic growth phase. The cell suspension is adjusted to a density of 1 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). 100 µL of the cell suspension (10,000 cells) is added to each well of a 96-well plate.

  • Drug Treatment: Serial dilutions of this compound or Imatinib are prepared in the culture medium. The medium is carefully removed from the wells and replaced with 100 µL of the medium containing the respective drug concentrations. A vehicle control (e.g., 0.1% DMSO) is included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plate is then incubated for an additional 4 hours at 37°C.

  • Solubilization: 100 µL of MTT solvent (e.g., acidic isopropanol or DMSO) is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

G start Start: CML Cell Culture (e.g., K562) seed Seed 10,000 cells/well in 96-well plate start->seed treat Add Drug Dilutions (AG1112 or Imatinib) seed->treat incubate Incubate for 48-72 hours (37°C, 5% CO2) treat->incubate add_mtt Add 10 µL MTT Reagent (5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add 100 µL Solubilization Buffer incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end End: Calculate IC50 read->end

Caption: Standard experimental workflow for an MTT cell viability assay.
Apoptosis Assay - Annexin V Staining

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

  • Cell Treatment: K562 cells are cultured and treated with the desired concentrations of this compound or Imatinib for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Cells are collected by centrifugation at 300 x g for 5 minutes.

  • Washing: The cell pellet is washed twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Staining: Cells are resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Analysis: The stained cells are analyzed promptly by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot for BCR-ABL Phosphorylation

This technique is used to detect the phosphorylation status of the BCR-ABL protein, a direct measure of kinase activity.

  • Cell Lysis: After drug treatment, K562 cells are harvested and lysed in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20 µg) are mixed with Laemmli sample buffer, boiled, and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated tyrosine (e.g., anti-phosphotyrosine clone 4G10) or phospho-BCR-ABL. A separate blot is incubated with an antibody for total BCR-ABL or a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with a CCD-based imager. Band intensity is quantified using image analysis software.

Conclusion

Both this compound and Imatinib effectively inhibit the BCR-ABL tyrosine kinase, the molecular driver of CML. The available data indicates that Imatinib is significantly more potent in CML cell lines, demonstrating inhibitory effects on cell viability and kinase activity at sub-micromolar concentrations, whereas this compound's kinase inhibition is observed at a low-micromolar concentration. Imatinib has a well-documented ability to potently induce apoptosis. While this compound's primary described effect is growth arrest and differentiation, its inhibition of the central CML survival signal makes it a relevant tool for studying BCR-ABL signaling. This guide highlights the superior potency of Imatinib, justifying its established role as a cornerstone of CML therapy, while acknowledging the historical and research value of broader-spectrum inhibitors like this compound.

References

A Comparative Guide to Bcr-Abl Inhibition: Tyrphostin AG1112 vs. Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two Bcr-Abl tyrosine kinase inhibitors: Tyrphostin AG1112 and dasatinib. The constitutively active Bcr-Abl tyrosine kinase is the hallmark of chronic myeloid leukemia (CML), making it a critical target for therapeutic intervention. This document summarizes their mechanisms of action, inhibitory potency, and specificity, supported by experimental data and detailed protocols to aid in research and development.

Executive Summary

Dasatinib is a highly potent, second-generation tyrosine kinase inhibitor with a multi-targeted profile, effectively inhibiting both the active and inactive conformations of the Bcr-Abl kinase.[1][2] In contrast, this compound is an earlier-generation Bcr-Abl kinase blocker that has been shown to induce differentiation in CML cells.[3] While both compounds target the oncoprotein Bcr-Abl, they exhibit significant differences in their potency and kinase selectivity. Dasatinib's broader kinase profile includes potent inhibition of SRC family kinases, which are implicated in CML pathogenesis.[1][4]

Data Presentation: Quantitative Comparison of Inhibitors

The following table summarizes the available quantitative data for this compound and dasatinib, focusing on their inhibitory concentration (IC50) against Bcr-Abl and other relevant kinases.

InhibitorTargetIC50 ValueCell Line/Assay ConditionReference
This compound p210 Bcr-Abl2 µMCellular assay
EGFR15 µMCellular assay
PDGFR20 µMCellular assay
Dasatinib Bcr-Abl (unmutated)0.8 nMin vitro kinase assay
Bcr-Abl (unmutated)4.6 nMK562 cells (48h)
c-ABL9 nMKinase activity assay
SRC Family Kinases (e.g., LYN, SRC)Sub-nanomolar to low nanomolar rangeVarious
c-KITLow nanomolar rangeVarious
PDGFRβLow nanomolar rangeVarious

Mechanism of Action and Specificity

This compound is a member of the tyrphostin family of protein tyrosine kinase inhibitors. It acts as a Bcr-Abl kinase blocker, leading to the inhibition of its downstream signaling and inducing erythroid differentiation in CML cell lines like K562. Its kinase selectivity profile appears to be narrower than that of dasatinib, with reported activity against EGFR and PDGFR at higher micromolar concentrations.

Dasatinib is a potent, ATP-competitive inhibitor that targets multiple tyrosine kinases. A key feature of dasatinib is its ability to bind to both the active and inactive conformations of the ABL kinase domain, which contributes to its high potency and efficacy against many imatinib-resistant Bcr-Abl mutations. Beyond Bcr-Abl, dasatinib is a potent inhibitor of SRC family kinases (SFKs), c-KIT, ephrin receptors, and PDGFRβ. The inhibition of SFKs is particularly relevant in CML, as these kinases can be activated by Bcr-Abl and contribute to the malignant phenotype.

Bcr-Abl Signaling Pathway and Inhibition

The Bcr-Abl oncoprotein constitutively activates several downstream signaling pathways crucial for cell proliferation, survival, and inhibition of apoptosis. The diagram below illustrates these key pathways and the points of inhibition by this compound and dasatinib.

Bcr_Abl_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Bcr_Abl Bcr-Abl (Constitutively Active Kinase) GRB2_SOS GRB2/SOS Bcr_Abl->GRB2_SOS PI3K PI3K Bcr_Abl->PI3K JAK JAK Bcr_Abl->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Inhibition of Apoptosis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT5 STAT5 JAK->STAT5 STAT5->Transcription AG1112 This compound AG1112->Bcr_Abl Dasatinib Dasatinib Dasatinib->Bcr_Abl

Caption: Bcr-Abl signaling pathways and points of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments used to compare the efficacy of this compound and dasatinib.

Bcr-Abl Kinase Activity Assay (Cellular Autophosphorylation)

This assay measures the ability of the inhibitors to block the autophosphorylation of Bcr-Abl within a cellular context.

  • Cell Culture: Culture a Bcr-Abl positive cell line (e.g., K562) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Inhibitor Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound or dasatinib for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After incubation, pellet the cells by centrifugation and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Immunoprecipitation (Optional but Recommended): Incubate the cell lysates with an anti-Abl antibody to specifically pull down Bcr-Abl.

  • Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated tyrosine (e.g., 4G10) to detect active Bcr-Abl. Subsequently, strip the membrane and re-probe with an antibody for total Bcr-Abl as a loading control.

  • Detection and Analysis: Use a chemiluminescent substrate to visualize the protein bands and quantify the band intensities. Calculate the ratio of phosphorylated Bcr-Abl to total Bcr-Abl for each inhibitor concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the inhibitors on the metabolic activity of CML cells, which is an indicator of cell viability.

  • Cell Seeding: Plate Bcr-Abl positive cells (e.g., K562) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Addition: Add serial dilutions of this compound or dasatinib to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the comparative evaluation of this compound and dasatinib.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture CML Cell Line Culture (e.g., K562) Kinase_Assay Bcr-Abl Kinase Assay (Cellular Autophosphorylation) Cell_Culture->Kinase_Assay Viability_Assay Cell Viability Assay (MTT) Cell_Culture->Viability_Assay Inhibitor_Prep Inhibitor Preparation (this compound & Dasatinib) Inhibitor_Prep->Kinase_Assay Inhibitor_Prep->Viability_Assay IC50_Kinase IC50 Determination (Kinase Inhibition) Kinase_Assay->IC50_Kinase IC50_Viability IC50 Determination (Cell Viability) Viability_Assay->IC50_Viability Comparison Comparative Analysis of Potency and Efficacy IC50_Kinase->Comparison IC50_Viability->Comparison

Caption: Workflow for comparing Bcr-Abl inhibitors.

Conclusion

Dasatinib emerges as a significantly more potent inhibitor of Bcr-Abl than this compound, with an IC50 in the nanomolar range compared to the micromolar concentration required for this compound. Furthermore, dasatinib's multi-targeted nature, particularly its potent inhibition of SRC family kinases, offers a broader mechanism of action that may be beneficial in overcoming resistance mechanisms. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the nuances of these two Bcr-Abl inhibitors. For drug development professionals, the data underscores the evolution of Bcr-Abl inhibitors towards higher potency and broader, yet more specific, targeting of key oncogenic pathways.

References

Tyrphostin AG1112: A Comparative Analysis of Tyrosine Kinase Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitor (TKI) Tyrphostin AG1112 with other well-characterized TKIs. While comprehensive kinome-wide screening data for this compound is not extensively available in the public domain, this document synthesizes the existing data on its known targets and compares its specificity profile to that of other prominent TKIs. This objective analysis is supported by quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways to aid in research and drug development decisions.

Introduction to this compound

This compound is a member of the tyrphostin family of compounds, which are synthetic molecules designed to inhibit protein tyrosine kinases. It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of substrate proteins. Understanding the specificity of this compound is crucial for its potential application as a research tool and for assessing its therapeutic potential.

Quantitative Comparison of Kinase Inhibition

The inhibitory activity of this compound has been characterized against several key tyrosine kinases. To provide a clear comparison of its specificity, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other widely used TKIs against various kinases. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (µM)Imatinib IC50 (µM)Gefitinib IC50 (µM)Sunitinib IC50 (µM)Dasatinib IC50 (µM)
p210bcr-abl 2[1]0.25>1000.08<0.001
EGFR 15[1]>1000.037 2.20.001-0.01
PDGFRβ 20[1]0.1>1000.002 0.028
c-Kit Not Available0.1 >1000.009<0.001
VEGFR2 Not Available>100>1000.009 0.001-0.01
Src Not Available>10>100.11<0.001
CK2 (Casein Kinase II) Potent Inhibitor Not a primary targetNot a primary targetNot a primary targetNot a primary target

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a common method for determining the IC50 value of a kinase inhibitor using a fluorescence-based assay.

Objective: To quantify the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Materials:

  • Recombinant purified kinase (e.g., p210bcr-abl, EGFR, PDGFRβ)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorescent detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader capable of fluorescence detection

  • 384-well microplates

Procedure:

  • Compound Preparation: A serial dilution of the test inhibitor is prepared in the kinase assay buffer. A control with solvent only (no inhibitor) is also prepared.

  • Kinase Reaction Setup: The recombinant kinase and the specific peptide substrate are added to the wells of the microplate.

  • Inhibitor Addition: The serially diluted inhibitor is added to the respective wells.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: The fluorescent detection reagent is added to each well. This reagent measures the amount of ADP produced, which is directly proportional to the kinase activity.

  • Data Acquisition: The fluorescence intensity is measured using a microplate reader.

  • Data Analysis: The fluorescence data is normalized to the control (100% activity) and a no-enzyme control (0% activity). The IC50 value is determined by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G Workflow for In Vitro Kinase Assay A Prepare Serial Dilution of Inhibitor C Add Inhibitor to Wells A->C B Add Kinase and Substrate to Microplate B->C D Initiate Reaction with ATP C->D E Incubate at Controlled Temperature D->E F Add Fluorescent Detection Reagent E->F G Measure Fluorescence F->G H Calculate % Inhibition and Determine IC50 G->H

Workflow for In Vitro Kinase Assay
Cell-Based Assay for Kinase Inhibition

This protocol outlines a general method to assess the inhibitory effect of a compound on a specific kinase within a cellular context.

Objective: To determine the ability of an inhibitor to block the phosphorylation of a kinase's downstream target in living cells.

Materials:

  • Cell line expressing the target kinase (e.g., K562 for p210bcr-abl, A431 for EGFR)

  • Cell culture medium and supplements

  • Test inhibitor (e.g., this compound)

  • Stimulating ligand (if required, e.g., EGF for EGFR)

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the target protein)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment: Cells are seeded in culture plates and allowed to attach. The cells are then treated with various concentrations of the inhibitor for a specific duration.

  • Stimulation (if applicable): For receptor tyrosine kinases like EGFR, cells are stimulated with the corresponding ligand (e.g., EGF) to induce kinase activity.

  • Cell Lysis: The cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for the subsequent steps.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein. A separate blot may be performed with an antibody against the total target protein as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to a detectable marker, and the signal is visualized.

  • Densitometry Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and normalized to the total protein levels. This allows for the determination of the inhibitor's effect on kinase activity within the cell.

G Workflow for Cell-Based Kinase Inhibition Assay A Seed and Culture Cells B Treat Cells with Inhibitor A->B C Stimulate with Ligand (if needed) B->C D Lyse Cells and Quantify Protein C->D E Western Blot for Phospho- and Total Protein D->E F Densitometry and Analysis E->F

Workflow for Cell-Based Kinase Inhibition Assay

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and the points of inhibition for various TKIs.

p210bcr-abl Signaling Pathway

The p210bcr-abl fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival.

G p210bcr-abl Signaling Pathway cluster_inhibitors Inhibitors BCR_ABL p210bcr-abl Grb2 Grb2 BCR_ABL->Grb2 PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival STAT STAT JAK->STAT STAT->Survival AG1112 This compound AG1112->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL

p210bcr-abl Signaling and TKI Inhibition
EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates, activating downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which regulate cell growth, proliferation, and survival.

G EGFR Signaling Pathway cluster_inhibitors Inhibitors EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival AG1112 This compound AG1112->EGFR Gefitinib Gefitinib Gefitinib->EGFR

EGFR Signaling and TKI Inhibition
PDGFR Signaling Pathway

The Platelet-Derived Growth Factor Receptor (PDGFR) is a receptor tyrosine kinase involved in cell growth, proliferation, and migration. Ligand binding induces dimerization and autophosphorylation, activating similar downstream pathways to EGFR.

G PDGFR Signaling Pathway cluster_inhibitors Inhibitors PDGF PDGF PDGFR PDGFR PDGF->PDGFR Grb2 Grb2 PDGFR->Grb2 PI3K PI3K PDGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Migration Migration Akt->Migration AG1112 This compound AG1112->PDGFR Sunitinib Sunitinib Sunitinib->PDGFR

PDGFR Signaling and TKI Inhibition
Casein Kinase II (CK2) Signaling

Casein Kinase II (CK2) is a serine/threonine kinase that is constitutively active and phosphorylates a wide range of substrates, playing a role in cell growth, proliferation, and survival. It is involved in several signaling pathways, including the PI3K/Akt and NF-κB pathways.

G Casein Kinase II (CK2) Signaling cluster_inhibitors Inhibitors CK2 CK2 Akt Akt CK2->Akt IκB IκB CK2->IκB Inhibits Survival Survival Akt->Survival NFκB NFκB IκB->NFκB Inhibits Proliferation Proliferation NFκB->Proliferation AG1112 This compound AG1112->CK2

CK2 Signaling and Inhibition by this compound

Discussion of Specificity

Based on the available data, this compound exhibits inhibitory activity against p210bcr-abl, EGFR, and PDGFR in the low micromolar range. Its potency against p210bcr-abl is the highest among these three tyrosine kinases. Notably, this compound is also a potent inhibitor of the serine/threonine kinase Casein Kinase II.

In comparison to other TKIs:

  • Imatinib is highly selective for Bcr-Abl, c-Kit, and PDGFR, with significantly higher potency against Bcr-Abl than this compound.

  • Gefitinib is a highly potent and selective inhibitor of EGFR, with much greater potency against this target than this compound.

  • Sunitinib is a multi-targeted TKI that potently inhibits VEGFRs and PDGFRs, with greater potency against PDGFR than this compound.

  • Dasatinib is a potent, multi-targeted inhibitor of Bcr-Abl and Src family kinases, demonstrating significantly higher potency against Bcr-Abl than this compound.

The specificity of a TKI is a critical determinant of its therapeutic window and potential off-target effects. While this compound shows activity against several important oncogenic kinases, its broader kinome-wide selectivity profile remains to be fully elucidated. Its potent inhibition of CK2 suggests a broader spectrum of activity beyond tyrosine kinases, which could have implications for its cellular effects.

Conclusion

This compound is a tyrosine kinase inhibitor with demonstrated activity against p210bcr-abl, EGFR, and PDGFR. When compared to more recently developed and clinically approved TKIs, it generally exhibits lower potency. Its activity against the serine/threonine kinase CK2 distinguishes it from many other TKIs and suggests a broader mechanism of action. Further comprehensive kinase profiling is necessary to fully delineate the specificity of this compound and to better understand its potential as a pharmacological tool for studying signal transduction pathways. This guide provides a framework for comparing its known activities with those of other well-characterized inhibitors, aiding researchers in the selection of appropriate tools for their specific experimental needs.

References

Assessing the Off-Target Profile of Tyrphostin AG1112: A Comparative Guide for Kinase Inhibitor Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tyrphostin AG1112 has been identified as a potent inhibitor of Casein Kinase II (CK2) and the p210bcr-abl tyrosine kinase, both significant targets in cancer research. However, the successful development of kinase inhibitors hinges not only on their on-target potency but also on their selectivity. Off-target inhibition can lead to unforeseen side effects and confound experimental results. This guide provides a comparative assessment of this compound's known kinase inhibition profile against alternative inhibitors, offering a valuable resource for informed decision-making in research and drug development.

Executive Summary

This compound demonstrates potent inhibition of its primary targets, CK2 and p210bcr-abl. Available data also indicates inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) at higher concentrations[1]. While a comprehensive kinome-wide scan for this compound is not publicly available, this guide compiles the existing inhibition data and juxtaposes it with the broader selectivity profiles of well-characterized alternative inhibitors for both CK2 and Bcr-Abl. This comparison aims to highlight the potential for off-target effects and guide the selection of the most appropriate tool compound for specific research needs.

Data Presentation: Comparative Kinase Inhibition Profiles

The following tables summarize the available quantitative data for this compound and selected alternative inhibitors against their primary targets and key off-targets. All IC50 values are presented in micromolar (µM).

Table 1: Inhibition Profile of this compound and Alternative CK2 Inhibitors

Kinase TargetThis compound (IC50 µM)TBB (IC50 µM)DMAT (IC50 µM)CX-4945 (Silmitasertib) (IC50 µM)
CK2 Potent inhibitor (IC50 not specified) [1]0.90.150.001
PIM1Data not available1.80.03>10
PIM3Data not available2.50.08>10
HIPK2Data not available>100.12>10
DYRK1AData not available>100.38>10

Table 2: Inhibition Profile of this compound and Alternative Bcr-Abl Inhibitors

Kinase TargetThis compound (IC50 µM)Imatinib (IC50 µM)Dasatinib (IC50 µM)Nilotinib (IC50 µM)
p210bcr-abl 2 [1]0.250.00030.02
EGFR 15 [1]>1000.001>10
PDGFR 20 [1]0.10.0050.1
SRCData not available>100.00051.0
c-KITData not available0.10.0010.1

Note: The lack of comprehensive public data for this compound across a broad kinase panel is a significant limitation. The data for alternative inhibitors is more extensive and derived from various public sources and publications.

Experimental Protocols

A detailed understanding of the methodologies used to generate inhibition data is crucial for its correct interpretation. Below are representative protocols for common in vitro kinase assays.

Radiometric Kinase Assay Protocol

This method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate by the kinase.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • ATP solution

  • Test inhibitor (e.g., this compound)

  • Phosphoric acid (85%)

  • P81 phosphocellulose paper

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mix containing the kinase, substrate, and kinase buffer.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction stays within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a semi-logarithmic graph.

Fluorescence Polarization (FP) Kinase Assay Protocol

This non-radioactive method measures the change in the polarization of fluorescent light emitted from a tracer molecule that competes with the phosphorylated substrate for binding to a specific antibody.

Materials:

  • Purified kinase

  • Kinase-specific substrate peptide

  • ATP

  • Kinase reaction buffer

  • Test inhibitor

  • Fluorescently labeled tracer (a small molecule that binds to the detection antibody)

  • Phospho-specific antibody

  • Stop solution (e.g., EDTA)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Set up the kinase reaction by combining the kinase, substrate peptide, and kinase buffer in the wells of a microplate.

  • Add the test inhibitor at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature or 30°C for the desired reaction time.

  • Stop the reaction by adding the stop solution.

  • Add the fluorescence polarization detection mix, which contains the phospho-specific antibody and the fluorescent tracer.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization in each well using a microplate reader. A high polarization value indicates that the tracer is bound to the antibody (low kinase activity), while a low polarization value indicates displacement of the tracer by the phosphorylated substrate (high kinase activity).

  • Calculate the percentage of inhibition and determine the IC50 value.

Mandatory Visualizations

The following diagrams illustrate key concepts related to kinase inhibition and experimental workflows.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Bcr-Abl Bcr-Abl Receptor Tyrosine Kinase (RTK)->Bcr-Abl Activates Downstream Effectors Downstream Effectors Bcr-Abl->Downstream Effectors Phosphorylates CK2 CK2 CK2->Downstream Effectors Phosphorylates Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival This compound This compound This compound->Bcr-Abl This compound->CK2

Caption: Simplified signaling pathway showing the roles of Bcr-Abl and CK2 and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Prepare Kinase, Substrate, Buffer Prepare Kinase, Substrate, Buffer Add Test Inhibitor (e.g., AG1112) Add Test Inhibitor (e.g., AG1112) Prepare Kinase, Substrate, Buffer->Add Test Inhibitor (e.g., AG1112) Initiate with ATP Initiate with ATP Add Test Inhibitor (e.g., AG1112)->Initiate with ATP Incubate Incubate Initiate with ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Calculate % Inhibition Calculate % Inhibition Detect Signal->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Conclusion

This compound is a valuable tool for studying the cellular functions of CK2 and Bcr-Abl. However, the available data suggests potential for off-target inhibition of EGFR and PDGFR, and the full extent of its selectivity remains to be characterized by comprehensive kinome profiling. For studies requiring high selectivity, researchers should consider alternative inhibitors with well-documented and narrow off-target profiles, such as CX-4945 for CK2 and second-generation Bcr-Abl inhibitors like Nilotinib for Bcr-Abl, depending on the specific experimental context. The choice of inhibitor should always be guided by a careful consideration of its on-target potency and its off-target inhibition profile to ensure the generation of reliable and interpretable data. Further broad-panel screening of this compound is warranted to fully elucidate its kinase selectivity and to aid in its optimal application in biomedical research.

References

A Comparative Analysis of Tyrphostin AG1112 and AG568: Potent Inhibitors in Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, tyrphostins have emerged as a significant class of protein tyrosine kinase inhibitors. This guide provides a detailed comparative analysis of two such compounds, Tyrphostin AG1112 and Tyrphostin AG568, with a focus on their application in leukemia research, particularly concerning their effects on the K562 chronic myelogenous leukemia (CML) cell line. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the performance and mechanisms of these two inhibitors.

Introduction to this compound and AG568

This compound and AG568 are synthetic compounds designed to inhibit the activity of protein tyrosine kinases, enzymes that play a crucial role in cellular signaling pathways regulating growth, proliferation, and differentiation. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Both AG1112 and AG568 have been notably studied for their ability to inhibit the aberrant Bcr-Abl tyrosine kinase, the product of the Philadelphia chromosome translocation characteristic of CML.

Mechanism of Action and Target Specificity

This compound is a potent inhibitor of Casein Kinase II (CK II) and the p210bcr-abl tyrosine kinase. Its inhibitory action extends to other receptor tyrosine kinases, albeit at higher concentrations, including the Epidermal Growth Factor Receptor (EGFR) and the Platelet-Derived Growth Factor Receptor (PDGFR). The primary mechanism of AG1112 in CML models is the ATP-competitive inhibition of the p210bcr-abl kinase, which blocks downstream signaling pathways responsible for cell proliferation and survival, thereby inducing differentiation and growth arrest in K562 cells.

Tyrphostin AG568 is also characterized as a tyrphostin tyrosine kinase inhibitor that effectively induces erythroid differentiation in K562 cells.[1][2] This effect is attributed to the inhibition of p210bcr-abl tyrosine kinase activity. While both compounds target the Bcr-Abl kinase, the available literature emphasizes AG1112's potency and provides more extensive quantitative data on its inhibitory concentrations against a panel of kinases. One study has suggested that a group of tyrphostins, including AG568, inhibits the growth of K562 cells without directly inhibiting the p210bcr-abl tyrosine kinase in an immune complex kinase assay, indicating potential differences in experimental outcomes or mechanisms of action that warrant further investigation.

Quantitative Performance Data

The following table summarizes the available quantitative data for this compound. Despite extensive searches, specific IC50 values for Tyrphostin AG568 against Bcr-Abl or other kinases were not available in the reviewed literature, representing a critical knowledge gap.

Parameter This compound Tyrphostin AG568 Reference
IC50 vs. p210bcr-abl 2 µMNot Reported
IC50 vs. EGFR 15 µMNot Reported
IC50 vs. PDGFR 20 µMNot Reported
Effect on K562 Cells Induces differentiation and growth arrestInduces erythroid differentiation

Signaling Pathways

The inhibition of p210bcr-abl by this compound and AG568 disrupts key signaling pathways that promote leukemic cell survival and proliferation. The following diagram illustrates the central role of Bcr-Abl and the downstream pathways it affects.

Bcr-Abl Signaling Pathway Inhibition BCR_ABL p210 Bcr-Abl (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Proliferation Tyrphostins This compound Tyrphostin AG568 Tyrphostins->BCR_ABL

Caption: Inhibition of the Bcr-Abl signaling cascade by Tyrphostins.

This compound is also a potent inhibitor of Casein Kinase II (CK II), a serine/threonine kinase involved in a multitude of cellular processes, including cell cycle progression and apoptosis suppression. The inhibition of CK II represents an additional mechanism through which AG1112 can exert its anti-leukemic effects.

Casein Kinase II (CK II) Signaling Pathway Inhibition CK2 Casein Kinase II (CK II) NF_kB NF-κB Pathway CK2->NF_kB PI3K_AKT PI3K/AKT Pathway CK2->PI3K_AKT Cell_Cycle Cell Cycle Progression (e.g., Cyclin D1) NF_kB->Cell_Cycle Apoptosis_Suppression Suppression of Apoptosis (e.g., via Akt) PI3K_AKT->Apoptosis_Suppression AG1112 This compound AG1112->CK2

Caption: Inhibition of the pro-survival CK II signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are generalized methodologies for key experiments cited in the analysis of this compound and AG568.

Cell Culture
  • Cell Line: K562 (human chronic myelogenous leukemia) cells.

  • Media: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Cells are passaged every 2-3 days to maintain a density between 1 x 10^5 and 1 x 10^6 cells/mL.

In Vitro Kinase Assay (for IC50 Determination)
  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

  • Principle: A purified recombinant kinase (e.g., Bcr-Abl) is incubated with a specific substrate and ATP in the presence of varying concentrations of the inhibitor (AG1112 or AG568). The amount of phosphorylated substrate is then quantified.

  • Generalized Protocol:

    • Prepare a reaction buffer containing the purified kinase, a specific peptide substrate, and ATP (often radiolabeled with ³²P-ATP for detection).

    • Add varying concentrations of the tyrphostin inhibitor (dissolved in a suitable solvent like DMSO) to the reaction mixture.

    • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA).

    • Spot the reaction mixture onto a phosphocellulose paper or separate the products by SDS-PAGE.

    • Quantify the amount of phosphorylated substrate using autoradiography or a phosphorimager.

    • Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value from the dose-response curve.

Cell-Based Assay for Bcr-Abl Inhibition
  • Objective: To assess the inhibition of Bcr-Abl autophosphorylation within intact K562 cells.

  • Generalized Protocol:

    • Plate K562 cells at a density of 1 x 10^6 cells/mL in complete medium.

    • Treat the cells with varying concentrations of this compound or AG568 for a specified duration (e.g., 2-4 hours).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Perform Western blotting using a primary antibody specific for phosphorylated Bcr-Abl (p-Bcr-Abl) and a primary antibody for total Bcr-Abl as a loading control.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.

    • Quantify the band intensities to determine the extent of Bcr-Abl phosphorylation inhibition.

Erythroid Differentiation Assay
  • Objective: To assess the induction of erythroid differentiation in K562 cells following treatment with the inhibitors.

  • Principle: Differentiated K562 cells produce hemoglobin, which can be detected by benzidine staining.

  • Generalized Protocol:

    • Seed K562 cells at a low density (e.g., 2 x 10^4 cells/mL) in complete medium.

    • Treat the cells with different concentrations of this compound or AG568. A positive control, such as hemin, may be included.

    • Incubate the cells for 4-6 days.

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Prepare a benzidine staining solution (e.g., 0.2% benzidine hydrochloride in 0.5 M acetic acid) and add hydrogen peroxide just before use.

    • Mix a small volume of the cell suspension with the staining solution.

    • Count the number of blue-stained (hemoglobin-positive) cells and the total number of cells using a hemocytometer.

    • Calculate the percentage of benzidine-positive cells to determine the extent of differentiation.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative analysis of this compound and AG568.

Comparative Experimental Workflow Start Start Inhibitor_Prep Prepare Stock Solutions of AG1112 & AG568 Start->Inhibitor_Prep Cell_Culture Culture K562 Cells Start->Cell_Culture Kinase_Assay In Vitro Kinase Assays (Bcr-Abl, EGFR, PDGFR, CK II) Inhibitor_Prep->Kinase_Assay Cell_Treatment Treat K562 Cells with Varying Concentrations Inhibitor_Prep->Cell_Treatment IC50_Determination Determine IC50 Values Kinase_Assay->IC50_Determination Data_Analysis Data Analysis and Comparison IC50_Determination->Data_Analysis Cell_Culture->Cell_Treatment Phospho_Abl_Assay Assess Bcr-Abl Phosphorylation (Western Blot) Cell_Treatment->Phospho_Abl_Assay Differentiation_Assay Erythroid Differentiation Assay (Benzidine Staining) Cell_Treatment->Differentiation_Assay Phospho_Abl_Assay->Data_Analysis Differentiation_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A logical workflow for the in vitro and cell-based comparison of this compound and AG568.

Conclusion

Both this compound and AG568 demonstrate efficacy in inhibiting the Bcr-Abl oncoprotein and inducing differentiation in the K562 CML cell line, highlighting their potential as research tools and therapeutic leads. This compound is characterized as a particularly potent inhibitor with a broader, quantitatively defined inhibitory profile that includes CK II. The lack of publicly available IC50 data for Tyrphostin AG568 makes a direct quantitative comparison challenging and underscores an area for future investigation. Researchers selecting between these two compounds should consider the desired specificity and the level of quantitative characterization required for their studies. The experimental protocols and workflows provided herein offer a foundation for conducting such comparative analyses.

References

A Comparative Analysis of Efficacy: Tyrphostin AG1112 Versus Second-Generation Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics, tyrosine kinase inhibitors (TKIs) have revolutionized treatment strategies by targeting the specific molecular drivers of malignancy. This guide provides a detailed comparison of the efficacy of Tyrphostin AG1112, an early-generation TKI, with that of clinically established second-generation TKIs. This objective analysis is supported by available preclinical and clinical data to inform research and drug development efforts.

Introduction to this compound and Second-Generation TKIs

This compound belongs to a class of early synthetic TKIs developed for research purposes to probe the function of protein tyrosine kinases.[1] It is known to be an ATP-competitive inhibitor of several kinases, including the p210bcr-abl fusion protein characteristic of chronic myeloid leukemia (CML).[1][2][3] While instrumental in early cancer research, this compound did not progress to clinical application.

Second-generation TKIs, such as dasatinib, nilotinib, and afatinib, were developed to improve upon the efficacy and specificity of first-generation inhibitors like imatinib.[4] These agents generally exhibit greater potency and are effective against a broader range of mutations that confer resistance to earlier TKIs. They have become standard-of-care treatments for various malignancies, including CML and non-small cell lung cancer (NSCLC).

Comparative Efficacy: Preclinical Data

Direct comparative studies between this compound and second-generation TKIs are lacking, as they belong to different eras of drug development. However, a comparison of their preclinical data reveals significant differences in potency and selectivity.

Compound Target Kinase IC50 Value Cell-Based Activity Reference
This compound p210bcr-abl2 µMInduces differentiation in K562 cells
EGFR15 µM-
PDGFR20 µM-
Casein Kinase IIPotent inhibitor (IC50 not specified)-
Dasatinib BCR-ABL<1 nM-
SRC Family KinasesPotent inhibitor-
Nilotinib BCR-ABL<20 nM-
Afatinib EGFR (and other ErbB family members)Potent inhibitor (low nM range)-

Key Observations:

  • Second-generation TKIs exhibit significantly lower IC50 values (in the nanomolar range) against their primary targets compared to this compound (in the micromolar range), indicating substantially higher potency.

  • While this compound shows activity against multiple kinases, second-generation TKIs are generally designed with higher selectivity for their intended targets, although they can have off-target effects.

Comparative Efficacy: Clinical Data Overview of Second-Generation TKIs

Second-generation TKIs have demonstrated superior clinical efficacy compared to first-generation inhibitors in numerous clinical trials. This provides an indirect benchmark against which the potential of an early compound like this compound can be assessed.

Indication Second-Generation TKI Key Efficacy Metric Comparison to First-Generation TKI (Imatinib) Reference
Chronic Myeloid Leukemia (CML) DasatinibMajor Molecular Response (MMR) at 12 months46% vs. 28%
Complete Cytogenetic Response (CCyR) at 12 months83% vs. 72%
NilotinibMMR at 24 months71% vs. 44%
Non-Small Cell Lung Cancer (NSCLC) with EGFR mutations AfatinibImproved clinical outcomesSuperior to first-generation TKIs

Key Observations:

  • In CML, second-generation TKIs like dasatinib and nilotinib have shown higher rates of molecular and cytogenetic responses compared to the first-generation TKI imatinib.

  • For NSCLC with EGFR mutations, second-generation TKIs have also demonstrated improved outcomes.

  • The development of resistance to first-generation TKIs is a significant clinical challenge, and second-generation TKIs are often effective in these resistant cases.

Signaling Pathways

The following diagram illustrates the general signaling pathway targeted by TKIs in the context of BCR-ABL positive CML.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate BCR_ABL->P_Substrate Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation TKI Tyrosine Kinase Inhibitor (e.g., this compound, Second-Gen TKIs) TKI->BCR_ABL Inhibition

Caption: Generalized BCR-ABL signaling pathway and TKI inhibition.

Experimental Protocols

A generalized workflow for the preclinical evaluation of TKIs is outlined below. The specific details of assays would vary depending on the kinase of interest and the experimental context.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a TKI against a specific kinase.

Methodology:

  • Reagents: Recombinant kinase, substrate peptide (often with a fluorescent or radioactive label), ATP, and the test TKI at various concentrations.

  • Procedure: a. The kinase, substrate, and TKI are incubated together in a suitable buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature. d. The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase inhibition at each TKI concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Proliferation/Viability Assay

Objective: To assess the effect of a TKI on the proliferation and viability of cancer cells harboring the target kinase.

Methodology:

  • Cell Lines: Cancer cell lines known to be dependent on the target kinase for their growth and survival (e.g., K562 cells for BCR-ABL).

  • Procedure: a. Cells are seeded in multi-well plates and allowed to adhere overnight. b. The cells are treated with the TKI at a range of concentrations. c. After a defined incubation period (e.g., 72 hours), cell viability is assessed using a method such as MTT, MTS, or a cell counter.

  • Data Analysis: The percentage of viable cells at each TKI concentration is calculated relative to an untreated control. The GI50 (concentration for 50% growth inhibition) or IC50 is determined.

TKI_Evaluation_Workflow Start TKI Compound Kinase_Assay In Vitro Kinase Assay (Determine IC50) Start->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (Determine GI50) Kinase_Assay->Cell_Assay Downstream_Analysis Downstream Signaling Analysis (e.g., Western Blot for p-Substrate) Cell_Assay->Downstream_Analysis In_Vivo In Vivo Animal Models (e.g., Xenograft studies) Downstream_Analysis->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Caption: Generalized workflow for preclinical TKI evaluation.

Conclusion

The comparison between this compound and second-generation TKIs highlights the significant advancements in targeted cancer therapy. While this compound was a valuable tool in early research, its lower potency and broader specificity are characteristic of first-generation inhibitors. In contrast, second-generation TKIs demonstrate markedly higher potency, improved selectivity, and proven clinical efficacy in treating specific cancers. The evolution from early compounds like this compound to modern second- and third-generation TKIs underscores the power of medicinal chemistry and a deeper understanding of cancer biology in developing more effective and safer therapies. For researchers, this comparison emphasizes the critical importance of optimizing potency and selectivity in the design of novel kinase inhibitors.

References

Control Experiments for Tyrphostin AG1112 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the effects of the protein kinase inhibitor Tyrphostin AG1112, rigorous experimental design with appropriate controls is paramount to ensure the validity and reproducibility of findings. This guide provides a comparative overview of essential control experiments for studies involving this compound, complete with experimental protocols and data presentation formats.

This compound is a potent, ATP-competitive inhibitor of Casein Kinase II (CK2) and also exhibits inhibitory activity against the p210bcr-abl fusion protein, Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1] Its primary applications in research include the induction of differentiation and growth arrest in specific cancer cell lines, such as the K562 chronic myelogenous leukemia cell line.[2]

Comparative Analysis of this compound and Alternatives

To objectively assess the efficacy and specificity of this compound, it is crucial to compare its performance with other kinase inhibitors targeting similar pathways. Key alternatives include other CK2 inhibitors like CX-4945 (Silmitasertib) and inhibitors of the Bcr-Abl pathway such as Imatinib.

Table 1: Comparative IC50 Values of Selected Kinase Inhibitors

InhibitorTarget KinaseIC50 (µM)Cell LineReference
This compound p210bcr-abl2K562[1]
EGFR15-[1]
PDGFR20-[1]
CK2Potent inhibitor-
CX-4945 (Silmitasertib) CK20.001 (in vitro)-
FLT30.035-
PIM10.046-
Imatinib Bcr-Abl0.25K562
c-Kit0.1-
PDGFR0.1-

Note: IC50 values can vary depending on the specific assay conditions.

Essential Control Experiments for this compound Studies

To ensure that the observed effects are directly attributable to the inhibition of the intended target by this compound, a series of control experiments must be performed.

Vehicle Control

Since this compound is typically dissolved in dimethyl sulfoxide (DMSO), a vehicle control is essential to account for any effects of the solvent on the experimental system.

  • Rationale: DMSO can independently affect cell viability, gene expression, and other cellular processes.

  • Experimental Design: Treat a set of cells with the same concentration of DMSO as used to deliver this compound to the experimental group. The final concentration of DMSO in cell culture should ideally be kept below 0.5%, and for sensitive cell lines, below 0.1%.

Negative Control

A negative control is crucial to demonstrate the specificity of this compound's action.

  • Rationale: To confirm that the observed biological effect is due to the specific chemical structure of AG1112 and not a general property of related but inactive molecules.

  • Experimental Design:

    • Inactive Analog: The ideal negative control is a structurally similar but biologically inactive analog of this compound. However, a commercially available, universally accepted inactive analog for AG1112 is not readily documented.

    • Unrelated Kinase Inhibitor: In the absence of a specific inactive analog, an inhibitor targeting an unrelated pathway that is not expected to be active in the experimental model can be used. For example, an inhibitor of a kinase not expressed or functional in the cell line under investigation.

    • Enantiomer: If the inhibitor has a chiral center, its enantiomer, if shown to be inactive, can serve as an excellent negative control.

Positive Control

A positive control helps to validate the experimental setup and confirm that the assay is capable of detecting the expected biological response.

  • Rationale: To ensure that the experimental system is responsive to kinase inhibition and that the readouts are functioning correctly.

  • Experimental Design: Use a well-characterized inhibitor with a known effect on the target pathway. For example, when studying Bcr-Abl signaling in K562 cells, Imatinib can be used as a positive control for inducing apoptosis or inhibiting proliferation.

Off-Target Controls

Given that this compound inhibits multiple kinases, it is important to investigate potential off-target effects.

  • Rationale: To distinguish between the effects caused by inhibiting the primary target (e.g., CK2 or Bcr-Abl) and those resulting from the inhibition of other kinases.

  • Experimental Design:

    • Kinase Profiling: Perform a broad-spectrum kinase panel screening to identify other kinases that are inhibited by this compound at the concentrations used in the experiments.

    • Rescue Experiments: If a specific off-target is identified, attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of the off-target kinase.

    • Washout Experiment: To determine if the effect of the inhibitor is reversible, the compound can be washed out of the culture medium, and the cells can be monitored to see if the phenotype reverts to the pre-treatment state.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM). Include wells for vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot Analysis

This protocol is used to detect changes in the phosphorylation status of target proteins and downstream signaling molecules.

  • Cell Lysis: After treatment with this compound and appropriate controls, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-CrkL, total CrkL, phospho-EGFR, total EGFR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

K562 Cell Differentiation Assay (Benzidine Staining)

This assay is used to assess the induction of erythroid differentiation in K562 cells.

  • Cell Treatment: Treat K562 cells with this compound (e.g., 10-50 µM) or a known inducer of differentiation like hemin as a positive control. Include a vehicle control.

  • Incubation: Incubate the cells for 4-6 days.

  • Staining:

    • Prepare a staining solution of 0.2% benzidine in 0.5 M acetic acid.

    • Just before use, add 30% hydrogen peroxide to the staining solution (1:1000 dilution).

    • Mix a small volume of cell suspension with the staining solution.

  • Microscopy: Observe the cells under a light microscope. Hemoglobin-containing (differentiated) cells will stain blue.

  • Quantification: Count the number of blue (positive) and unstained (negative) cells to determine the percentage of differentiated cells.

Visualizing Experimental Logic and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the signaling pathways affected by this compound.

Experimental_Workflow_for_AG1112_Studies cluster_treatment Treatment Groups cluster_assays Downstream Assays AG1112 AG1112 Cell_Viability Cell_Viability AG1112->Cell_Viability Western_Blot Western_Blot AG1112->Western_Blot Differentiation_Assay Differentiation_Assay AG1112->Differentiation_Assay Vehicle_Control Vehicle Control (DMSO) Vehicle_Control->Cell_Viability Vehicle_Control->Western_Blot Vehicle_Control->Differentiation_Assay Negative_Control Negative Control (e.g., Unrelated Inhibitor) Negative_Control->Cell_Viability Negative_Control->Western_Blot Positive_Control Positive Control (e.g., Imatinib) Positive_Control->Cell_Viability Positive_Control->Western_Blot Positive_Control->Differentiation_Assay

Caption: Experimental workflow for this compound studies.

Bcr_Abl_Signaling_Pathway Bcr-Abl Bcr-Abl GRB2 GRB2 Bcr-Abl->GRB2 STAT5 STAT5 Bcr-Abl->STAT5 PI3K PI3K Bcr-Abl->PI3K This compound This compound This compound->Bcr-Abl SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival STAT5->Survival AKT AKT PI3K->AKT AKT->Survival

Caption: Simplified Bcr-Abl signaling pathway inhibited by AG1112.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K This compound This compound This compound->EGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell_Growth ERK->Cell_Growth AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Simplified EGFR signaling pathway inhibited by AG1112.

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR GRB2 GRB2 PDGFR->GRB2 PI3K PI3K PDGFR->PI3K This compound This compound This compound->PDGFR SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Cell_Migration Cell_Migration AKT->Cell_Migration

Caption: Simplified PDGFR signaling pathway inhibited by AG1112.

CK2_Signaling_Pathway CK2 CK2 AKT AKT CK2->AKT NF-kB NF-kB CK2->NF-kB Wnt_beta-catenin Wnt_beta-catenin CK2->Wnt_beta-catenin This compound This compound This compound->CK2 Apoptosis_Inhibition Apoptosis_Inhibition AKT->Apoptosis_Inhibition NF-kB->Apoptosis_Inhibition Cell_Cycle_Progression Cell_Cycle_Progression Wnt_beta-catenin->Cell_Cycle_Progression

References

Confirming Cellular Target Engagement of Tyrphostin AG1112: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of Tyrphostin AG1112, a potent inhibitor of Casein Kinase II (CK2) and the p210bcr-abl tyrosine kinase. We present experimental data for this compound alongside alternative inhibitors, detail relevant experimental protocols, and provide visual diagrams of key signaling pathways and workflows to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound and its Primary Targets

This compound is a synthetic compound that has demonstrated significant inhibitory activity against two key cellular kinases: Casein Kinase II (CK2) and the fusion protein p210bcr-abl.[1][2][3] Understanding and confirming the engagement of this compound with these targets within a cellular context is critical for interpreting its biological effects and for the development of more specific therapeutic agents.

Casein Kinase II (CK2) is a ubiquitous serine/threonine protein kinase involved in a myriad of cellular processes, including cell growth, proliferation, and apoptosis. Its dysregulation is frequently observed in cancer.

The p210bcr-abl tyrosine kinase is the hallmark of Chronic Myeloid Leukemia (CML). This constitutively active kinase drives uncontrolled cell proliferation and is a prime target for therapeutic intervention.

Signaling Pathways

To visually represent the points of intervention for this compound and its alternatives, the following diagrams illustrate the simplified signaling pathways of CK2 and Bcr-Abl.

CK2_Pathway cluster_0 cluster_1 CK2 Holoenzyme cluster_2 Input Growth Factors, Stress, etc. CK2a CK2α/α' CK2b CK2β CK2a->CK2b Phosphorylation Phosphorylation CK2a->Phosphorylation ATP Substrate Substrate Proteins Substrate->Phosphorylation Cell_Processes Cell Proliferation, Survival, etc. Phosphorylation->Cell_Processes Tyrphostin_AG1112 This compound Tyrphostin_AG1112->CK2a

CK2 Signaling Pathway and Inhibition.

Bcr_Abl_Pathway cluster_0 Bcr-Abl Oncoprotein cluster_1 cluster_2 BcrAbl p210bcr-abl RAS_RAF RAS/RAF/MEK/ERK Pathway BcrAbl->RAS_RAF ATP PI3K_AKT PI3K/AKT/mTOR Pathway BcrAbl->PI3K_AKT ATP JAK_STAT JAK/STAT Pathway BcrAbl->JAK_STAT ATP Proliferation Increased Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation Tyrphostin_AG1112 This compound Tyrphostin_AG1112->BcrAbl

Bcr-Abl Signaling Pathway and Inhibition.

Comparative Inhibitor Data

The following tables summarize the in vitro and cellular potency of this compound and a selection of alternative inhibitors for CK2 and p210bcr-abl.

Table 1: Comparison of Casein Kinase II (CK2) Inhibitors

CompoundTypeIC50 (in vitro)Cellular PotencyReference
This compound ATP-competitivePotent inhibitorInduces differentiation[1]
Silmitasertib (CX-4945)ATP-competitive1 nMInduces apoptosis in cancer cellsMedChemExpress
TBB (4,5,6,7-Tetrabromobenzotriazole)ATP-competitive0.5 µMWidely used tool compoundMedChemExpress
DMAT (2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole)ATP-competitive0.15 µMCell-permeableMedChemExpress

Table 2: Comparison of p210bcr-abl Kinase Inhibitors

CompoundTypeIC50 (in vitro)Cellular Potency (K562 cells)Reference
This compound ATP-competitive2 µMInduces erythroid differentiation[1]
Imatinib (Gleevec)ATP-competitive~300 nMIC50 ~250 nM
Dasatinib (Sprycel)ATP-competitive<1 nMMore potent than Imatinib
Nilotinib (Tasigna)ATP-competitive~20 nMMore potent than Imatinib
Asciminib (ABL001)Allosteric0.5-0.8 nM (Kd)Active against T315I mutation

Experimental Protocols for Target Engagement

Confirming that a compound interacts with its intended target within a cell is a critical step in drug development. Below are detailed protocols for assessing the target engagement of this compound.

Experimental Workflow: General Target Engagement Assay

The following diagram outlines a generalized workflow for confirming target engagement in a cellular context.

Target_Engagement_Workflow Cell_Culture 1. Cell Culture (e.g., K562 for Bcr-Abl, HEK293 for CK2) Compound_Treatment 2. Compound Treatment (this compound or alternative) Cell_Culture->Compound_Treatment Cell_Lysis 3. Cell Lysis Compound_Treatment->Cell_Lysis Target_Analysis 4. Target Analysis Cell_Lysis->Target_Analysis Western_Blot Western Blot (Phospho-protein levels) Target_Analysis->Western_Blot Kinase_Assay In vitro Kinase Assay (on immunoprecipitated target) Target_Analysis->Kinase_Assay CETSA Cellular Thermal Shift Assay (CETSA) Target_Analysis->CETSA Data_Analysis 5. Data Analysis and Quantification Western_Blot->Data_Analysis Kinase_Assay->Data_Analysis CETSA->Data_Analysis

Workflow for Cellular Target Engagement.
Protocol 1: Western Blot Analysis of Substrate Phosphorylation

This method assesses the ability of this compound to inhibit the phosphorylation of downstream substrates of its target kinase in cells.

Objective: To determine the effect of this compound on the phosphorylation status of a known substrate of CK2 or Bcr-Abl.

Materials:

  • Appropriate cell line (e.g., K562 for Bcr-Abl, HEK293 for ubiquitous CK2)

  • This compound and control compounds

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against the phosphorylated substrate and total protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against the phosphorylated substrate. Subsequently, probe with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to ensure equal loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative decrease in substrate phosphorylation upon treatment with this compound.

Protocol 2: In-Cell Kinase Activity Assay

This assay directly measures the activity of the target kinase immunoprecipitated from cells treated with the inhibitor.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of CK2 or Bcr-Abl.

Materials:

  • Treated cell lysates (as prepared in Protocol 1)

  • Antibody specific to the target kinase (CK2 or Abl)

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Specific peptide substrate for the kinase

  • [γ-³²P]ATP or a non-radioactive ATP analog and corresponding detection system

  • Scintillation counter or luminometer

Procedure:

  • Immunoprecipitation: Incubate cell lysates with the target-specific antibody, followed by the addition of Protein A/G agarose beads to pull down the kinase.

  • Washing: Wash the beads several times with lysis buffer and then with kinase assay buffer to remove non-specific binding.

  • Kinase Reaction: Resuspend the beads in kinase assay buffer containing the specific peptide substrate and ATP (radiolabeled or non-radioactive).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 20-30 minutes).

  • Termination and Detection: Stop the reaction and measure the incorporation of phosphate into the peptide substrate. For radiolabeled ATP, this can be done by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol for the specific assay kit.

  • Data Analysis: Compare the kinase activity in samples from this compound-treated cells to that of vehicle-treated cells to determine the percentage of inhibition.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.

Objective: To demonstrate direct binding of this compound to CK2 or Bcr-Abl in intact cells.

Materials:

  • Intact cells treated with this compound or vehicle

  • PCR thermocycler or heating blocks

  • Cell lysis equipment (e.g., freeze-thaw cycles, sonication)

  • Centrifuge

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermocycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein (CK2 or Bcr-Abl) remaining in solution by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the target protein.

Conclusion

Confirming the target engagement of this compound is a multifaceted process that can be approached using a variety of robust experimental techniques. This guide provides a framework for comparing this compound to alternative inhibitors and for designing and executing key experiments to verify its interaction with CK2 and p210bcr-abl in a cellular setting. The provided protocols and diagrams serve as a starting point for researchers to rigorously investigate the cellular mechanism of action of this and other kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of Tyrphostin AG1112: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling

Before handling Tyrphostin AG1112, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance. Always handle this compound within a certified chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemically resistant nitrile gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If there is a risk of aerosolization, a NIOSH-approved respirator should be used.

Disposal Procedures

Disposal of Unused Solid this compound:

  • Consult Safety Office: Prior to disposal, contact your institution's EHS office for specific instructions regarding potent chemical inhibitors.

  • Packaging: The original container must be securely sealed. If repackaging is necessary, use a clearly labeled, compatible container. The label should include the chemical name ("this compound"), CAS number (153150-84-6), and any known hazard warnings.

  • Waste Stream: Dispose of as hazardous chemical waste through your institution's designated waste management program. Do not mix with other waste streams unless explicitly permitted by your EHS office.

Disposal of this compound Solutions (e.g., in DMSO):

  • Waste Collection: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. The label should specify the solvent (e.g., DMSO) and the solute (this compound) with its approximate concentration.

  • Avoid Drains: Under no circumstances should solutions containing this compound be disposed of down the drain.

  • Institutional Pickup: Arrange for the disposal of the hazardous waste container through your institution's EHS-approved waste pickup service.

Decontamination Protocol

Decontamination of Glassware and Surfaces:

  • Initial Rinse: Rinse contaminated glassware and surfaces with a suitable solvent that will solubilize this compound (e.g., ethanol or DMSO). Collect the rinsate as hazardous waste.

  • Secondary Wash: Wash with an appropriate laboratory detergent and water.

  • Final Rinse: Rinse thoroughly with water.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Weight 274.28 g/mol [3]
IC50 (p210bcr-abl) 2 µM
IC50 (EGFR) 15 µM
IC50 (PDGFR) 20 µM

Signaling Pathway Inhibition

This compound is known to inhibit the Bcr-Abl tyrosine kinase and Casein Kinase II (CK II). The diagram below illustrates a simplified representation of the inhibitory action of this compound on a generic tyrosine kinase signaling pathway, leading to the blockage of downstream cellular processes like proliferation and survival.

Tyrphostin_AG1112_Inhibition cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., PDGFR, EGFR) Growth_Factor->RTK Activates Downstream_Signaling Downstream Signaling Proteins RTK->Downstream_Signaling Bcr_Abl Bcr-Abl (Oncogenic Kinase) Bcr_Abl->Downstream_Signaling Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Tyrphostin_AG1112 This compound Tyrphostin_AG1112->RTK Tyrphostin_AG1112->Bcr_Abl

Inhibition of Tyrosine Kinase Signaling by this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tyrphostin AG1112

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Tyrphostin AG1112, a potent inhibitor of CK II and p210bcr-abl tyrosine kinase.[1] Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to handling is recommended, drawing upon safety protocols for similar compounds and general best practices in chemical management.

Essential Safety and Handling Protocols

A thorough risk assessment should be conducted before handling this compound. The following operational plan outlines a step-by-step process to minimize exposure and ensure safety from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the product received is this compound and that the container label is intact and legible.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is room temperature in the continental US, but this may vary elsewhere.[1] Always refer to the Certificate of Analysis for specific storage conditions.[2]

Preparation and Use
  • Controlled Environment: All handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.

  • Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in the table below.

  • Weighing: When weighing the solid compound, use a balance within the fume hood.

  • Solution Preparation: To dissolve the compound, add the solvent slowly to the vial containing the solid. Avoid splashing.

  • Experimental Use: When using this compound in experiments, ensure that all procedures are performed in a manner that minimizes the generation of aerosols or splashes.

Spill Management

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material into a sealed, labeled container for proper disposal.

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended PPE for handling this compound. These recommendations are based on the potential hazards of acute toxicity via oral, dermal, and inhalation routes, as indicated for the similar compound, Tyrphostin 25.[3]

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glassesNitrile glovesLab coatNot generally required
Weighing and Solution Preparation Chemical safety gogglesNitrile glovesLab coatN95/FFP2 respirator (if not in a fume hood)
Experimental Use Chemical safety gogglesNitrile glovesLab coatNot required if handled in a fume hood
Spill Cleanup Chemical safety gogglesHeavy-duty nitrile glovesChemical-resistant apron or suitN95/FFP2 respirator or higher
Disposal Chemical safety gogglesNitrile glovesLab coatNot generally required

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.

  • Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

Safe Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_spill Spill Response Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Verify Verify Compound Inspect->Verify Store Store in Cool, Dry, Ventilated Area Verify->Store WearPPE Wear Appropriate PPE Store->WearPPE Weigh Weigh Solid WearPPE->Weigh PrepareSol Prepare Solution Weigh->PrepareSol Experiment Perform Experiment PrepareSol->Experiment CollectWaste Collect Waste in Labeled Container Experiment->CollectWaste Dispose Dispose via Hazardous Waste Program CollectWaste->Dispose Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate DonPPE Don Spill Response PPE Evacuate->DonPPE Contain Contain and Absorb Spill DonPPE->Contain CollectSpill Collect Spill Waste Contain->CollectSpill CollectSpill->CollectWaste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.